4-Chloro-7-fluoroquinazoline
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-chloro-7-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBYQJRHJVEKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585358 | |
| Record name | 4-Chloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-62-0 | |
| Record name | 4-Chloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-7-fluoroquinazoline: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Its rigid structure and capacity for diverse substitution patterns have made it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1] Within this class, 4-substituted quinazolines have garnered immense interest, particularly as inhibitors of protein kinases, a family of enzymes often dysregulated in cancer.[1]
This guide focuses on a key building block for the synthesis of such inhibitors: 4-Chloro-7-fluoroquinazoline . The strategic placement of the chloro and fluoro substituents makes this molecule a highly valuable and reactive intermediate for drug development professionals. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), the primary reaction used to introduce pharmacologically active moieties.[2] The fluorine atom at the 7-position can enhance binding affinity to target proteins and improve metabolic stability, desirable properties for any drug candidate. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, designed for researchers and scientists in the field of drug discovery.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in its effective utilization. While extensive experimental data is not widely published, a combination of supplier information and predictive modeling provides a reliable profile of the compound.
| Property | Value | Source(s) |
| CAS Number | 16499-62-0 | [3] |
| Molecular Formula | C₈H₄ClFN₂ | [3] |
| Molecular Weight | 182.58 g/mol | [3] |
| Appearance | White to yellow solid | [4] |
| Boiling Point | 284.9 ± 20.0 °C (Predicted) | [3][4] |
| Density | 1.447 g/cm³ (Predicted) | [3][4] |
| pKa | 0.35 ± 0.30 (Predicted) | [3][4] |
| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) | [3][4] |
Section 2: Synthesis and Purification
The synthesis of this compound is typically achieved via a two-step process starting from the readily available 2-amino-4-fluorobenzoic acid. This pathway involves the construction of the quinazoline core to form the 4-hydroxy intermediate, followed by a chlorination reaction.
Synthetic Pathway Overview
The logical flow begins with the cyclization of an anthranilic acid derivative, followed by activation of the 4-position for subsequent substitution reactions.
Causality Behind Experimental Choices
-
Step 1: Cyclization: The use of formamide serves as both the solvent and the source of the C2 carbon required to form the pyrimidine ring of the quinazoline. Heating this mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization reaction. This is a classic and robust method for forming the quinazolinone core.[5]
-
Step 2: Chlorination: The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) to the 4-chloro derivative is a critical activation step. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly effective for this transformation. They convert the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, forming the Vilsmeier reagent in situ, which is the active chlorinating agent.[6]
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous quinazoline syntheses.[5][6]
Step 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-fluorobenzoic acid (1 equiv.).
-
Add formamide (approx. 10-15 equiv.).
-
Heat the mixture to reflux (approx. 160-180°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 7-fluoroquinazolin-4(3H)-one as a solid.
Step 2: Synthesis of this compound
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.
-
To a round-bottom flask equipped with a reflux condenser, add 7-fluoroquinazolin-4(3H)-one (1 equiv.) and thionyl chloride (approx. 10 equiv.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equiv.).
-
Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Add toluene to the residue and evaporate again to azeotropically remove any remaining SOCl₂.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of this compound chemistry. It proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the ring system.[7]
This reaction is highly versatile and can be performed with a wide range of nucleophiles, including:
-
N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles (e.g., piperazine, morpholine).
-
O-Nucleophiles: Alcohols and phenols, typically in the presence of a base.
-
S-Nucleophiles: Thiols, also requiring a base to form the more nucleophilic thiolate.
Protocol: SNAr with an Aniline Derivative
This protocol describes a typical reaction to form a 4-anilinoquinazoline, a core structure in many kinase inhibitors like Erlotinib.[8][9]
-
In a round-bottom flask, suspend this compound (1 equiv.) in a suitable protic solvent like isopropanol or n-butanol.
-
Add the substituted aniline (e.g., 3-ethynylaniline, 1.1 equiv.).
-
Heat the reaction mixture to reflux (typically 80-120°C) and stir for 4-8 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, cool the mixture to room temperature. The product, often an HCl salt, will typically precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol and then a non-polar solvent like hexane or diethyl ether to remove impurities.
-
Dry the product under vacuum. If necessary, the free base can be obtained by neutralizing an aqueous suspension of the salt with a base like sodium bicarbonate, followed by extraction with an organic solvent.
Section 4: Applications in Medicinal Chemistry
The primary application of this compound is as a pivotal intermediate in the synthesis of targeted cancer therapeutics, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors.
Role as a Kinase Inhibitor Scaffold
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. Small molecule inhibitors that block the ATP-binding site of EGFR's kinase domain are effective cancer treatments. The 4-anilinoquinazoline scaffold is a perfect fit for this binding site. This compound provides the core structure onto which the crucial aniline side chain is attached.
Example - Erlotinib (Tarceva®): Erlotinib is an EGFR inhibitor used to treat non-small-cell lung cancer and pancreatic cancer. Its synthesis involves the SNAr reaction between a 4-chloroquinazoline core and 3-ethynylaniline.[8][10] While the approved drug uses a 6,7-bis(2-methoxyethoxy) substituted core, the fundamental reaction chemistry is identical to that of this compound, highlighting its direct relevance as a building block for analogues and new chemical entities.
Section 5: Analytical Characterization (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region (7.0-9.0 ppm).
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 | Singlet (s) | 1H | H2 | The proton at C2 is adjacent to two nitrogen atoms, resulting in significant deshielding and a downfield shift. |
| ~8.2 | Doublet of doublets (dd) | 1H | H5 | Coupled to both H6 (ortho, J ≈ 9 Hz) and H8 (meta, J ≈ 2 Hz). Deshielded by the pyrimidine ring. |
| ~7.6 | Doublet of doublets (dd) | 1H | H6 | Coupled to H5 (ortho, J ≈ 9 Hz) and the fluorine at C7 (meta, J ≈ 8 Hz). |
| ~7.5 | Doublet of doublets (dd) | 1H | H8 | Coupled to the fluorine at C7 (ortho, J ≈ 9 Hz) and H6 (meta, J ≈ 2 Hz). This proton will show the largest coupling to the fluorine. |
13C NMR Spectroscopy
The 13C NMR spectrum will show 8 distinct signals for the 8 carbon atoms in the molecule.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~165 | C7 | The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet with a large ¹JC-F coupling constant. |
| ~160 | C4 | The carbon bearing the chlorine atom is highly deshielded by both the halogen and the adjacent nitrogen atoms. |
| ~154 | C8a | A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |
| ~152 | C2 | The carbon between two nitrogen atoms appears significantly downfield. |
| ~129 | C5 | Aromatic CH carbon. |
| ~122 | C6 | Aromatic CH carbon, shifted by the adjacent fluorine. Will show a ²JC-F coupling. |
| ~115 | C4a | Quaternary carbon at the ring junction. |
| ~110 | C8 | Aromatic CH carbon, shifted by the adjacent fluorine. Will show a ²JC-F coupling. |
Mass Spectrometry
Under electron ionization (EI) mass spectrometry, the molecule will produce a characteristic molecular ion peak and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak will be observed at m/z = 182. A characteristic isotopic peak (M+2) at m/z = 184 will also be present with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of one chlorine atom.
-
Key Fragmentation: The most likely initial fragmentation is the loss of a chlorine radical (Cl•) to give a fragment at m/z = 147. Subsequent loss of HCN from the pyrimidine ring is also a common fragmentation pathway for quinazolines, which would lead to a fragment at m/z = 120.
Section 6: Safety and Handling
This compound is classified as an irritant.[3] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[3][4]
Conclusion
This compound is a synthetically versatile and highly valuable intermediate for drug discovery. Its core properties are defined by the activated 4-chloro position, which readily undergoes nucleophilic aromatic substitution, allowing for the facile introduction of diverse molecular fragments. This reactivity has been expertly leveraged in the construction of potent kinase inhibitors, demonstrating the compound's significance in the development of targeted therapies. The synthetic protocols and analytical guidelines provided in this document offer a robust framework for researchers to confidently synthesize, characterize, and utilize this important chemical building block in their drug development programs.
References
- 1. Butylamine(109-73-9) 13C NMR spectrum [chemicalbook.com]
- 2. Propylamine [webbook.nist.gov]
- 3. 4-CHLORO-7-FLUORO-QUINAZOLINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-chloro-7-fluoro-quinazoline CAS#: 16499-62-0 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-7-fluoro-6-nitroquinazoline | LGC Standards [lgcstandards.com]
- 9. WO2020128981A1 - Discovery of bd oxidase inhibitors for the treatment of mycobacterial diseases - Google Patents [patents.google.com]
- 10. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Chloro-7-fluoroquinazoline
Foreword: The Strategic Importance of 4-Chloro-7-fluoroquinazoline in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, this compound has emerged as a particularly valuable building block. Its strategic importance lies in the reactive nature of the 4-chloro substituent, which serves as a versatile handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This, combined with the electronic influence of the 7-fluoro group, makes it a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) family. This guide provides a comprehensive overview of the primary synthetic pathways to this crucial intermediate, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection point is the C4-Cl bond, revealing the immediate precursor, 7-fluoro-4-hydroxyquinazoline (also known as 7-fluoroquinazolin-4(3H)-one). This disconnection is strategically sound as the transformation of a 4-hydroxyquinazoline to its 4-chloro analogue is a well-established and high-yielding reaction.
Further deconstruction of 7-fluoro-4-hydroxyquinazoline points to a cyclization reaction involving a suitably substituted anthranilic acid derivative. Specifically, 2-amino-4-fluorobenzoic acid serves as the ideal starting material, providing the fluorinated benzene ring and the aniline nitrogen required for the formation of the quinazoline core. The remaining atoms for the pyrimidine ring can be sourced from a one-carbon synthon, such as formamidine or a derivative thereof.
Caption: Retrosynthetic analysis of this compound.
Primary Synthetic Pathway: From Anthranilic Acid to the Final Product
The most prevalent and efficient synthesis of this compound is a two-step process commencing with 2-amino-4-fluorobenzoic acid.
Step 1: Cyclization to form 7-Fluoro-4-hydroxyquinazoline
The initial and crucial step is the construction of the quinazoline core. This is typically achieved through the condensation of 2-amino-4-fluorobenzoic acid with formamidine acetate.[1]
Mechanism and Rationale: The reaction proceeds via an initial nucleophilic attack of the amino group of the anthranilic acid on a carbon of the formamidine, followed by an intramolecular cyclization and dehydration to yield the stable 4-hydroxyquinazoline ring system. Formamidine acetate is the reagent of choice as it provides the necessary one-carbon electrophile in a convenient and reactive form. The use of a high-boiling solvent such as ethylene glycol monomethyl ether facilitates the removal of water and ammonia byproducts, driving the reaction to completion.[1]
Caption: Cyclization of 2-amino-4-fluorobenzoic acid.
Experimental Protocol: Synthesis of 7-Fluoro-4-hydroxyquinazoline [1]
-
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Formamidine acetate
-
Ethylene glycol monomethyl ether (EGME)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-fluorobenzoic acid (1 equivalent) and formamidine acetate (2 equivalents).
-
Add ethylene glycol monomethyl ether to the flask.
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield 7-fluoro-4-hydroxyquinazoline as a solid.
-
Step 2: Chlorination of 7-Fluoro-4-hydroxyquinazoline
The second step involves the conversion of the 4-hydroxyl group to a chloro group. This is a critical transformation that activates the 4-position for subsequent nucleophilic substitution reactions. The two most commonly employed reagents for this purpose are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).
Mechanism and Rationale: The mechanism involves the activation of the 4-hydroxyl group by the chlorinating agent. In the case of thionyl chloride, a chlorosulfite intermediate is formed, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. With phosphorus oxychloride, a phosphate ester intermediate is generated, which is subsequently displaced by a chloride ion. Both reagents are highly effective, and the choice between them often depends on the specific substrate, desired reaction conditions, and ease of workup. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction, particularly with thionyl chloride, through the formation of the Vilsmeier reagent.
Caption: Chlorination of 7-fluoro-4-hydroxyquinazoline.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
7-Fluoro-4-hydroxyquinazoline
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Toluene or another high-boiling inert solvent
-
-
Procedure using Thionyl Chloride:
-
In a fume hood, suspend 7-fluoro-4-hydroxyquinazoline (1 equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours. The reaction mixture should become a clear solution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Add toluene and evaporate again to azeotropically remove any remaining traces of thionyl chloride.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Procedure using Phosphorus Oxychloride:
-
In a fume hood, suspend 7-fluoro-4-hydroxyquinazoline (1 equivalent) in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
Alternative Synthetic Approaches
While the two-step synthesis from 2-amino-4-fluorobenzoic acid is the most common, alternative methods exist. One such approach involves the cyclization of 2-amino-4-fluorobenzoic acid with urea to form 7-fluoroquinazoline-2,4-diol.[2] This diol can then be treated with a chlorinating agent like POCl₃ to yield 2,4-dichloro-7-fluoroquinazoline.[2] Subsequent selective nucleophilic substitution at the more reactive 4-position would be required to obtain 4-substituted derivatives, making this route less direct for the synthesis of this compound itself.
Data Summary and Comparison of Synthetic Routes
| Step | Starting Material | Reagents | Solvent | Temperature | Typical Yield |
| Cyclization | 2-Amino-4-fluorobenzoic acid | Formamidine acetate | EGME | Reflux | >85%[1] |
| Chlorination (SOCl₂) | 7-Fluoro-4-hydroxyquinazoline | SOCl₂, cat. DMF | Neat | Reflux | High |
| Chlorination (POCl₃) | 7-Fluoro-4-hydroxyquinazoline | POCl₃ | Neat | Reflux | High |
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process that is both efficient and scalable. The primary pathway, involving the cyclization of 2-amino-4-fluorobenzoic acid followed by chlorination, provides a reliable route to this important building block. The choice of chlorinating agent can be tailored based on laboratory resources and specific downstream applications. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the robust and optimized synthesis of key intermediates like this compound will remain a critical endeavor in the field of drug development. Future research may focus on developing even more environmentally friendly and cost-effective synthetic methods, potentially through the use of novel catalysts or flow chemistry techniques.
References
Spectroscopic Characterization of 4-Chloro-7-fluoroquinazoline: A Technical Guide for Researchers
Introduction
Chemical Structure and Properties
-
IUPAC Name: 4-Chloro-7-fluoroquinazoline
-
Molecular Formula: C₈H₄ClFN₂[1]
-
Molecular Weight: 182.58 g/mol [1]
-
CAS Number: 16499-62-0[1]
The quinazoline ring system is a bicyclic aromatic heterocycle. The presence of a chlorine atom at the 4-position and a fluorine atom at the 7-position significantly influences the electronic distribution within the molecule, which in turn dictates its characteristic spectroscopic signatures.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.0 | s | - | H-2 |
| ~8.3 | dd | J = 9.0, 6.0 | H-5 |
| ~7.9 | dd | J = 9.0, 2.5 | H-8 |
| ~7.6 | ddd | J = 9.0, 9.0, 2.5 | H-6 |
Disclaimer: These are predicted values based on known substituent effects on the quinazoline ring and data from similar compounds. Actual experimental values may vary slightly.
Expert Insights on Experimental Choices:
The choice of a 500 MHz spectrometer is to ensure adequate resolution of the aromatic proton signals and their coupling patterns. DMSO-d₆ is a common solvent for nitrogen-containing heterocyles due to its high solubilizing power. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., 30° or 90° pulse).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
-
Data Processing:
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Workflow for NMR Analysis
Caption: A streamlined workflow for acquiring and analyzing NMR data.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-4 |
| ~160 (d, J ≈ 250 Hz) | C-7 |
| ~155 | C-2 |
| ~152 | C-8a |
| ~128 (d, J ≈ 10 Hz) | C-5 |
| ~125 (d, J ≈ 25 Hz) | C-6 |
| ~120 (d, J ≈ 25 Hz) | C-8 |
| ~115 (d, J ≈ 5 Hz) | C-4a |
Disclaimer: These are predicted values. The presence of fluorine will cause splitting of the signals for nearby carbon atoms (C-F coupling).
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of DMSO-d₆.
-
-
Instrument Setup:
-
Lock and shim the spectrometer as for ¹H NMR.
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the solvent signal (DMSO-d₆ at 39.52 ppm).
-
Assign the chemical shifts to the respective carbon atoms in the molecule.
-
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance | Assignment |
| 182 | High | [M]⁺ (with ³⁵Cl) |
| 184 | ~33% of M⁺ | [M+2]⁺ (with ³⁷Cl) |
| 147 | Moderate | [M-Cl]⁺ |
Expert Insights on Experimental Choices:
Electron Ionization (EI) is a common technique for small, relatively stable molecules. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. This isotopic signature is a key diagnostic feature for chlorine-containing compounds.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a volatile solvent like methanol or dichloromethane for injection.
-
-
Ionization:
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.
-
-
Mass Analysis:
-
Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Separate the ions based on their mass-to-charge ratio.
-
-
Detection:
-
Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
Examine the fragmentation pattern to gain further structural information.
-
Workflow for Mass Spectrometry Analysis
Caption: General workflow for structural analysis by mass spectrometry.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a useful technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 1620-1580 | Medium-Strong | C=N stretch (quinazoline ring) |
| 1550-1450 | Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | C-F stretch |
| 850-750 | Strong | C-Cl stretch |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its unambiguous structural confirmation and purity assessment. This guide provides researchers with the predicted spectral data and robust, field-proven protocols necessary for acquiring high-quality experimental data. The synergistic use of these techniques offers a powerful approach to characterizing this important synthetic intermediate, thereby supporting its application in drug discovery and development programs.
References
The Lynchpin of Modern Kinase Inhibition: A Technical Guide to the Mechanism and Application of 4-Chloro-7-fluoroquinazoline
Abstract
In the landscape of targeted cancer therapy, the quinazoline scaffold stands as a cornerstone of kinase inhibitor design. This guide provides an in-depth exploration of 4-Chloro-7-fluoroquinazoline, not as an active therapeutic in itself, but as a pivotal intermediate and a foundational pharmacophore. We will dissect the strategic importance of its chemical architecture, elucidating how the chloro and fluoro substitutions are masterfully exploited to generate potent and selective kinase inhibitors. This document will detail the mechanistic basis of the resulting 4-anilinoquinazoline derivatives, their profound impact on cellular signaling, and the robust experimental methodologies required to validate their mechanism of action. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this critical building block in the ongoing quest for novel anticancer agents.
The Quinazoline Scaffold: A Privileged Foundation for Kinase Inhibition
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its remarkable versatility to serve as a high-affinity ligand for a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[1] The nitrogen atoms at positions 1 and 3 of the quinazoline core are crucial for its biological activity, as they can form key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding of the adenine moiety of ATP. This competitive inhibition effectively blocks the kinase's ability to phosphorylate its downstream substrates, thereby disrupting oncogenic signaling pathways.
Strategic Functionalization: The Critical Roles of the 4-Chloro and 7-Fluoro Groups
The efficacy of this compound as a synthetic intermediate lies in the specific properties conferred by its halogen substituents.
-
The 4-Chloro Group: The Gateway to Diversity: The chlorine atom at the C4 position is the linchpin for synthetic elaboration. It is an excellent leaving group, rendering the C4 position highly susceptible to nucleophilic aromatic substitution.[1][2] This reactivity is the key to creating extensive libraries of 4-substituted quinazoline derivatives, most commonly 4-anilinoquinazolines, by reacting the chloro-intermediate with a wide array of primary or secondary amines.[2] This synthetic flexibility allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties of the final inhibitor.
-
The 7-Fluoro Group: A Subtle Modulator of Potency and Properties: The fluorine atom at the C7 position, while not directly involved in the primary synthetic transformations, plays a crucial role in fine-tuning the molecule's characteristics. Fluorine's high electronegativity can modulate the electronic environment of the quinazoline ring system, potentially enhancing binding affinity to the target kinase. Furthermore, the introduction of fluorine can improve metabolic stability and bioavailability of the final drug candidate, making it a common and valuable substitution in modern drug design.
Mechanism of Action: From Intermediate to Potent EGFR Inhibitor
The true mechanistic story unfolds with the derivatives synthesized from this compound. The 4-anilinoquinazolines are a prominent class of Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][4] EGFR is a receptor tyrosine kinase that, when dysregulated through mutation or overexpression, becomes a key driver of various cancers, including non-small-cell lung cancer.[3][5]
Derivatives of this compound function as ATP-competitive inhibitors. The quinazoline core anchors the molecule in the ATP-binding pocket via hydrogen bonds with the hinge region residue Met793.[3] The 4-anilino moiety extends into a hydrophobic back pocket, and substitutions on this aniline ring, often with halogens like chlorine or fluorine, can further enhance binding affinity through hydrophobic interactions.[3][6]
By occupying the ATP-binding site, these inhibitors prevent EGFR autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[5][7] The ultimate consequence of this inhibition is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Signaling Pathway: EGFR Inhibition by a 4-Anilinoquinazoline Derivative
Caption: EGFR signaling cascade and the point of inhibition.
Experimental Validation of Mechanism of Action
A multi-faceted experimental approach is essential to rigorously define the mechanism of action for a novel 4-anilinoquinazoline derivative.
Synthesis of a Representative 4-Anilinoquinazoline Derivative
The foundational experiment involves the synthesis of the active compound. This is typically achieved via a nucleophilic aromatic substitution reaction.[2]
Protocol: Microwave-Assisted N-Arylation of this compound
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the desired aniline derivative (1.1 eq), and a suitable solvent system (e.g., THF/H₂O 1:1).[2]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).[2]
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-anilinoquinazoline derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Kinase Assay
To confirm direct inhibition of the target kinase, an in vitro kinase assay is performed. Luminescence-based assays that quantify ATP consumption (by measuring ADP production) are common.[8]
Protocol: Luminescence-Based EGFR Kinase Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human EGFR kinase and a suitable peptide substrate in kinase reaction buffer.[9]
-
Compound Dilution: Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, pre-incubate the EGFR enzyme with the serially diluted compound for 30 minutes at room temperature.[9]
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[9]
-
Reaction Termination and Detection: After a defined incubation period (e.g., 60 minutes), terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).[8]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays
Cell-based assays are crucial for confirming the compound's activity in a biological context.
4.3.1. Cell Viability Assay (MTT Assay)
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10]
Protocol: MTT Assay for Anti-Proliferative Effects
-
Cell Seeding: Seed cancer cells known to overexpress EGFR (e.g., A431) into a 96-well plate and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor and incubate for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for cell proliferation.
4.3.2. Western Blot Analysis of EGFR Signaling
Western blotting provides direct evidence of target engagement and inhibition of downstream signaling within the cell.[7][12]
Experimental Workflow: Western Blot Analysis
Caption: Standard workflow for Western blot analysis.
Protocol: Western Blot for EGFR Phosphorylation
-
Cell Treatment and Lysis: Plate EGFR-dependent cancer cells. After adherence, starve the cells and then pre-treat with the inhibitor for 2 hours before stimulating with EGF (e.g., 100 ng/mL) for 15-30 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and downstream targets like p-ERK.[12] Subsequently, strip the membrane and re-probe with antibodies for total EGFR and total ERK to confirm equal protein loading.[12]
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and an ECL substrate for detection.[7] Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, demonstrating the inhibitor's effect on the signaling pathway.
Data Presentation: Quantifying Inhibitory Potency
The results from these experiments are typically summarized to compare the potency of different derivatives.
| Derivative | Target Kinase | In Vitro IC₅₀ (nM) | Cellular IC₅₀ (A431 cells, nM) |
| Gefitinib | EGFR | 25.42[13] | ~20 |
| Erlotinib | EGFR | 33.25[13] | ~50 |
| Compound 7i | EGFR | 17.32[13] | 2250 (A549 cells)[14] |
| Vandetanib | VEGFR2, EGFR | 36.78 (VEGFR2), 5.9 (EGFR)[3] | N/A |
Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires standardized assay conditions.
Conclusion
This compound is far more than a simple chemical reagent; it is a testament to the power of rational drug design. Its strategically placed reactive and modulating groups provide a robust and versatile platform for the synthesis of highly effective kinase inhibitors. By understanding the chemical principles of this scaffold and applying a rigorous suite of biochemical and cell-based assays, researchers can continue to exploit its potential. The journey from this foundational intermediate to a life-saving therapeutic illustrates the synergy of synthetic chemistry and molecular biology in the fight against cancer. The principles and protocols outlined in this guide serve as a comprehensive resource for professionals dedicated to advancing the field of targeted oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. rsc.org [rsc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
The Emergence of a Core Scaffold: A Technical Guide to the Discovery and History of 4-Chloro-7-fluoroquinazoline
Abstract
The history of 4-Chloro-7-fluoroquinazoline is not one of a singular, celebrated discovery, but rather the story of a molecule's rational design and synthesis, born from the intense pursuit of targeted cancer therapies in the late 20th and early 21st centuries. This technical guide delineates the scientific context that necessitated its creation, details the robust and logical synthetic pathway that became the standard for its production, and explores its pivotal role as a core intermediate in the development of potent tyrosine kinase inhibitors. For researchers in medicinal chemistry and drug development, this molecule represents a quintessential example of how a simple, halogenated heterocycle became an indispensable tool in modern pharmacology.
Introduction: The Rise of Quinazolines in Oncology
The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, has long been recognized for its broad spectrum of biological activities.[1] However, its prominence surged dramatically with the discovery that 4-anilinoquinazoline derivatives were potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] The over-expression of EGFR is a hallmark of many solid tumors, making it a prime target for therapeutic intervention. This realization, pioneered by companies like AstraZeneca, led to the development of first-generation EGFR inhibitors such as Gefitinib and Erlotinib, forever cementing the importance of the 4-anilinoquinazoline core in oncology.[3]
The success of these early inhibitors triggered an explosion of research aimed at optimizing their pharmacological properties. Medicinal chemists began systematically modifying the quinazoline core to enhance potency, selectivity, and pharmacokinetic profiles. A key strategy in this endeavor is the introduction of halogen atoms, particularly fluorine and chlorine, which can modulate factors like metabolic stability, lipophilicity, and binding interactions within the ATP-binding pocket of the kinase.[2] It was within this intensive research environment that the need for versatile, halogenated quinazoline building blocks arose, leading directly to the synthesis of this compound.
The Foundational Synthesis: A Logical Two-Step Approach
The discovery of this compound (CAS No. 16499-62-0) is intrinsically linked to the establishment of a reliable and straightforward synthetic route. The process is a classic example of heterocyclic chemistry, proceeding through two fundamental and high-yielding transformations: cyclization to form the quinazolinone core, followed by chlorination to install the reactive handle necessary for further elaboration.
Step 1: Cyclization to 7-Fluoroquinazolin-4(3H)-one
The logical starting point for the synthesis is 2-amino-4-fluorobenzoic acid . This precursor contains the aniline and carboxylic acid functionalities poised for ring formation and the requisite fluorine atom at the 7-position of the final quinazoline ring. The most common and efficient method to construct the pyrimidine portion of the scaffold is through condensation with a one-carbon synthon, typically formamide or formamidine acetate.
// Node colors reactant_node [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_node [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product_node [fillcolor="#E8F0FE", fontcolor="#202124"];
// Nodes start [label="2-Amino-4-fluorobenzoic Acid", class="reactant_node"]; reagent [label="Formamide\n(or Formamidine Acetate)\nHeat", class="reagent_node"]; product [label="7-Fluoroquinazolin-4(3H)-one", class="product_node"];
// Edges start -> product [label="Cyclization"]; reagent -> product [style=dashed, arrowhead=none];
// Set node attributes node [width=2.5, height=1]; start; reagent; product; }
Diagram 1: Cyclization to form the quinazolinone core.
This reaction is typically performed at elevated temperatures, driving the cyclization and dehydration to furnish the stable 7-fluoroquinazolin-4(3H)-one . Seminal work on related quinazoline analogues for tyrosine kinase inhibition by researchers like Rewcastle et al. in 1996 laid the groundwork for such synthetic strategies.[4]
Step 2: Chlorination to this compound
With the quinazolinone precursor in hand, the final step is the conversion of the 4-oxo group into a 4-chloro group. This transformation is critical as it activates the C4 position for nucleophilic aromatic substitution (SNAr), the key reaction used to introduce the various aniline side chains that define the biological activity of EGFR inhibitors.
The chlorination is most effectively achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).
// Node colors reactant_node [fillcolor="#E8F0FE", fontcolor="#202124"]; reagent_node [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product_node [fillcolor="#D9EAD3", fontcolor="#202124"];
// Nodes start [label="7-Fluoroquinazolin-4(3H)-one", class="reactant_node"]; reagent [label="POCl₃\n(or SOCl₂)\nHeat", class="reagent_node"]; product [label="this compound", class="product_node"];
// Edges start -> product [label="Chlorination"]; reagent -> product [style=dashed, arrowhead=none];
// Set node attributes node [width=2.5, height=1]; start; reagent; product; }
Diagram 2: Chlorination to the final product.
The mechanism of this reaction is well-understood, involving initial activation of the carbonyl oxygen followed by nucleophilic attack of the chloride ion.[5] The reaction is typically driven to completion by heating, yielding the desired this compound. The existence and synthesis of this specific intermediate are documented in numerous patents and publications related to kinase inhibitor development.[6]
Experimental Protocols
The following protocols represent a validated and widely adopted methodology for the synthesis of this compound, synthesized from the collective knowledge in the field.
Synthesis of 7-Fluoroquinazolin-4(3H)-one
| Parameter | Value/Description |
| Starting Material | 2-Amino-4-fluorobenzoic Acid |
| Reagent | Formamide |
| Solvent | None (Formamide acts as reagent and solvent) |
| Temperature | 120-125 °C |
| Reaction Time | ~4 hours |
| Work-up | Cooling, precipitation in water, filtration |
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluorobenzoic acid.
-
Add an excess of formamide (typically 10-15 equivalents).
-
Heat the mixture to 120-125 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry to yield 7-fluoroquinazolin-4(3H)-one. The product is often of sufficient purity for the next step.
Synthesis of this compound
| Parameter | Value/Description |
| Starting Material | 7-Fluoroquinazolin-4(3H)-one |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Catalyst (optional) | N,N-Dimethylformamide (DMF) or Diisopropylethylamine (DIPEA) |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 3-6 hours |
| Work-up | Removal of excess POCl₃, quenching with ice-water, filtration |
Step-by-Step Protocol:
-
To a flask charged with 7-fluoroquinazolin-4(3H)-one, add an excess of phosphorus oxychloride (POCl₃, typically 5-10 volumes).
-
Optionally, add a catalytic amount of DMF (a few drops).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring to quench the remaining POCl₃ and precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.
Conclusion: An Enabling Intermediate
The history of this compound is a testament to the power of enabling technologies in drug discovery. Its development was not an end in itself but a means to rapidly access a vast chemical space of potential kinase inhibitors. The straightforward and robust two-step synthesis from readily available starting materials allowed researchers to quickly generate diverse libraries of 4-anilinoquinazolines bearing the 7-fluoro substituent. This specific substitution pattern proved valuable in fine-tuning the electronic and steric properties of drug candidates, contributing to the development of next-generation inhibitors. As such, this compound stands as a crucial, albeit unsung, hero in the ongoing story of targeted cancer therapy.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines [ouci.dntb.gov.ua]
- 5. HDAC Inhibitors Potentiate the Activity of the BCR/ABL Kinase Inhibitor KW-2449 in Imatinib-Sensitive or -Resistant BCR… [ouci.dntb.gov.ua]
- 6. WO2020128981A1 - Discovery of bd oxidase inhibitors for the treatment of mycobacterial diseases - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Chloro-7-fluoroquinazoline: Properties, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Chloro-7-fluoroquinazoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the effective use of this important heterocyclic building block.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
Quinazolines are a class of bicyclic aromatic heterocycles that form the core structure of numerous biologically active compounds. The versatility of the quinazoline scaffold has made it a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the quinazoline ring system allows for the fine-tuning of a molecule's interaction with biological targets.
This compound is a key intermediate in the synthesis of a variety of substituted quinazolines. The chlorine atom at the 4-position serves as a versatile leaving group, readily displaced by a wide range of nucleophiles. The fluorine atom at the 7-position can modulate the electronic properties of the ring system, influencing the reactivity of the 4-position and potentially enhancing the binding affinity of the final compound to its target protein. This guide will delve into the specific properties of this valuable synthetic intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis and drug design. While extensive experimental data for this compound is not widely published, a combination of predicted data and information from commercial suppliers provides a solid foundation for its use.
| Property | Value | Source |
| CAS Number | 16499-62-0 | [1] |
| Molecular Formula | C₈H₄ClFN₂ | [1] |
| Molecular Weight | 182.58 g/mol | [1] |
| Appearance | White to yellow solid | |
| Boiling Point | 284.9 ± 20.0 °C (Predicted) | [1] |
| Density | 1.447 g/cm³ (Predicted) | |
| Refractive Index | 1.635 (Predicted) | |
| pKa | 0.35 ± 0.30 (Predicted) | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Note: The majority of the available data on the physical properties of this compound is predicted. Experimental verification is recommended for precise applications.
Spectral Data and Characterization
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine, and the fluorine.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the quinazoline core. The carbons attached to the heteroatoms (N, Cl, F) will exhibit characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the aromatic quinazoline ring.
For researchers synthesizing or using this compound, it is imperative to perform thorough spectroscopic analysis (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity before proceeding with further reactions.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the susceptibility of the C4-position to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is an excellent leaving group, and the electron-withdrawing nature of the quinazoline ring system activates this position towards attack by nucleophiles. This allows for the introduction of a wide variety of functional groups at the C4-position, including amines, alcohols, thiols, and carbanions.
The general mechanism for the SNAr reaction is a two-step process involving the formation of a Meisenheimer complex as a reaction intermediate.
Caption: Generalized SNAr mechanism at the C4-position of a chloroquinazoline.
The fluorine atom at the 7-position exerts an electron-withdrawing inductive effect, which can further enhance the electrophilicity of the C4-position, thereby facilitating the nucleophilic attack.
Common Nucleophiles and Reaction Conditions
A wide array of nucleophiles can be employed in SNAr reactions with 4-chloroquinazolines. The choice of reaction conditions, such as solvent, temperature, and the use of a base, is crucial for achieving high yields and minimizing side reactions.[2]
-
Amines: Primary and secondary amines readily displace the 4-chloro substituent to form 4-aminoquinazolines. These reactions are often carried out in polar aprotic solvents like DMF or in alcohols like isopropanol, sometimes with the addition of a base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated.
-
Alcohols and Phenols: Alkoxides and phenoxides react to form 4-alkoxy and 4-aryloxyquinazolines, respectively. These reactions typically require a strong base (e.g., NaH) to deprotonate the alcohol or phenol.
-
Thiols: Thiolates are excellent nucleophiles and react efficiently to yield 4-thioether-substituted quinazolines.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. A common synthetic route is outlined below, based on established methods for quinazoline synthesis.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of 7-Fluoroquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-fluorobenzoic acid and an excess of formamide.
-
Heating: Heat the reaction mixture to 120-140 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Chlorination to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 7-fluoroquinazolin-4(3H)-one and an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a versatile building block for the synthesis of pharmacologically active molecules. The 4-substituted quinazoline scaffold is a key feature in numerous approved drugs and clinical candidates, particularly in the field of oncology.
Tyrosine Kinase Inhibitors (TKIs):
Many potent and selective tyrosine kinase inhibitors are based on the 4-anilinoquinazoline scaffold. The anilino group at the 4-position often mimics the adenine portion of ATP, allowing the molecule to bind to the ATP-binding site of the kinase and inhibit its activity. The 7-fluoro substituent can contribute to the binding affinity and selectivity of the inhibitor.
References
Starting materials for 4-Chloro-7-fluoroquinazoline synthesis
An In-depth Technical Guide to the Synthesis of 4-Chloro-7-fluoroquinazoline: Core Starting Materials and Synthetic Strategies
Authored by: A Senior Application Scientist
Introduction: this compound is a critical intermediate in the synthesis of numerous pharmacologically active molecules, most notably as a precursor to kinase inhibitors used in oncology. Its value lies in the reactive chloro group at the 4-position, which is amenable to nucleophilic substitution, allowing for the introduction of various functional groups to build a diverse library of compounds. This guide provides an in-depth examination of the primary synthetic pathways to this compound, with a focus on the selection of starting materials and the rationale behind the experimental methodologies.
Part 1: The Principal Synthetic Pathway: A Three-Stage Approach
The most prevalent and industrially scalable synthesis of this compound originates from 2-amino-4-fluorobenzoic acid. This pathway can be logically dissected into three key stages:
-
Synthesis of the Anthranilic Acid Precursor: The journey begins with the preparation of 2-amino-4-fluorobenzoic acid, the foundational building block.
-
Formation of the Quinazolinone Core: This stage involves the cyclization of the anthranilic acid derivative to construct the bicyclic quinazoline ring system, yielding 7-fluoroquinazolin-4(3H)-one.
-
Aromatic Chlorination: The final step is the conversion of the 4-oxo group of the quinazolinone to the desired 4-chloro functionality.
This strategic approach ensures high yields and purity, making it a preferred route in both academic and industrial settings.
Stage 1: The Foundational Building Block - 2-Amino-4-fluorobenzoic Acid
The quality and availability of 2-amino-4-fluorobenzoic acid are paramount to the success of the entire synthesis. While commercially available, understanding its synthesis provides crucial context for sourcing and quality control. It is a key intermediate for various active pharmaceutical ingredients (APIs).
Synthetic Approach from 4-Fluorohalogenobenzoic Acid
A common laboratory and industrial synthesis starts from a more readily available precursor, such as 4-fluorohalogenobenzoic acid. The synthesis involves a nitration followed by a reduction.
-
Step 1: Nitration of 4-Fluorohalogenobenzoic Acid: The process begins with the nitration of a 4-fluorohalogenobenzoic acid to introduce a nitro group at the 2-position, yielding a 4-fluoro-2-nitrohalogenobenzoic acid[1].
-
Step 2: Catalytic Reduction: The subsequent step is the catalytic reduction of the nitro group to an amine, which furnishes the desired 2-amino-4-fluorobenzoic acid[1].
The choice of starting material and the control of reaction conditions are critical to ensure high purity and yield, which directly impacts the efficacy of the final API.
Experimental Protocol: Synthesis of 2-Amino-4-fluorobenzoic Acid
Reaction: Nitration of 4-fluorohalogenobenzoic acid followed by catalytic reduction.
| Parameter | Value/Condition | Causality/Rationale |
| Starting Material | 4-Fluorohalogenobenzoic Acid | Readily available and allows for regioselective nitration at the 2-position. |
| Nitrating Agent | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Standard and effective for electrophilic aromatic nitration. |
| Reduction Catalyst | Palladium on carbon (Pd/C) | Highly efficient and selective for the reduction of nitro groups. |
| Reducing Agent | Hydrogen gas (H₂) or other reducing agents like iron powder or zinc powder[2] | Clean and effective reduction with minimal side products. |
| Solvent (Reduction) | Methanol, Ethanol, or Ethyl Acetate[2] | Provides good solubility for the substrate and is compatible with catalytic hydrogenation. |
| Temperature | 20-90 °C[2] | Balances reaction rate and selectivity. |
| Reaction Time | 2-10 hours[2] | Sufficient time for complete conversion. |
Step-by-Step Methodology:
-
Nitration: The 4-fluorohalogenobenzoic acid is carefully treated with a nitrating agent to yield 4-fluoro-2-nitrohalogenobenzoic acid[1].
-
Reduction: The resulting 4-fluoro-2-nitrohalogenobenzoic acid is dissolved in a suitable organic solvent, and a catalytic amount of Pd/C is added. The mixture is then subjected to hydrogenation until the nitro group is fully reduced to an amine, yielding 2-amino-4-fluorobenzoic acid[1][2].
Stage 2: Constructing the Core - Synthesis of 7-Fluoroquinazolin-4(3H)-one
With the key precursor in hand, the next stage focuses on the construction of the quinazoline ring. This is typically achieved through a cyclization reaction with a one-carbon source.
Cyclization with Formamidine Acetate or Urea
The most direct method involves the reaction of 2-amino-4-fluorobenzoic acid with a reagent that provides the N=CH-N fragment necessary to close the pyrimidine ring.
-
Using Formamidine Acetate: 2-amino-4-fluorobenzoic acid is reacted with formamidine acetate in a high-boiling solvent such as ethylene glycol monomethyl ether[3].
-
Using Urea: An alternative method involves heating 2-amino-4-fluorobenzoic acid with urea[4][5]. This reaction proceeds through a cyclization and condensation mechanism.
The resulting product, 7-fluoroquinazolin-4(3H)-one, is also known by its tautomeric name, 7-fluoro-4-hydroxyquinazoline[6]. This intermediate is a stable, solid compound that can be readily purified before proceeding to the final chlorination step.
Experimental Protocol: Synthesis of 7-Fluoroquinazolin-4(3H)-one
Reaction: Cyclization of 2-amino-4-fluorobenzoic acid.
| Parameter | Value/Condition | Causality/Rationale |
| Starting Material | 2-Amino-4-fluorobenzoic acid[3][4] | The foundational building block containing the necessary aniline and carboxylic acid functionalities. |
| Cyclizing Agent | Formamidine acetate or Urea[3][4] | Provides the one-carbon unit required to form the pyrimidine ring of the quinazoline. |
| Solvent | Ethylene glycol monomethyl ether (for formamidine acetate) or neat (for urea)[3][4] | A high-boiling solvent is necessary to drive the reaction to completion. |
| Temperature | Reflux (for formamidine acetate) or 160°C (for urea)[3][4] | High temperatures are required for the cyclization and dehydration steps. |
| Reaction Time | Several hours, monitored by TLC[4] | Ensures the reaction proceeds to completion. |
Step-by-Step Methodology (using Urea):
-
A mixture of 2-amino-4-fluorobenzoic acid and an excess of urea is heated with mechanical agitation[4].
-
The reaction is monitored by Thin Layer Chromatography (TLC) for completion[4].
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration[4].
Visualizing the Pathway: From Precursor to Quinazolinone Core
Caption: Synthesis of the quinazolinone core from 2-amino-4-fluorobenzoic acid.
Stage 3: The Final Transformation - Chlorination to this compound
The final and most critical step is the conversion of the 4-oxo group of 7-fluoroquinazolin-4(3H)-one into a chloro group. This is a crucial transformation as it installs the reactive handle for subsequent diversification.
Chlorination with Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)
The most common and effective chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂)[3][7].
-
Mechanism with POCl₃: The reaction with POCl₃ proceeds in two stages. Initially, a phosphorylation reaction occurs, forming phosphorylated intermediates. These intermediates then undergo nucleophilic attack by chloride ions to yield the final 4-chloroquinazoline product[8]. The reaction is often carried out at elevated temperatures to ensure complete conversion[8].
-
Use of a Base: The addition of a base, such as N,N-diethylaniline, can be used to facilitate the reaction[9].
Experimental Protocol: Synthesis of this compound
Reaction: Chlorination of 7-fluoroquinazolin-4(3H)-one.
| Parameter | Value/Condition | Causality/Rationale |
| Starting Material | 7-Fluoroquinazolin-4(3H)-one[9] | The immediate precursor with the 4-oxo group to be chlorinated. |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃)[9] | A powerful and effective reagent for converting cyclic amides/lactams to their corresponding chloro derivatives. |
| Base (optional) | N,N-diethylaniline[9] | Acts as a scavenger for HCl produced during the reaction and can facilitate the formation of the reactive intermediate. |
| Temperature | Reflux[9] | High temperature is necessary to drive the chlorination reaction to completion. |
| Work-up | Quenching with ice water[9] | Decomposes excess POCl₃ and precipitates the product. |
Step-by-Step Methodology:
-
A mixture of 7-fluoroquinazolin-4(3H)-one, a chlorinating agent like POCl₃, and optionally a base like N,N-diethylaniline is heated to reflux[9].
-
The reaction is maintained at reflux for several hours until the starting material is consumed (monitored by TLC)[9].
-
After cooling, the excess chlorinating agent is carefully removed, often by rotary evaporation[9].
-
The residue is then cautiously poured into a mixture of ice and water, causing the this compound to precipitate as a solid[9].
-
The solid product is collected by filtration, washed with water, and dried[9].
Visualizing the Final Step: Chlorination
Caption: The final chlorination step to yield this compound.
Part 2: Alternative Synthetic Considerations
While the pathway from 2-amino-4-fluorobenzoic acid is dominant, alternative starting materials and strategies exist. For instance, syntheses starting from differently substituted anilines or benzonitriles have been reported for analogous quinazoline systems. However, for this compound specifically, the described route offers a balance of accessibility of starting materials, high yields, and scalability.
Conclusion
The synthesis of this compound is a well-established process that hinges on the strategic use of 2-amino-4-fluorobenzoic acid as the primary starting material. By following a logical three-stage process of precursor synthesis, quinazolinone formation, and final chlorination, researchers and drug development professionals can reliably produce this vital chemical intermediate. A thorough understanding of the causality behind the choice of reagents and reaction conditions is essential for optimizing the synthesis for yield, purity, and scalability, ultimately impacting the efficiency of developing next-generation therapeutics.
References
- 1. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-fluoroquinazolin-4(3H)-one [myskinrecipes.com]
- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Scaffold: A Privileged Core in Kinase Inhibition
An In-depth Technical Guide to the Biological Activity of 4-Chloro-7-fluoroquinazoline and Its Derivatives
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic scaffold in modern drug discovery. We will delve into its significance as a synthetic intermediate, its role in the generation of potent protein kinase inhibitors, and the detailed experimental workflows required to validate the biological activity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the causality behind the design and evaluation of quinazoline-based therapeutics.
The quinazoline ring system, an aromatic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in molecules that exhibit a wide range of pharmacological activities, particularly as inhibitors of protein kinases.[3][4] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][6]
The utility of the quinazoline core lies in its ability to serve as a bioisostere for the adenine ring of adenosine triphosphate (ATP), enabling it to bind effectively to the ATP-binding pocket of various kinases.[3][7] This interaction competitively inhibits the kinase's catalytic activity, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[6][8] Consequently, numerous FDA-approved kinase inhibitors, such as Gefitinib, Erlotinib, and Vandetanib, are built upon the quinazoline framework, validating its therapeutic importance.[7][9]
This compound: A Strategic Synthetic Intermediate
While not typically a biologically active endpoint itself, This compound is a crucial intermediate in the synthesis of potent kinase inhibitors.[10][11] The chlorine atom at the 4-position is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility, allowing for the strategic introduction of various side chains, most notably substituted anilines, which are critical for achieving high-affinity binding and selectivity for specific kinase targets.[12][13]
The fluorine atom at the 7-position further modulates the electronic properties of the quinazoline ring and can enhance metabolic stability or influence binding interactions within the kinase active site. The synthesis of this intermediate often begins with starting materials like 2-amino-4-fluorobenzoic acid, which undergoes cyclization and subsequent chlorination to yield the target scaffold.[10][14]
Caption: General synthetic route to quinazoline inhibitors.
Primary Biological Targets: EGFR and VEGFR Tyrosine Kinases
Derivatives synthesized from the this compound scaffold predominantly target receptor tyrosine kinases (RTKs), with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) being the most prominent. Simultaneous inhibition of these pathways can be a powerful anti-cancer strategy, tackling both tumor cell proliferation and the blood supply that sustains it.[8]
-
EGFR Signaling: EGFR is a key driver of cell proliferation, survival, and metastasis in many cancers, particularly non-small cell lung cancer (NSCLC).[9][12] Quinazoline inhibitors bind to the ATP pocket in the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream pathways like PI3K/Akt and MAPK/ERK.[6]
-
VEGFR Signaling: VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 by quinazoline derivatives blocks endothelial cell proliferation and migration, effectively starving the tumor of nutrients and oxygen.[1][5]
Caption: Inhibition of EGFR/VEGFR signaling pathways.
Experimental Validation: A Step-by-Step Guide
Evaluating the biological activity of a novel quinazoline derivative involves a multi-tiered approach, moving from biochemical assays to cell-based functional assays. This workflow ensures that the observed activity is potent, on-target, and translates to a desired cellular outcome.
Caption: A streamlined workflow for inhibitor validation.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Causality: The first step is to confirm that the compound directly inhibits the enzymatic activity of the target kinase. A luminescence-based assay like the ADP-Glo™ Kinase Assay is highly effective as it quantifies ADP production, a direct product of kinase activity.[15] A lower luminescent signal in the presence of the inhibitor indicates reduced kinase activity.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test quinazoline derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for dose-response analysis.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., EGFR, VEGFR-2) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[15] Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentrations should be optimized for the specific kinase, often near the Kₘ for ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
| Kinase Target | Test Compound IC₅₀ (nM) | Reference Drug IC₅₀ (nM) |
| EGFR | 15 | 10 (Erlotinib) |
| VEGFR-2 | 35 | 25 (Vandetanib) |
| SRC | 950 | 150 (Bosutinib) |
| LCK | >10,000 | 200 (Bosutinib) |
| Caption: Table 1: Example inhibitory profile of a novel quinazoline derivative. |
Protocol 2: Cell Viability Assay (MTT Assay)
Causality: After confirming biochemical potency, it is crucial to determine if this translates into an anti-proliferative effect in cancer cells that overexpress the target kinase. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution (prepared in PBS) to each well.[18] Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[18] Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the optical density (OD) of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis for Target Engagement
Causality: To validate that the observed anti-proliferative effect is due to the inhibition of the intended signaling pathway, Western blotting is employed.[19] This technique allows for the visualization and quantification of specific proteins. By using antibodies that recognize the phosphorylated (active) forms of the target kinase and its downstream effectors, we can directly confirm that the compound is hitting its target within the cellular environment.[20][21]
Methodology:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation. Treat the cells with the quinazoline derivative at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a specified time (e.g., 2-4 hours). Include a positive control (e.g., EGF stimulation) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[19]
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by size.
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt) overnight at 4°C with gentle shaking.[21]
-
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target activity.
Conclusion
This compound represents a strategically vital scaffold for the development of targeted kinase inhibitors. Its chemical reactivity at the 4-position allows for the systematic synthesis of diverse derivatives, primarily aimed at inhibiting key oncogenic drivers like EGFR and VEGFR. The true measure of its biological activity, however, is realized through a rigorous and logical cascade of experimental validation. By progressing from direct biochemical inhibition assays to cellular proliferation and mechanistic signaling studies, researchers can confidently identify and optimize potent therapeutic candidates. The self-validating nature of this workflow—where biochemical potency must translate to cellular efficacy, which is then confirmed by on-target engagement—provides the trustworthiness required for advancing novel compounds in the drug development pipeline.
References
- 1. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 11. 4-Chloro-7-fluoro-2-methylquinazoline [myskinrecipes.com]
- 12. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MTT assay - Wikipedia [en.wikipedia.org]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for 4-Chloro-7-fluoroquinazoline in Medicinal Chemistry
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a versatile framework for orienting substituents in three-dimensional space to achieve high-affinity interactions with biological targets. The introduction of specific substituents onto this core can fine-tune a molecule's physicochemical properties and biological activity.
4-Chloro-7-fluoroquinazoline is a particularly valuable building block for drug discovery. The chlorine atom at the 4-position serves as an excellent leaving group, prime for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide variety of functional groups, most commonly amino moieties, to build extensive libraries of potential drug candidates. The fluorine atom at the 7-position offers several advantages: it can enhance binding affinity to target proteins through hydrogen bonding or other electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate physicochemical properties like pKa and lipophilicity, thereby enhancing oral bioavailability. These features make this compound a cornerstone intermediate in the synthesis of targeted therapies, especially kinase inhibitors.[1][2]
Core Principles: Reactivity and Mechanistic Rationale
The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position. The causality behind this enhanced reactivity is rooted in the electronic nature of the quinazoline ring.
Causality of C4 Reactivity:
-
Electron-Withdrawing Heteroatoms: The two nitrogen atoms within the quinazoline ring are strongly electron-withdrawing. They pull electron density away from the carbocyclic ring, rendering the carbon atoms, particularly C2 and C4, electrophilic and thus susceptible to nucleophilic attack.
-
Stabilization of the Meisenheimer Intermediate: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The quinazoline ring is adept at stabilizing this intermediate through resonance, delocalizing the negative charge onto the electronegative nitrogen atoms. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the chloride leaving group.[3][4]
The fluorine at C7, while electron-withdrawing, does not significantly hinder the substitution at C4. Its primary role is to modulate the electronic properties of the final compound and its interaction with the target protein.
Below is a diagram illustrating the general workflow for utilizing this compound in a typical drug discovery campaign.
Caption: General workflow for SNAr on this compound.
Experimental Protocols: Synthesis of 4-Anilino-7-fluoroquinazoline Derivatives
This section provides detailed, self-validating protocols for the synthesis of 4-substituted-7-fluoroquinazoline derivatives, which are common precursors for kinase inhibitors.
Protocol 1: Conventional Heating Method
This protocol describes a standard method for the SNAr reaction using conventional heating under reflux. It is a robust and widely applicable procedure.[5]
Objective: To synthesize a 4-anilino-7-fluoroquinazoline derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 - 1.5 eq)
-
Solvent: 2-Propanol (Isopropanol) or n-Butanol
-
Optional: Acid catalyst (e.g., a drop of concentrated HCl) or Base (e.g., DIPEA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification (separatory funnel, flasks, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen substituted aniline (1.2 eq).
-
Solvent Addition: Add a suitable solvent like isopropanol or n-butanol to dissolve/suspend the reactants (a concentration of 0.1-0.5 M is typical).
-
Initiation: Begin stirring the mixture. For many aniline nucleophiles, the reaction proceeds to completion upon heating without an added acid or base. In cases of slow reaction, a catalytic amount of acid (e.g., HCl) can be added to protonate the quinazoline nitrogen, further activating the C4 position.
-
Heating: Heat the mixture to reflux (for isopropanol, ~82 °C).
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product spot should be more polar than the starting this compound. The reaction is complete when the starting material spot is no longer visible by TLC (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature. Often, the product will precipitate out of the isopropanol.
-
Collect the solid precipitate by filtration. Wash the solid with cold isopropanol or diethyl ether to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any acid catalyst, followed by water and brine.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-fluoroquinazoline derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the SNAr reaction, often reducing reaction times from hours to minutes and improving yields.[5][6]
Objective: To rapidly synthesize a 4-anilino-7-fluoroquinazoline derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.5 eq)
-
Solvent: DMF, NMP, or Ethanol
-
Microwave vial with a snap cap
-
Microwave reactor
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq) and the desired aniline (1.5 eq).
-
Solvent Addition: Add a suitable solvent (e.g., 2-5 mL of ethanol or DMF).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes). Safety Note: Ensure the temperature and pressure limits of the microwave reactor are not exceeded.
-
Monitoring (Self-Validation): After the initial irradiation period, cool the vial to room temperature and check the reaction completion by TLC. If starting material remains, the reaction can be subjected to further irradiation.
-
Work-up & Purification:
-
Once the reaction is complete, cool the vial to room temperature.
-
The product can often be isolated by precipitation upon the addition of water or ice. Collect the solid by filtration.
-
Alternatively, extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
-
Data Presentation: Representative Reactions
The following table summarizes typical reaction conditions for the synthesis of various 4-amino-7-fluoroquinazoline derivatives, demonstrating the versatility of the starting material.
| Nucleophile | Method | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Aniline | Conventional | Isopropanol | Reflux (~82°C) | 8 h | 85-95% |
| 3-Ethynylaniline | Conventional | n-Butanol | 100°C | 12 h | 80-90% |
| 4-Aminophenol | Microwave | Ethanol | 140°C | 20 min | >90% |
| Piperidine | Conventional | Dioxane | 80°C | 4 h | >95% |
| 3-Aminobenzamide | Microwave | DMF | 150°C | 30 min | 75-85% |
Application in Kinase Inhibitor Synthesis
This compound is a critical starting material for the synthesis of numerous Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[1] The 4-anilino moiety is crucial for binding to the ATP pocket of the kinase domain.
The general synthetic pathway is illustrated below.
Caption: Synthetic pathway to kinase inhibitors from the title compound.
Conclusion and Future Outlook
This compound has established itself as an indispensable tool in medicinal chemistry. Its predictable reactivity and the advantageous properties conferred by the fluorine substituent make it a go-to intermediate for the rapid synthesis of compound libraries targeting a diverse range of biological targets, most notably protein kinases.[7][8] The protocols outlined in this guide provide a robust foundation for researchers to leverage this versatile building block in their drug discovery efforts. Future applications will likely see its continued use in the development of next-generation covalent inhibitors and targeted protein degraders, further cementing the importance of the quinazoline scaffold in modern medicine.
References
- 1. 4-Chloro-7-fluoro-2-methylquinazoline [myskinrecipes.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Chloro-7-fluoroquinazoline as a Versatile Building Block for Potent Kinase Inhibitors
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors used in oncology.[1][2] This guide focuses on 4-Chloro-7-fluoroquinazoline , a key building block whose strategic functionalization enables the rapid synthesis of potent and selective kinase inhibitors. The chlorine atom at the C-4 position serves as a highly reactive handle for nucleophilic aromatic substitution (SNAr), while the fluorine atom at the C-7 position can enhance binding affinity and modulate physicochemical properties. These application notes provide an in-depth look at the synthetic utility and biological evaluation of inhibitors derived from this scaffold, targeting researchers, medicinal chemists, and drug development professionals. We present detailed, field-proven protocols for the synthesis of a representative 4-anilino-7-fluoroquinazoline derivative, its characterization, and its subsequent evaluation in both enzymatic and cell-based assays.
The Quinazoline Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized cancer therapy.[1] The quinazoline ring system is an excellent ATP mimetic, providing a rigid framework for orienting substituents to interact with the kinase active site.[4] This has led to the development of highly successful drugs targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), among others.[5][6][7]
The this compound building block is particularly valuable for several reasons:
-
C-4 Chlorine: This position is highly activated towards nucleophilic substitution, making it an ideal site for introducing a variety of amine-containing fragments, most commonly substituted anilines, to generate libraries of potential inhibitors.[8]
-
C-7 Fluorine: The presence of a fluorine atom can significantly influence the molecule's properties. It can increase metabolic stability, modulate the basicity (pKa) of the quinazoline nitrogen (N1), and form favorable hydrogen bond or halogen bond interactions within the kinase's ATP-binding pocket, thereby enhancing potency and selectivity.[2]
Logical Workflow for Inhibitor Development
The development process, from building block to validated hit, follows a logical and iterative sequence. The workflow involves synthesizing a target molecule, purifying and characterizing it, and then subjecting it to a cascade of biological assays to determine its potency, selectivity, and cellular effects.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Synthetic Protocol: From Building Block to Inhibitor
The cornerstone of synthesizing kinase inhibitors from this compound is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the C-4 position, allowing the chlorine atom to be readily displaced by a nucleophile, such as the amino group of a substituted aniline.
Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoroquinazolin-4-amine
This protocol describes a representative synthesis of a 4-anilinoquinazoline derivative, a common core structure for many EGFR inhibitors.[9]
Materials:
-
This compound
-
3-Chloro-4-fluoroaniline
-
Isopropanol (IPA), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 1.82 g, 10 mmol) and 3-Chloro-4-fluoroaniline (1.1 eq, e.g., 1.60 g, 11 mmol).
-
Solvent Addition: Add anhydrous isopropanol (e.g., 50 mL) to the flask. Stir the mixture to form a suspension.
-
Rationale: Isopropanol is a common solvent for this reaction as it has a suitable boiling point for reflux and can dissolve the reactants sufficiently.
-
-
Base Addition (Optional but Recommended): Add diisopropylethylamine (DIPEA) (0.1-0.5 eq). The addition of a non-nucleophilic base can help scavenge the HCl generated during the reaction, driving it to completion.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Pour the mixture into ice-cold water (e.g., 200 mL) to precipitate any remaining product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water, followed by a small amount of cold isopropanol or diethyl ether to remove impurities.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation Protocols
After successful synthesis and characterization, the compound's biological activity must be quantified. This involves determining its potency against the target kinase and its effect on cancer cells.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific protein kinase (e.g., EGFR, VEGFR-2) using a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.[4][8]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
Synthesized inhibitor compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in kinase assay buffer with a small amount of DMSO (final DMSO concentration should be <1%).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (for controls).
-
Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase and its specific substrate to each well.
-
Reaction Initiation: To initiate the kinase reaction, add 2.5 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader. The amount of light generated is directly proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT-Based)
This colorimetric assay assesses the effect of a test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[10]
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, which often overexpresses EGFR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Data Presentation and Targeted Pathways
The ultimate goal is to develop inhibitors that are not only potent but also selective for the target kinase to minimize off-target effects. The data from the biological assays can be summarized to compare potency and selectivity.
Table 1: Sample Biological Activity Data
| Compound | Target Kinase | Kinase IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (nM) |
| Example Inhibitor | EGFR | 11 | A549 (NSCLC) | 45 |
| (from Protocol 1) | VEGFR-2 | 850 | HUVEC | >1000 |
| Src | >5000 | - | - | |
| Gefitinib (Control) | EGFR | 9 | A549 (NSCLC) | 38 |
Data are representative and for illustrative purposes only.
Targeted Signaling Pathway: EGFR
Many inhibitors derived from the 4-anilinoquinazoline scaffold target the Epidermal Growth Factor Receptor (EGFR).[7][11] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[8] The synthesized inhibitors act by competitively binding to the ATP pocket in the EGFR kinase domain, preventing its autophosphorylation and blocking the entire downstream cascade.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of targeted kinase inhibitors. Its inherent reactivity and the beneficial properties conferred by the fluorine substituent make it an attractive scaffold for drug discovery campaigns. The protocols outlined in this guide provide a robust framework for synthesizing novel quinazoline derivatives and evaluating their biological activity in a systematic and reproducible manner. By understanding the causality behind the experimental choices and employing self-validating assays, researchers can efficiently advance from a building block to a promising lead compound.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Experimental Protocol for the N-arylation of 4-Chloro-7-fluoroquinazoline
Introduction: The Significance of N-Arylated Quinazolines in Modern Drug Discovery
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active compounds.[1] Specifically, N-aryl-4-aminoquinazolines have garnered significant attention as potent inhibitors of various protein kinases, playing a crucial role in oncology and the treatment of inflammatory diseases.[2] The strategic introduction of an aryl amine moiety at the C4 position of the quinazoline ring is a key step in the synthesis of these valuable molecules, allowing for the fine-tuning of their pharmacological properties.
This application note provides a comprehensive guide for the N-arylation of 4-chloro-7-fluoroquinazoline, a versatile building block for the synthesis of novel therapeutic agents. The protocol leverages the power of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and offer insights into the optimization of reaction conditions, product purification, and characterization.
Chemical Principles: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the reaction, as it promotes the formation of the active monoligated palladium(0) species and facilitates the key steps of oxidative addition and reductive elimination.
The catalytic cycle can be visualized as follows:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the starting material, this compound, and its subsequent N-arylation with a representative aniline.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved in two steps from commercially available 2-amino-4-fluorobenzoic acid.
Step 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one
A procedure adapted from the synthesis of related quinazolinones is as follows:[5]
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-4-fluorobenzoic acid (10 g, 0.064 mol) and urea (26 g, 0.43 mol).
-
Heat the reaction mixture with stirring to 160°C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool slightly.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture to neutralize any remaining acid.
-
Filter the resulting solid, wash it with water, and then with a dilute solution of hydrochloric acid (HCl).
-
Finally, wash the solid again with a saturated aqueous NaHCO₃ solution and dry to obtain 7-fluoroquinazolin-4(3H)-one.[5]
Step 2: Chlorination of 7-Fluoroquinazolin-4(3H)-one
The chlorination of the quinazolinone is a critical step, and phosphorus oxychloride (POCl₃) is a commonly used and effective reagent.[6][7][8]
-
In a fume hood, place the dried 7-fluoroquinazolin-4(3H)-one (from the previous step) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the reaction residue by adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: N-Arylation of this compound
This section details a general procedure for the Buchwald-Hartwig amination of this compound with a substituted aniline.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | Synthesized as above | - |
| Substituted Aniline | Reagent Grade | Various |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Various |
| Xantphos | Ligand Grade | Various |
| Sodium tert-butoxide (NaOtBu) | Anhydrous | Various |
| Toluene | Anhydrous | Various |
| Ethyl acetate | HPLC Grade | Various |
| Hexane | HPLC Grade | Various |
| Anhydrous Sodium Sulfate | Reagent Grade | Various |
| Inert Gas (Argon or Nitrogen) | High Purity | - |
Experimental Workflow:
Caption: A generalized workflow for the N-arylation of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (1.0 mmol) and the desired substituted aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL) to the tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100°C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective.[9][10][11] For basic amine products that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the eluent can be beneficial.[12]
-
Characterization: Characterize the purified N-aryl-7-fluoroquinazolin-4-amine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[13][14]
Table of Reaction Parameters:
| Parameter | Recommended Condition | Rationale/Notes |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium source. |
| Ligand | Xantphos (3 mol%) | A bulky, electron-rich ligand that promotes efficient coupling. |
| Base | NaOtBu (1.4 equiv) | A strong, non-nucleophilic base suitable for this transformation. |
| Solvent | Toluene (anhydrous) | A non-polar aprotic solvent that works well for Buchwald-Hartwig reactions. |
| Temperature | 100°C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Dependent on the reactivity of the aniline. Monitor by TLC. |
Results and Discussion
The N-arylation of this compound is expected to proceed in good to excellent yields with a variety of anilines. The electronic nature of the substituents on the aniline can influence the reaction rate. Electron-donating groups on the aniline generally accelerate the reaction, while electron-withdrawing groups may require longer reaction times or slightly higher temperatures.
Characterization of the Product:
The structure of the N-arylated product can be confirmed by standard spectroscopic techniques.
-
¹H NMR: Expect to see characteristic signals for the quinazoline and aryl protons. The NH proton will typically appear as a broad singlet in the downfield region.
-
¹³C NMR: The spectrum will show the corresponding carbon signals for the heterocyclic and aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product. Fragmentation patterns can provide further structural information.[15]
-
¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom on the quinazoline ring.[13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-quality reagents. |
| Poorly soluble starting materials | Use a co-solvent such as dioxane or increase the reaction temperature. | |
| Formation of side products | Hydrolysis of the chloroquinazoline | Ensure all reagents and solvents are anhydrous. |
| Homocoupling of the aniline | Optimize the catalyst and ligand loading. | |
| Difficulty in purification | Product streaking on silica gel | Use an amine-functionalized silica column or add triethylamine to the eluent.[11][12] |
Safety Precautions
-
This compound: This compound is harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[16] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts and Phosphine Ligands: These reagents can be air- and moisture-sensitive. Handle under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.
-
Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a robust and reliable protocol for the N-arylation of this compound via the Buchwald-Hartwig amination. The detailed experimental procedure, along with insights into reaction optimization and product characterization, will enable researchers in drug discovery and medicinal chemistry to efficiently synthesize a diverse library of N-aryl-4-aminoquinazolines for biological evaluation. The versatility of this methodology opens up avenues for the development of novel kinase inhibitors and other targeted therapeutics.
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 16. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
The Versatile Synthon: Application of 4-Chloro-7-fluoroquinazoline in the Synthesis of Bioactive Molecules
Introduction: The Quinazoline Scaffold and the Strategic Importance of 4-Chloro-7-fluoroquinazoline
The quinazoline skeleton is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its rigid, bicyclic structure provides an excellent framework for the precise spatial orientation of various substituents, enabling targeted interactions with biological macromolecules.[2] Consequently, quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3] A significant portion of modern targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs), are built upon the 4-anilinoquinazoline core.[4][5] These drugs, such as Gefitinib, Erlotinib, and Afatinib, have revolutionized the treatment of specific cancers by inhibiting the signaling pathways that drive tumor growth.[4]
Within this critical class of compounds, this compound and its derivatives serve as pivotal building blocks. The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable and versatile handle for introducing a wide array of functional groups. The fluorine atom at the 7-position offers several advantages: it can enhance metabolic stability, improve membrane permeability, and participate in favorable hydrogen bonding interactions within protein binding sites, thereby modulating the potency and pharmacokinetic profile of the final molecule.
This technical guide provides an in-depth exploration of the application of this compound in organic synthesis. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices.
Core Application: Synthesis of 4-Anilino- and 4-Aryloxy-quinazoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its reactivity as an electrophile in SNAr reactions. The electron-withdrawing nature of the quinazoline ring system makes the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles such as amines and phenols.
Mechanism of Action: SNAr Pathway
The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile (e.g., an aniline or a phenoxide) attacks the electrophilic C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. The aromaticity of the pyrimidine ring is temporarily broken. In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
References
- 1. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 4-Chloro-7-fluoroquinazoline in the Synthesis of Targeted Anticancer Agents
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational framework for numerous clinically approved anticancer drugs.[1] Its rigid, bicyclic structure provides an ideal template for designing inhibitors that target the ATP-binding site of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][3] This guide focuses on a particularly valuable derivative, 4-Chloro-7-fluoroquinazoline , and its pivotal role as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. We will explore the chemical logic behind its utility, provide detailed, field-proven synthetic protocols for its application, and discuss the mechanism of action of the resulting therapeutic agents.
The Quinazoline Core: A Privileged Scaffold in Oncology
Quinazoline-based molecules have emerged as a highly successful class of anticancer agents, primarily due to their efficacy as inhibitors of receptor tyrosine kinases (RTKs). Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, feature this core structure.[4] Their mechanism of action generally involves competitive inhibition at the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that drive tumor proliferation and survival.[3][5]
Modifications to the quinazoline ring, particularly at the C4, C6, and C7 positions, are critical for modulating potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the C4 position and a fluorine atom at the C7 position creates the highly reactive and strategically important intermediate: this compound.
Strategic Importance of this compound
-
C4-Position (The Electrophilic Hotspot) : The chlorine atom at the C4 position is an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the lynchpin for introducing the side chains that are crucial for kinase binding and specificity. The majority of quinazoline-based inhibitors are synthesized via the displacement of this C4-chloro group by a substituted aniline.[6][7]
-
C7-Position (The Modulator) : The fluorine atom at the C7 position serves multiple purposes. Its strong electron-withdrawing nature can influence the reactivity of the quinazoline ring. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity with the target protein through favorable electrostatic interactions.[8]
The combination of these two features makes this compound a powerful and versatile building block for creating a diverse library of potential anticancer agents.
Core Synthetic Methodologies and Protocols
The primary synthetic utility of this compound lies in its reaction with nucleophiles, most commonly substituted anilines, to form the 4-anilinoquinazoline core structure common to many EGFR inhibitors. Palladium-catalyzed cross-coupling reactions further expand its versatility.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation
This is the most fundamental and widely used reaction involving this compound. It forms the critical C4-anilino linkage. The protocol below is a generalized procedure adaptable for various substituted anilines.
Causality Behind Experimental Choices:
-
Solvent : Isopropanol or other polar protic solvents are typically used as they can solvate the ionic intermediates of the SNAr mechanism and are effective at a reflux temperature that provides sufficient energy to overcome the activation barrier without degrading the reactants.
-
Acid Catalyst (Optional) : A catalytic amount of acid (like HCl) can protonate the quinazoline nitrogen, further activating the ring towards nucleophilic attack and accelerating the reaction.
-
Temperature : Reflux temperatures are generally required to drive the reaction to completion in a reasonable timeframe.
Step-by-Step Protocol:
-
Reagent Preparation : In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq.) in isopropanol (approximately 10-15 mL per mmol of quinazoline).
-
Addition of Nucleophile : Add the desired substituted aniline (1.1-1.2 eq.) to the suspension.
-
Reaction Initiation : Heat the reaction mixture to reflux (typically 80-85°C) and maintain for 4-12 hours.
-
Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting quinazoline is consumed.
-
Product Isolation : Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Purification : Collect the solid product by filtration. Wash the filter cake with cold isopropanol followed by diethyl ether to remove residual impurities. If necessary, the product can be further purified by recrystallization or column chromatography.
Caption: Inhibition of the EGFR signaling cascade.
Case Study: Synthesis of Lapatinib
Lapatinib (Tykerb®) is a potent dual inhibitor of both EGFR and HER2, approved for the treatment of HER2-positive breast cancer. [9]Its synthesis prominently features a key SNAr step involving a 4-chloroquinazoline intermediate. While Lapatinib itself does not contain the 7-fluoro substitution, its synthesis is an exemplary illustration of the core C4-substitution chemistry. The principles are directly translatable to 7-fluoro analogues.
A common synthetic route involves the reaction of a 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline. [10][11] Key Synthetic Step (Illustrative SNAr):
-
A solution of 3-chloro-4-(3-fluorobenzyloxy)aniline (the nucleophile) is added to a slurry of 4-chloro-6-iodoquinazoline (the electrophile) in a solvent like isopropanol. [11]2. The mixture is heated to reflux for several hours to drive the SNAr reaction. [12]3. The resulting intermediate, N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, precipitates upon cooling and is isolated.
-
Subsequent steps, such as a Suzuki coupling to add the furan side chain, complete the synthesis. [13]
Data Summary: Potency of Quinazoline-Based Inhibitors
The efficacy of synthesized compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit a biological process by 50%. Lower IC₅₀ values indicate higher potency.
| Compound | Target Kinase | IC₅₀ (nM) | Target Cancer Cell Line | IC₅₀ (µM) |
| Gefitinib | EGFR | 2-37 | A431 (EGFR overexpressed) | 0.015-0.04 |
| Erlotinib | EGFR | 2 | BxPC-3 (Pancreatic) | ~1 |
| Lapatinib | EGFR / HER2 | 9.8 / 13 | BT474 (HER2+) | 0.18 |
| Afatinib | EGFR / HER2 | 0.5 / 14 | NCI-H1975 (T790M mutant) | 0.01 |
| Compound 21 ¹ | - | - | HeLa (Cervical) | 2.81 |
| Compound 23 ¹ | - | - | MDA-MB-231 (Breast) | 1.85 |
¹Data for novel synthesized quinazoline derivatives from a representative study to show typical potency ranges. [14][15]Data for approved drugs are compiled from multiple sources.
Conclusion
This compound is a high-value, versatile chemical intermediate that is fundamental to the synthesis of a significant class of targeted anticancer agents. Its well-defined reactivity at the C4 position, coupled with the beneficial properties imparted by the C7-fluoro substituent, provides medicinal chemists with a reliable and adaptable platform for drug discovery. The protocols and principles outlined in this guide demonstrate the robustness of its application in constructing potent kinase inhibitors, underscoring its continued importance in the development of next-generation cancer therapies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives | Semantic Scholar [semanticscholar.org]
- 9. medkoo.com [medkoo.com]
- 10. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 14. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives from 4-Chloro-7-fluoroquinazoline
Abstract
This document provides a comprehensive guide to the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient preparation of substituted 4-anilinoquinazolines, key scaffolds in medicinal chemistry. Focusing on the versatile building block, 4-Chloro-7-fluoroquinazoline, we detail the underlying principles of microwave heating, its profound advantages over conventional thermal methods, and provide a robust, step-by-step protocol for a representative nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage MAOS for accelerated discovery and process optimization.
Introduction: The Convergence of a Privileged Scaffold and a Green Technology
The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous approved drugs.[1][2] In particular, 4-anilinoquinazoline derivatives have been extensively investigated as potent anticancer agents, primarily through their ability to inhibit receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[3][4] The fluorine atom at the 7-position can enhance metabolic stability and binding affinity, making this compound a valuable starting material for novel drug candidates.[3]
Traditional synthesis of these derivatives often involves prolonged reaction times at elevated temperatures, leading to potential side product formation and significant energy consumption.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering dramatic reaction rate acceleration, increased product yields, and enhanced purity.[6][7][8] This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid, uniform, and direct heating of the reaction mixture.[9][10] This "in-core" heating circumvents the slow and inefficient heat transfer associated with conventional oil baths, often resulting in reaction times being reduced from hours to mere minutes.[6][10]
This application note will explore the practical application of MAOS to the synthesis of 4-anilinoquinazoline derivatives, providing both the theoretical underpinnings and a detailed experimental protocol.
The "Microwave Effect": Understanding the Driving Force
Microwave heating in chemistry is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[9][11]
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in our target synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[10][11] This rapid, continuous reorientation creates intense molecular friction, which manifests as heat.[9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field. This movement constitutes an electric current, and resistance to this flow within the medium generates heat.[9][12]
The energy from a microwave photon is too low to break chemical bonds directly; the interaction is purely a kinetic, thermal effect.[11][12] The remarkable rate enhancements observed are attributed to the rapid and efficient energy transfer, allowing reactions to be conducted at temperatures above the solvent's conventional boiling point in sealed, pressurized vessels.[10][13] This superheating is a key advantage, as reaction rates often double for every 10°C increase in temperature.
Experimental Workflow & Protocol
General Workflow Overview
The synthesis of 4-anilinoquinazoline derivatives from this compound via MAOS follows a straightforward and efficient workflow. The process involves combining the reactants in a suitable polar solvent within a specialized microwave reaction vessel, which is then sealed and subjected to a programmed microwave irradiation protocol. Post-reaction, a simple work-up and purification yield the desired product.
Caption: General workflow for microwave-assisted synthesis.
Materials & Equipment
-
Reactants: this compound, various substituted anilines.
-
Solvent: 2-Propanol (Isopropanol) or Ethanol.
-
Equipment: Dedicated laboratory microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover). Note: Domestic microwave ovens must not be used for chemical synthesis due to lack of temperature/pressure controls, inadequate ventilation, and risk of explosion.[14]
-
Microwave reaction vials (10 mL or 20 mL) with corresponding caps.
-
Magnetic stir bars.
-
Standard laboratory glassware for work-up and purification.
-
Analytical equipment for product characterization (NMR, LC-MS, etc.).
Detailed Protocol: Synthesis of N-(3-ethynylphenyl)-7-fluoroquinazolin-4-amine
This protocol details a representative nucleophilic aromatic substitution (SNAr) reaction. The reaction of 4-chloroquinazolines with anilines is a well-established method for producing the 4-anilinoquinazoline core.[4] Microwave irradiation dramatically accelerates this transformation.[4][5]
Reaction Scheme:
(Illustrative scheme: this compound reacts with a substituted aniline to form the corresponding 4-anilinoquinazoline derivative)
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 182.6 mg).
-
Add the substituted aniline (e.g., 3-ethynylaniline) (1.1 mmol, 1.1 eq.).
-
Add 4 mL of 2-propanol as the solvent. 2-propanol is a good choice as it is a polar solvent that absorbs microwave energy efficiently.[5]
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Program the instrument with the following reaction parameters:
-
Temperature: 120 °C (Ramp time: 2 minutes)
-
Hold Time: 15 minutes
-
Power: Dynamic (instrument will adjust power to maintain target temperature)
-
Stirring: High
-
-
Initiate the microwave irradiation sequence. The instrument will monitor temperature and pressure in real-time.
-
After the reaction is complete, the instrument will rapidly cool the vessel to a safe handling temperature (typically < 50 °C) using compressed air.
-
Once cooled, carefully open the vial in a fume hood.
-
A precipitate of the product hydrochloride salt will likely have formed. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold 2-propanol.
-
Dry the product under vacuum to yield the desired N-(substituted)-7-fluoroquinazolin-4-amine derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.
Comparison of Microwave vs. Conventional Heating
The primary advantages of the microwave-assisted approach are the drastic reduction in reaction time and often an improvement in yield.
| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating (Oil Bath) |
| Reaction Time | 15 - 30 minutes[4][5] | 12 - 24 hours[5] |
| Typical Yield | Good to Excellent (>80%)[4][15] | Moderate to Good (can be lower)[5] |
| Temperature | 120-160 °C (superheated solvent)[15] | ~80 °C (refluxing 2-propanol)[5] |
| Heating Method | Direct, volumetric heating[9][10] | Indirect, conductive heating |
| Energy Efficiency | High (heats only the sample)[6][16] | Low (heats oil bath, glassware, etc.) |
Causality and Optimization
-
Solvent Choice: Polar solvents are crucial for efficient microwave absorption. Alcohols like ethanol and 2-propanol are excellent choices.[16] For less reactive substrates, higher boiling point polar aprotic solvents like DMF or NMP can be used, allowing for even higher reaction temperatures.[17]
-
Temperature: Higher temperatures lead to faster reactions. The ability of sealed-vessel microwave synthesis to safely exceed the solvent's atmospheric boiling point is a key driver of its efficiency.[10] For a new reaction, start with a moderate temperature (e.g., 120 °C) and increase if the reaction is slow.
-
Time: Most microwave-assisted SNAr reactions on this scaffold are complete within 5-30 minutes.[5][18] Reaction progress can be easily monitored by running a series of small-scale experiments at different time points.
-
Safety: Always use instrumentation specifically designed for chemical synthesis.[14] Be aware that rapid heating can cause rapid pressure increases, especially if a reaction produces gaseous byproducts. Start with small-scale reactions to assess the kinetics before scaling up.[14]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of medicinally relevant heterocycles like 4-anilinoquinazolines. By leveraging direct and rapid dielectric heating, MAOS provides a green, efficient, and highly reproducible alternative to conventional methods.[7][8] The protocols and principles outlined in this document demonstrate that the synthesis of derivatives from this compound can be achieved in minutes rather than hours, dramatically accelerating the drug discovery and development timeline.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. ijper.org [ijper.org]
- 12. ajrconline.org [ajrconline.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 16. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-7-fluoroquinazoline
Introduction: The Strategic Importance of the 4-Substituted-7-fluoroquinazoline Scaffold
The 7-fluoroquinazoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the central framework of numerous clinically significant therapeutic agents. Its importance is highlighted by its presence in several targeted cancer therapies known as tyrosine kinase inhibitors (TKIs). For instance, the quinazoline structure is central to drugs like Gefitinib (Iressa) and Erlotinib (Tarceva), which are pivotal in the treatment of non-small-cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR).[1][2] The strategic placement of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the C4-position serves as a critical handle for introducing diverse functionalities that modulate pharmacological activity.
4-Chloro-7-fluoroquinazoline is the key reactive intermediate for the synthesis of these complex molecules. The chlorine atom at the C4-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the fused pyrimidine ring's nitrogen atoms. This inherent reactivity allows for the efficient and regioselective introduction of a wide range of nucleophiles, primarily amines, but also alcohols and thiols, to build libraries of potential drug candidates.
This guide provides a detailed exploration of the SNAr on this compound, offering field-proven insights and step-by-step protocols for researchers in synthetic and medicinal chemistry.
The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction proceeds via a well-established two-step addition-elimination mechanism. The electron-deficient nature of the quinazoline ring system, particularly at the C4 position, facilitates the initial attack by a nucleophile.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
A nucleophile (Nu:) attacks the electrophilic C4 carbon, which bears the chlorine leaving group. This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the rate-determining factor for the overall reaction. The electron-withdrawing nitrogen atoms in the quinazoline ring, along with the fluorine at C7, help to delocalize and stabilize this negative charge.
Step 2: Elimination of the Leaving Group
The aromaticity of the quinazoline ring is restored through the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the final 4-substituted-7-fluoroquinazoline product.
The overall workflow is a robust and versatile method for C-N, C-O, and C-S bond formation on the quinazoline scaffold.
Caption: General Mechanism for SNAr on this compound.
Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of various 4-substituted-7-fluoroquinazoline derivatives. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation/N-Alkylation)
The reaction of this compound with anilines and aliphatic amines is the most common application and is a key step in the synthesis of many EGFR inhibitors.[3][4]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., 3-chloro-4-fluoroaniline, morpholine)
-
Solvent: Isopropanol (IPA), n-Butanol, or Acetonitrile (ACN)
-
Base (optional, for amine hydrochlorides): Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., Isopropanol) to create a suspension (approx. 0.1-0.5 M concentration).
-
Add the amine nucleophile (1.0 - 1.2 eq). If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5 eq) or K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with electron-rich amines are often complete within 2-6 hours. Electron-poor anilines may require longer reaction times.[2]
-
Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., isopropanol) or diethyl ether to remove impurities.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude residue can then be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like isopropanol or n-butanol are commonly used as they can solvate the ionic intermediate and the departing chloride ion. Acetonitrile is a suitable aprotic alternative.
-
Temperature: Heating is generally required to overcome the activation energy of the initial nucleophilic attack, especially for less reactive, electron-deficient anilines.
-
Base: A base is only necessary when using an amine salt to liberate the free, nucleophilic amine. An excess is used to ensure complete deprotonation.
Protocol 2: Reaction with Alcohol Nucleophiles (O-Arylation)
The synthesis of 4-alkoxy-7-fluoroquinazolines requires the use of a strong base to deprotonate the alcohol, generating a more potent alkoxide nucleophile.
Materials:
-
This compound
-
Desired alcohol (e.g., phenol, methanol)
-
Strong Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous aprotic solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 eq) and anhydrous THF or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF or DMF.
-
Slowly add the solution of this compound to the stirring alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base & Anhydrous Conditions: Alcohols are generally poor nucleophiles for SNAr. A strong base like NaH is required to generate the much more nucleophilic alkoxide. Anhydrous conditions are critical as NaH reacts violently with water.
-
Solvent: Aprotic solvents like THF and DMF are used because they do not have acidic protons that would be deprotonated by the strong base.
-
Temperature Control: The initial deprotonation and the subsequent substitution reaction are often performed at 0 °C to control the reaction rate and minimize potential side reactions.
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
Similar to alcohols, thiols often require a base to form the more nucleophilic thiolate anion for efficient substitution.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl thiol)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in DMF or ethanol.
-
Add the base (e.g., K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 20-30 minutes to generate the thiolate.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
If a solid precipitates, collect it by vacuum filtration, wash with water, and dry.
-
If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Base: While thiols are more acidic and more nucleophilic than their alcohol counterparts, a base is still beneficial to ensure complete formation of the thiolate for a rapid and clean reaction. A milder base like K₂CO₃ is often sufficient.
-
Solvent: DMF is an excellent polar aprotic solvent that can dissolve a wide range of reactants and facilitate SNAr reactions. Ethanol can also be used, particularly with milder bases.
Data Summary and Comparison
The choice of nucleophile and reaction conditions significantly impacts the outcome of the substitution. The following table provides a general comparison for planning experiments.
| Nucleophile Class | Typical Base | Solvent | Relative Temperature | General Reactivity |
| Amines | None or DIPEA/K₂CO₃ | IPA, ACN | Moderate to High | High |
| Alcohols | NaH, t-BuOK | THF, DMF | Low to Moderate | Low (requires activation) |
| Thiols | K₂CO₃, NaOH | DMF, EtOH | Moderate | Moderate to High |
Troubleshooting and Field Insights
-
Low Yield with Electron-Poor Anilines: For weakly nucleophilic anilines, consider switching to a higher boiling point solvent like n-butanol or using microwave irradiation to accelerate the reaction.[2] A slight excess of the aniline (1.5 eq) can also drive the reaction to completion.
-
Side Reactions with Alkoxides: If side reactions are observed, ensure strictly anhydrous conditions. Performing the reaction at a lower temperature for a longer duration can sometimes improve selectivity.
-
Product Purification: The products of these reactions, particularly the 4-anilino derivatives, are often crystalline solids that can be easily purified by recrystallization from solvents like ethanol or isopropanol/water mixtures. This can be more efficient than chromatography for large-scale synthesis.
-
Confirmation of Regioselectivity: While the C4 position is overwhelmingly favored for nucleophilic attack over other positions on the quinazoline ring, structural confirmation using 2D-NMR techniques (such as HMBC and NOESY) is recommended to unambiguously verify the substitution pattern, especially for novel derivatives.[5]
Conclusion
This compound is a versatile and highly valuable building block in synthetic and medicinal chemistry. Its activated C4 position allows for predictable and efficient nucleophilic aromatic substitution with a wide range of nucleophiles. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize novel 4-substituted-7-fluoroquinazoline derivatives, enabling the exploration of new chemical space in the quest for next-generation therapeutics.
References
- 1. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-fluoroquinazoline
Welcome to the technical support center for the synthesis of 4-Chloro-7-fluoroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate in the development of various therapeutic agents, is primarily achieved through two main routes:
-
Chlorination of 7-Fluoroquinazolin-4-one: This is a common and direct method involving the conversion of the hydroxyl group at the 4-position of the quinazoline ring to a chloro group.
-
Cyclization from 2-Amino-4-fluorobenzoic Acid Derivatives: This approach involves building the quinazoline ring from an appropriately substituted aniline precursor.
This guide will focus on troubleshooting and optimizing the more prevalent chlorination route.
II. Troubleshooting Guide: The Chlorination of 7-Fluoroquinazolin-4-one
The conversion of 7-fluoroquinazolin-4-one to this compound is a critical step that can be prone to issues affecting both yield and purity. Below are common problems encountered during this process, their potential causes, and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Answer:
Low yields in this chlorination reaction can stem from several factors, from incomplete reaction to product degradation. Let's break down the probable causes and their solutions.
Probable Cause 1: Incomplete Reaction
The conversion of the hydroxy group to a chloro group may not be proceeding to completion. This can be due to insufficient reactivity of the chlorinating agent or suboptimal reaction conditions.
Solutions:
-
Choice of Chlorinating Agent: While thionyl chloride (SOCl₂) is commonly used, phosphorus oxychloride (POCl₃) is often more effective for this transformation.[1][2] If you are using SOCl₂, consider switching to POCl₃.
-
Reaction Temperature and Time: Ensure the reaction is conducted at a sufficiently high temperature, typically at reflux.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. Extending the reaction time may be necessary.
-
Use of a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly enhance the rate of chlorination when using POCl₃.[1][2] DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating species.[3][4]
Probable Cause 2: Product Degradation
The quinazoline ring can be susceptible to decomposition under harsh reaction conditions.
Solutions:
-
Temperature Control: While high temperatures are necessary, excessive heat can lead to charring and byproduct formation. Maintain a consistent reflux temperature without overheating.
-
Anhydrous Conditions: The presence of water in the reaction mixture can lead to the hydrolysis of the chlorinating agent and the product, reducing the yield.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Probable Cause 3: Inefficient Work-up and Isolation
Significant product loss can occur during the work-up and purification stages.
Solutions:
-
Quenching: The reaction mixture is typically quenched by pouring it onto crushed ice.[1][2] This should be done carefully and with stirring to dissipate the heat from the exothermic reaction and to precipitate the product.
-
Extraction: After quenching, the product may need to be extracted with an organic solvent. Choose a solvent in which your product is soluble but the impurities are not. Dichloromethane or ethyl acetate are common choices.
-
Purification: Column chromatography is often necessary to obtain a pure product. Select an appropriate solvent system that provides good separation between your product and any byproducts.
Caption: Formation of the Vilsmeier reagent and its role in chlorination.
VII. References
-
CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents. Available at: --INVALID-LINK--
-
Facile Synthesis of 12‐Ketoquino[2,1‐b]Quinazolines via the Vilsmeier–Haack Reaction of 6‐Nitro‐2‐Methyl‐3‐Aryl‐4(3H)Quinazolones. Full article. Available at: --INVALID-LINK--
-
Troubleshooting common side reactions in quinazoline synthesis - Benchchem. Available at: --INVALID-LINK--
-
Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed. Available at: --INVALID-LINK--
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. Available at: --INVALID-LINK--
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. Available at: --INVALID-LINK--
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - SciSpace. Available at: --INVALID-LINK--
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science. Available at: --INVALID-LINK--
-
4-chloro-7-fluoro-quinazoline CAS#: 16499-62-0 - ChemicalBook. Available at: --INVALID-LINK--
References
Technical Support Center: Purification of 4-Chloro-7-fluoroquinazoline
Welcome to the technical support guide for 4-Chloro-7-fluoroquinazoline. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows. The purity of this compound is paramount for the success of subsequent reactions, particularly in the development of targeted therapies.[1] This guide provides field-proven insights and systematic troubleshooting protocols to address common purification challenges, ensuring you achieve the desired purity and yield for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. The underlying principle of any purification is the exploitation of differing physicochemical properties between the desired compound and its impurities.
Question: My final product is a yellow or brownish solid. Is this normal, and how can I decolorize it?
Answer: While some related quinazoline intermediates are described as yellow solids, a distinct brown or dark yellow hue often indicates the presence of impurities.[2]
-
Causality:
-
Residual Chlorinating Agent: The synthesis of this compound typically involves a chlorination step using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride.[3][4] Incomplete quenching or removal of these reagents can lead to colored by-products upon workup and storage.
-
Degradation: Quinazolines can be susceptible to degradation under harsh conditions (e.g., prolonged heating, exposure to strong acids/bases, or light), which can generate colored impurities.[5]
-
Oxidation: The quinazoline nucleus can be susceptible to oxidation, especially if residual catalysts or reagents from previous steps are present.
-
-
Recommended Actions:
-
Aqueous Wash: Before extraction, ensure the reaction mixture is thoroughly quenched, often by carefully pouring it into ice water.[3][4] Washing the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution can help neutralize and remove acidic impurities.
-
Solvent Trituration/Wash: Washing the isolated crude solid with a solvent in which the product has minimal solubility but the colored impurities are soluble can be effective. Try triturating the solid with cold diethyl ether or a hexane/ethyl acetate mixture.
-
Activated Charcoal (Carbon) Treatment: During recrystallization, adding a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution can adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of Celite® before allowing the solution to cool. Caution: Use charcoal judiciously, as it can also adsorb the product, leading to yield loss.
-
Question: I'm seeing a persistent impurity with a similar Rf value to my product on the TLC plate. How can I resolve this?
Answer: This is a classic purification challenge, indicating the impurity has a polarity very similar to your product. Standard column chromatography may be insufficient.
-
Causality:
-
Isomeric Impurities: The synthesis of substituted quinazolines can sometimes lead to the formation of small quantities of isomers.[2] For instance, if the starting materials are not pure, you may be carrying over an impurity that reacts similarly.
-
Unreacted Starting Material: The most common precursor is 7-fluoro-4-hydroxyquinazoline.[4][6] While its polarity should be significantly different (more polar due to the hydroxyl group), its presence suggests an incomplete chlorination reaction.
-
Hydrolysis By-product: The 4-chloro group is reactive and can hydrolyze back to the 4-hydroxy analogue if exposed to water for prolonged periods, especially under non-neutral pH.
-
-
Recommended Actions:
-
Optimize Column Chromatography:
-
Solvent System Tuning: Even small changes to the mobile phase can improve separation. If you are using a standard petroleum ether/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.[7]
-
Silica Gel Grade: Use a finer mesh silica gel (e.g., 230-400 mesh instead of 60-120) to increase the surface area and improve resolution.[8]
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates. A silica gel-to-crude product ratio of 100:1 by weight may be necessary for difficult separations.[8]
-
-
Recrystallization: This technique purifies based on differential solubility. A well-chosen solvent will dissolve the product when hot but have poor solubility when cold, while the impurity remains in the mother liquor. This is often the most powerful technique for removing small amounts of closely related impurities.
-
Derivative Formation (Advanced): In extreme cases, if the impurity has a reactive handle that the product does not (or vice-versa), you could react the mixture to change the impurity's polarity drastically, allowing for easy separation, followed by regeneration of the desired product. This is a last resort.
-
Question: My product is "oiling out" instead of crystallizing during recrystallization. What's going wrong?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This liquid is often an impure, super-saturated solution of your compound.
-
Causality:
-
High Impurity Load: A significant amount of impurity can depress the melting point of your compound and interfere with crystal lattice formation.
-
Poor Solvent Choice: The solvent may be too good, requiring a very low temperature to induce crystallization, at which point the solution becomes too viscous for ordered crystal growth.
-
Rapid Cooling: Cooling the solution too quickly does not give the molecules sufficient time to align into an ordered crystal lattice.
-
-
Recommended Actions:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator (2-8 °C).[9][10] Avoid placing the hot solution directly into an ice bath. Insulating the flask can help slow the cooling rate.
-
Add a "Poorer" Solvent: If you have a single solvent system, try adding a "poorer" solvent (one in which your compound is less soluble) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Then add a few drops of the "good" solvent to clarify it before cooling. This is known as a binary solvent system.
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny crystal of pure this compound ("seed crystal") to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration before attempting to cool and crystallize again.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-pass purification strategy for crude this compound? A solid first step is to perform a solvent wash or trituration. Suspending the crude material in a solvent like cold ethyl acetate or a mixture of petroleum ether and ethyl acetate (e.g., 10:1), stirring, and then filtering can remove many impurities.[2] For higher purity, this should be followed by either column chromatography or recrystallization, depending on the impurity profile revealed by TLC or HPLC.
Q2: How do I select an appropriate solvent system for column chromatography? The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for this compound on a TLC plate. This Rf value typically provides the best separation from impurities.
-
Method: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate.[7][8]
-
Example Systems: Based on similar chloroquinoline compounds, systems like petroleum ether/ethyl acetate or hexanes/ethyl acetate are excellent starting points.[7]
Q3: What are the best solvents for recrystallizing this compound? An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Single Solvents: Acetone has been successfully used for recrystallizing related dichloro-fluoroquinazolines.[3] Methanol is another potential candidate.[11]
-
Solvent Pairs: A common and highly effective approach is using a solvent pair, such as ethanol/ethyl acetate or dichloromethane/hexanes.[12] Dissolve the crude product in a minimal amount of the "good" hot solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., hexanes) until turbidity persists.
Q4: How should I confirm the purity of my final product? A combination of methods is recommended for robust purity confirmation:
-
Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator. For quantitative analysis, HPLC is the standard, aiming for >99% purity.[12]
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities will typically cause the melting point to broaden and be depressed.
-
Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and identify any potential impurities. The spectra should be clean and free of unassignable peaks.
Q5: What are the recommended storage conditions for purified this compound? This compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C .[9][10] This minimizes hydrolysis of the reactive 4-chloro group and prevents potential degradation over time.
Section 3: Experimental Protocols & Data
Protocol 1: Column Chromatography Purification
This protocol is designed for purifying crude this compound containing multiple impurities.
-
TLC Analysis: Determine the optimal mobile phase (e.g., 7:1 Petroleum Ether:Ethyl Acetate) that gives the product an Rf of ~0.3.
-
Column Packing (Slurry Method):
-
Estimate you will need 50-100g of silica gel (230-400 mesh) for every 1g of crude product.[8]
-
In a beaker, make a slurry of the silica gel in the initial mobile phase.
-
With the stopcock closed, pour the slurry into the chromatography column. Open the stopcock to drain some solvent, and tap the column gently to ensure even packing without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading - Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (2-3 times the weight of your product) to this solution.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.[8]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions, monitoring the elution process by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity | System Components | Typical Ratio (v/v) | Notes |
| Low | Petroleum Ether / Ethyl Acetate | 9:1 to 6:1 | Excellent starting point for many quinazolines.[7] |
| Medium | Dichloromethane / Methanol | 99:1 to 95:5 | Useful if impurities are not well-separated in ether/acetate. |
| Medium | Toluene / Acetone | 9:1 to 7:3 | Offers different selectivity compared to ester-based systems. |
Protocol 2: Recrystallization
This protocol is ideal when the crude product is >85% pure.
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., Acetone or Ethanol/Ethyl Acetate).[3][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and bring the mixture to a gentle boil on a hot plate until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper or a Celite® pad to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Table 2: Recrystallization Solvent Selection Guide
| Solvent | Use Case | Procedure Notes | Reference |
| Acetone | Single solvent | Good for related dichloro-fluoroquinazolines. | [3] |
| Methanol | Single solvent | Can be effective for similar chloro-quinoline structures. | [11] |
| Ethanol/Ethyl Acetate | Solvent pair | Dissolve in hot ethanol, add ethyl acetate as the anti-solvent. | [12] |
| Hexanes/Chloroform | Solvent pair | Used for precipitating final product after workup. | [13] |
Section 4: Visualization
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial analysis of the crude product.
Caption: Decision tree for selecting a purification strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-chloro-7-fluoro-quinazoline CAS#: 16499-62-0 [m.chemicalbook.com]
- 10. 4-CHLORO-7-FLUORO-QUINAZOLINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 12. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-7-fluoroquinazoline Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-7-fluoroquinazoline. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during its use, focusing on the identification and mitigation of side products. The following question-and-answer-based troubleshooting guide offers practical solutions grounded in chemical principles to enhance the success and reproducibility of your experiments.
FAQ 1: Unwanted Hydrolysis to 4-Hydroxy-7-fluoroquinazoline
Question: I am conducting a nucleophilic substitution reaction with this compound and consistently observe a significant impurity in my crude product. LC-MS analysis indicates a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (C₈H₅FN₂O). Why is this hydrolysis product forming, and what are the best practices to prevent it?
Answer:
This is the most common issue encountered when working with 4-chloroquinazoline derivatives. The formation of 7-fluoro-4-hydroxyquinazoline is a result of hydrolysis, a reaction where water acts as a nucleophile.
Causality and Mechanism: The quinazoline ring system is inherently electron-deficient. This deficiency is further amplified by the electronegative fluorine atom at the 7-position and the nitrogen atoms within the pyrimidine ring. This electronic arrangement makes the carbon atom at the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom is an excellent leaving group, and even a weak nucleophile like water can readily attack the C4 position, especially under conditions that facilitate the reaction.
The presence of trace amounts of acid or base can catalyze this hydrolysis. Protic solvents can also facilitate the departure of the chloride leaving group.
Troubleshooting Guide for Hydrolysis
| Probable Cause | Preventative Measure & Protocol | Verification Step |
| Contaminated Solvents | Use high-purity, anhydrous solvents freshly dispensed from a solvent purification system or from a recently opened sealed bottle. For highly sensitive reactions, distill the solvent over a suitable drying agent (e.g., CaH₂ for aprotic solvents) immediately before use. | Verify solvent water content using Karl Fischer titration (<50 ppm is recommended). |
| Atmospheric Moisture | Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques or a glovebox for reagent handling and reaction setup. | Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use septa and needles for liquid transfers. |
| "Wet" Reagents | Ensure all starting materials, especially amine nucleophiles or bases, are anhydrous. Dry solid reagents in a vacuum oven if their stability permits. | Check the certificate of analysis for the water content of commercial reagents. If in doubt, dry the reagent or use a freshly opened container. |
| In-situ Water Formation | Certain reactions, such as those involving dehydrating agents that are not 100% efficient, can produce water as a byproduct. | Add activated molecular sieves (3Å or 4Å, depending on the solvent) to the reaction mixture to scavenge any in-situ generated water. |
Experimental Protocol: Minimizing Hydrolysis in a Typical Amination Reaction
-
Glassware Preparation: Place all glassware (reaction flask, condenser, addition funnel) in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot under a positive pressure of dry nitrogen and allow it to cool.
-
Reagent Preparation:
-
Dissolve the this compound (1.0 eq) in freshly distilled, anhydrous toluene.
-
In a separate flask, dissolve the amine nucleophile (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous toluene.
-
-
Reaction Setup:
-
Maintain the reaction flask under a nitrogen atmosphere using a bubbler.
-
Add the amine/base solution to the quinazoline solution dropwise at room temperature over 30 minutes using a syringe pump to control the addition rate and exotherm.
-
-
Execution:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform the aqueous work-up using degassed, deionized water and brine solutions to minimize hydrolysis of any unreacted starting material.
-
FAQ 2: Formation of Dimeric and Higher-Order Side Products
Question: In my reaction, I'm observing a product with approximately double the mass of my expected product. What could be causing the formation of these dimeric species?
Answer:
Dimerization is a potential side reaction, particularly when the reaction conditions or stoichiometry are not carefully controlled. Quinazoline dimers can form through several pathways.[1]
Causality and Mechanism:
-
Product Reacting with Starting Material: The most common pathway involves the N-H bond of the newly formed product (e.g., an amino-quinazoline) acting as a nucleophile. This product can then attack another molecule of the starting this compound, leading to a dimeric impurity. This is more prevalent if the product amine is more nucleophilic than the starting amine.
-
Bifunctional Nucleophiles: If your nucleophile has more than one reactive site (e.g., ethylenediamine), it can bridge two quinazoline molecules.[1]
-
Self-Condensation: While less common for the chloro-quinazoline itself, impurities or degradation products could potentially undergo self-condensation under harsh thermal conditions.
Troubleshooting Guide for Dimerization
| Probable Cause | Preventative Measure & Protocol |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the primary nucleophile to ensure all the this compound is consumed. |
| High Local Concentration | Add the limiting reagent (often the quinazoline) slowly to a solution of the excess reagent. This maintains a low concentration of the electrophile, favoring the desired reaction over the product-reactant side reaction. |
| High Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can often accelerate side reactions more than the primary reaction. |
| Excess Base | Using a large excess of a strong base can deprotonate the product, making it a more potent nucleophile and increasing the rate of dimerization. Use a mild, non-nucleophilic base and limit the excess to 1.5-2.0 equivalents. |
FAQ 3: Starting Material Contamination and Isomeric Impurities
Question: Even before starting my reaction, I see a baseline impurity of 7-fluoro-4-hydroxyquinazoline in my starting material. Why is this present and can it be removed?
Answer:
This is a common issue related to the synthesis and stability of this compound.
Causality and Mechanism: this compound is typically synthesized from its corresponding hydroxy precursor, 7-fluoro-4-hydroxyquinazoline, via a chlorination reaction, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3][4]
-
Incomplete Chlorination: The chlorination reaction may not proceed to 100% completion. If the purification of the final product is inadequate, residual 7-fluoro-4-hydroxyquinazoline will remain as a key impurity in the starting material.
-
Improper Storage: this compound is susceptible to hydrolysis, as discussed in FAQ 1. Prolonged storage, especially in a non-inert atmosphere or at elevated temperatures, can lead to gradual degradation back to the hydroxy form.
Additionally, isomeric impurities can arise from the synthesis of precursors. For instance, if a nitration step is involved in the synthesis pathway, regioisomers can be formed that are difficult to separate and may be carried through subsequent steps.[2]
Protocol for Purity Assessment and Remediation
-
Purity Check:
-
Before use, analyze every new batch of this compound.
-
LC-MS: The most effective tool. Look for a peak with the mass of the hydroxy- impurity.
-
¹H NMR: The hydroxy- impurity will show distinct aromatic proton shifts and potentially a broad -OH peak.
-
TLC: The hydroxy- impurity is significantly more polar and will have a lower Rf value than the chloro- starting material.
-
-
Purification (if necessary):
-
Recrystallization: If the impurity level is low (<5%), recrystallization from a non-polar solvent like hexanes or a toluene/hexanes mixture can be effective. The more polar hydroxy- impurity will tend to remain in the mother liquor.
-
Chromatography: For higher levels of impurity, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is the most reliable method for purification.
-
-
Storage:
-
Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).
-
For long-term storage, keep it in a freezer at -20°C to minimize degradation.[5]
-
By systematically addressing these common issues of hydrolysis, dimerization, and starting material purity, you can significantly improve the outcome of your reactions involving this compound, leading to higher yields and purer products.
References
Quinazoline Synthesis Technical Support Center: A Guide to Optimizing Reaction Conditions
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimization of reaction conditions for quinazoline derivatives. Quinazolines are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2] However, their synthesis can present significant challenges. This center offers a structured approach to troubleshooting common experimental hurdles and answers frequently asked questions, ensuring your path to successful synthesis is both efficient and scientifically sound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of quinazolines, providing foundational knowledge for effective experimental design.
Q1: What are the most common classical and modern methods for synthesizing the quinazoline core?
A1: The synthesis of the quinazoline scaffold can be approached through several classical and modern routes.
-
Classical Methods: The foundational methods include the Niementowski, Friedländer, and Bischler syntheses.[3]
-
The Niementowski reaction involves the condensation of anthranilic acids with amides to produce 4(3H)-quinazolinones.[4][5]
-
The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound containing an active methylene group.[3]
-
The Bischler synthesis , while traditional, often requires harsh conditions like high temperatures and pressures.[3]
-
-
Modern Methods: To overcome the limitations of classical methods, several modern techniques have been developed.
-
Microwave-Assisted Organic Synthesis (MAOS): This has emerged as a powerful tool, significantly reducing reaction times, often improving yields, and promoting greener chemistry compared to conventional heating.[6][7][8]
-
Metal-Catalyzed Reactions: Various transition metals, including copper, palladium, iron, and rhodium, are used to catalyze the formation of the quinazoline ring under milder conditions.[9][10][11] These methods often involve C-H activation or cascade reactions.[9]
-
Multi-component Reactions: These strategies are atom-efficient and environmentally friendly, allowing for the synthesis of complex quinazoline derivatives in a single step.[1]
-
Q2: Why is the choice of solvent so critical in quinazoline synthesis?
A2: The solvent plays a pivotal role in determining the reaction pathway, yield, and even the type of product formed. Solvent polarity is a key factor. For instance, in certain syntheses, polar aprotic solvents like DMF or DMSO are highly effective and can favor the desired C(sp²)–N bond formation for the quinazoline ring.[12][13][14] In contrast, non-polar solvents such as toluene may lead to the formation of benzimidazole byproducts.[12] In some cases, highly polar solvents like water have been shown to provide excellent yields, offering a greener alternative.[14] The solvent also influences the solubility of reactants, which is crucial for the reaction to proceed efficiently.[3][13]
Q3: My Niementowski reaction is giving a low yield. What are the likely causes?
A3: Low yields in the Niementowski synthesis can be attributed to several factors. High reaction temperatures (often exceeding 130°C) can cause decomposition of the starting materials or promote the formation of unwanted byproducts.[3] The reaction is also sensitive to the electronic and steric nature of the substituents on both the anthranilic acid and the amide. Furthermore, the cyclization of the intermediate o-amidobenzamide can be inefficient under certain conditions.[3] Microwave-assisted protocols have been shown to improve yields and drastically reduce reaction times for the Niementowski synthesis.[5][7]
Q4: I am observing an unexpected byproduct in my Friedländer synthesis. What could it be?
A4: A common issue in the Friedländer synthesis is the formation of quinoline derivatives if the reaction conditions are not carefully controlled.[3] This arises from the similarity of the starting materials to those used in the Niementowski quinoline synthesis.[3][15] Additionally, self-condensation of the active methylene compound can lead to various impurities. Careful selection of catalysts and reaction conditions can help to steer the reaction towards the desired quinazoline product.[16]
Q5: Are there catalyst- and solvent-free methods for quinazoline synthesis?
A5: Yes, the development of green chemistry protocols has led to catalyst- and solvent-free methods. Microwave irradiation, in particular, has enabled many solvent-free reactions, often using solid supports like acidic alumina or montmorillonite K-10.[8] These methods offer advantages such as reduced environmental impact, simplified work-up procedures, and often, higher yields in shorter reaction times.[8][16]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific problems encountered during quinazoline synthesis.
Issue 1: Low or No Product Formation
Problem: After the allotted reaction time, TLC or LC-MS analysis shows a significant amount of unreacted starting material and little to no desired product.
| Possible Cause | Troubleshooting Step & Rationale |
| Poor Quality of Starting Materials | Verify the purity of your starting materials (e.g., 2-aminobenzylamine, aldehydes) by NMR, GC-MS, or melting point. Impurities can inhibit catalysts or lead to side reactions. Purify starting materials if necessary (e.g., distill liquid aldehydes, recrystallize solids).[13] |
| Insufficient Reaction Temperature or Time | Gradually increase the reaction temperature in 5-10°C increments while monitoring progress. Some reactions have a high activation energy barrier.[3] Extend the reaction time and monitor at regular intervals to ensure the reaction has reached completion.[3] |
| Poor Solubility of Reactants | Select a more appropriate solvent. All reactants must be soluble at the reaction temperature for the reaction to proceed efficiently. For polar substrates, consider DMF or DMSO. For less polar compounds, toluene or dioxane may be suitable.[3] |
| Inactive Catalyst (for catalyzed reactions) | Use a fresh batch of catalyst. Catalysts can degrade over time or become poisoned by impurities. Optimize catalyst loading. Both too little and too much catalyst can be detrimental to the yield.[13] |
| Incorrect Base or Acid Strength | If the reaction is base-catalyzed, the base may not be strong enough to deprotonate the starting materials effectively. Consider a stronger base. Conversely, if acid-catalyzed, ensure the acid is appropriate for the specific transformation.[12] |
Issue 2: Formation of Significant Byproducts
Problem: The reaction mixture contains the desired product, but also one or more significant, difficult-to-separate byproducts.
| Byproduct Type | Possible Cause & Rationale | Proposed Solution |
| Dimer or Polymer | High concentration of reactants can favor intermolecular reactions over the desired intramolecular cyclization.[3] Bifunctional starting materials can also lead to dimerization.[3] | Perform the reaction at a lower concentration (higher dilution) by increasing the solvent volume.[3] Ensure the purity of your starting materials to avoid bifunctional contaminants. |
| Quinazolinone (Oxidation at C4) | The C4 position of the quinazoline ring is susceptible to oxidation, which can be exacerbated by certain catalysts or the presence of air (oxygen).[3] | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[3] If an oxidant is required, use a stoichiometric amount of a milder oxidant. |
| N-Oxide | Over-oxidation of the quinazoline nitrogen can occur, especially with strong oxidizing agents or prolonged reaction times in an oxidative environment. | Use a milder oxidant or a stoichiometric amount. Avoid unnecessarily harsh oxidative conditions.[3] |
| Benzimidazole | In certain reaction pathways, non-polar solvents can favor a competing cyclization that leads to benzimidazole formation.[12] | Switch to a polar solvent such as DMF, DMSO, or water to favor the C(sp²)–N bond formation required for the quinazoline ring.[12][14] |
Issue 3: Product Loss During Work-up and Purification
Problem: A good yield is observed in the crude reaction mixture, but significant product is lost during extraction and purification steps.
| Problem Area | Possible Cause & Rationale | Proposed Solution |
| Extraction | The product may have some solubility in the aqueous phase, especially if it is protonated or deprotonated. The wrong organic solvent may be used. | Optimize the pH of the aqueous layer during work-up to ensure the product is in its neutral, less water-soluble form. Screen different extraction solvents (e.g., ethyl acetate, dichloromethane) to find the one with the highest recovery.[13] |
| Crystallization | The chosen solvent may be too good, leading to low recovery, or too poor, causing the product to "oil out." Rapid cooling can trap impurities. | Screen a variety of solvents and solvent mixtures to find the ideal system where the product is soluble when hot and insoluble when cold.[17] Cool the solution slowly to promote the formation of pure crystals.[13] |
| Column Chromatography | The chosen eluent system may not provide adequate separation, or the product may be irreversibly adsorbed onto the silica gel. Column overloading is also a common issue. | Optimize the solvent system using TLC to achieve good separation (Rf of ~0.3 is ideal).[17] If the compound is basic, consider adding a small amount of triethylamine to the eluent. If acidic, a small amount of acetic acid can help. Do not overload the column. [17] |
Part 3: Experimental Protocols & Data
Protocol 1: Microwave-Assisted Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol is adapted from methodologies that utilize microwave irradiation to improve the classical Niementowski reaction.[18][19]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate
-
In a microwave-safe vessel, combine anthranilic acid (1 eq.) and acetic anhydride (2 eq.).
-
Heat the neat mixture using microwave irradiation. Optimization may be required, but typical conditions are 8-10 minutes of heating.[19]
-
After cooling, concentrate the mixture under high vacuum to remove excess acetic anhydride. The crude benzoxazinone can often be used directly in the next step.
Step 2: Conversion to 2-Methyl-4(3H)-quinazolinone
-
To the crude 2-methyl-4H-3,1-benzoxazin-4-one, add a source of ammonia, such as ammonium acetate, and a suitable high-boiling solvent like DMF or DMSO. Solid-supported ammonia sources can also be used for solvent-free conditions under microwave irradiation.[19]
-
Heat the mixture using microwave irradiation. Monitor the reaction by TLC until the benzoxazinone starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[18]
Data Summary: Solvent Effects on Quinazoline Synthesis
The choice of solvent can dramatically impact reaction yield. The following table, based on data for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂, illustrates this point.[13][14]
| Solvent | Polarity | Typical Yield | Reference |
| Water | Polar Protic | Excellent (e.g., 91%) | [14] |
| DMF | Polar Aprotic | Excellent (e.g., 85%) | [14] |
| Ethanol | Polar Protic | Ineffective | [13][14] |
| Toluene | Non-polar | Ineffective | [13][14] |
| THF | Moderately Polar | Ineffective | [13][14] |
Part 4: Visualization of Workflows
General Workflow for Quinazoline Synthesis & Optimization
Caption: A generalized workflow for quinazoline synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. derpharmachemica.com [derpharmachemica.com]
4-Chloro-7-fluoroquinazoline stability and storage conditions
Welcome to the technical support resource for 4-Chloro-7-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability, storage, and handling of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the compound.
Introduction to this compound
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment. Its chemical structure, featuring a reactive chloro group at the 4-position and a fluoro group at the 7-position, makes it a versatile synthon for introducing the quinazoline scaffold into more complex molecules through nucleophilic aromatic substitution (SNAr) reactions.
Understanding the stability and proper handling of this reagent is paramount to achieving reproducible and successful experimental outcomes. This guide provides a comprehensive overview of its properties and best practices for its use.
Stability and Storage: Core Principles
Proper storage is the most critical factor in maintaining the stability and reactivity of this compound. The primary degradation pathways for this and similar chloro-heterocyclic compounds are hydrolysis and, to a lesser extent, photodecomposition.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] | Refrigeration slows down potential degradation processes. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[1][2] | Prevents hydrolysis by excluding atmospheric moisture. |
| Light | Amber vial / Store in the dark | While specific photostability data is limited, related fluoroaromatic compounds can be susceptible to photodegradation. Protection from light is a prudent precautionary measure. |
| Container | Tightly sealed, appropriate for chemical storage | Prevents contamination and exposure to air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere of nitrogen or argon, at a temperature of 2-8°C.[1][2]
Q2: What are the primary signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color from its typical white to yellow solid appearance, clumping of the solid due to moisture absorption, or a noticeable change in its solubility profile.[1] For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities.
Q3: Is this compound sensitive to moisture?
A3: Yes. The chloro group at the 4-position of the quinazoline ring is susceptible to hydrolysis, which would lead to the formation of 7-fluoro-4-hydroxyquinazoline. Therefore, it is crucial to handle the compound in a dry environment and store it under an inert atmosphere.
Q4: What are the main safety precautions to take when handling this compound?
A4: Based on data for analogous compounds, this compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Direct contact with skin and eyes should be avoided, as similar compounds are known to be irritants.
Troubleshooting Guide for Experimental Use
This section addresses common issues that may arise during the use of this compound in chemical reactions, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Issue 1: Low or no reactivity in a nucleophilic substitution reaction.
-
Potential Cause 1: Degraded starting material.
-
Troubleshooting: Verify the purity of your this compound using an appropriate analytical method (TLC, HPLC, or NMR). If significant degradation is observed (e.g., presence of the hydrolyzed product, 7-fluoro-4-hydroxyquinazoline), it is recommended to use a fresh batch of the reagent.
-
-
Potential Cause 2: Inappropriate reaction conditions.
-
Troubleshooting: The reactivity of 4-chloroquinazolines in SNAr reactions can be highly dependent on the nucleophilicity of the reacting partner, the solvent, and the temperature. For less reactive nucleophiles, consider using a higher boiling point polar aprotic solvent (e.g., DMF, DMSO) and increasing the reaction temperature. Microwave-assisted synthesis can also significantly accelerate these reactions.[3]
-
-
Potential Cause 3: Presence of acidic impurities.
-
Troubleshooting: If your nucleophile is a basic amine, acidic impurities can protonate it, reducing its nucleophilicity. The addition of a non-nucleophilic base (e.g., DIPEA, K2CO3) can be beneficial.
-
Issue 2: Formation of multiple products or impurities.
-
Potential Cause 1: Side reactions.
-
Troubleshooting: Besides the desired SNAr at the 4-position, side reactions can occur. For instance, with certain nucleophiles, reaction at other positions on the quinazoline ring might be possible, although less favored. Careful monitoring of the reaction by TLC or LC-MS can help in identifying the optimal reaction time to maximize the desired product and minimize byproducts.
-
-
Potential Cause 2: Impurities in the starting material.
-
Troubleshooting: Impurities in the this compound can lead to the formation of corresponding byproducts. If purification of the starting material is necessary, column chromatography on silica gel is a common method for purifying quinazoline derivatives.
-
Issue 3: Difficulty in purifying the final product.
-
Potential Cause: Similar polarity of the product and unreacted starting material or byproducts.
-
Troubleshooting: If standard column chromatography does not provide adequate separation, consider using a different solvent system or a different stationary phase. Recrystallization is also a powerful purification technique for solid products. For challenging separations, preparative HPLC may be necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF, or DMSO) in a round-bottom flask, add the desired amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the amine) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a suitable solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Visualizations
Caption: Structure of this compound.
Caption: Postulated hydrolysis of this compound.
References
Technical Support Center: Overcoming Challenges in the Chlorination of 7-Fluoro-4-hydroxyquinazoline
Welcome to the technical support center for the chlorination of 7-fluoro-4-hydroxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. The conversion of 7-fluoro-4-hydroxyquinazoline to its 4-chloro derivative is a critical step in the synthesis of numerous pharmaceutical compounds, particularly kinase inhibitors used in oncology. However, this seemingly straightforward chlorination can present several challenges. This guide offers expert insights and practical solutions to help you navigate these complexities and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the chlorination of 7-fluoro-4-hydroxyquinazoline, providing potential causes and actionable solutions.
Issue 1: Low to No Yield of 4-Chloro-7-fluoroquinazoline
You've completed the reaction and workup, but TLC/LC-MS analysis shows a low yield of the desired product or only starting material.
| Possible Cause | Troubleshooting Step & Rationale |
| Incomplete Reaction | Extend Reaction Time/Increase Temperature: The conversion of the hydroxyquinazoline to the chloroquinazoline can be slow. Monitor the reaction progress by TLC or LC-MS at regular intervals and consider extending the reflux time. If the reaction is still sluggish, a modest increase in temperature may be necessary to overcome the activation energy barrier.[1][2] |
| Insufficient Chlorinating Agent | Increase Equivalents of POCl₃ or SOCl₂: While a slight excess is typically used, poor quality or decomposition of the chlorinating agent can lead to incomplete conversion. Ensure you are using a fresh bottle of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[3][4] |
| Presence of Moisture | Use Anhydrous Conditions: Water reacts readily with POCl₃ and SOCl₂ to form phosphoric acid and hydrochloric acid/sulfur dioxide, respectively. This not only consumes the reagent but can also lead to unwanted side reactions.[5] Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Activation of the Hydroxyl Group | Consider Additives: The reaction proceeds through an intermediate phosphate or chlorosulfite ester.[3][6] In some cases, particularly with unreactive substrates, the addition of a catalytic amount of a tertiary amine like N,N-diisopropylethylamine (DIPEA) or a catalytic amount of dimethylformamide (DMF) with SOCl₂ can facilitate the formation of the active Vilsmeier-Haack type reagent and promote the reaction.[5][7][8] |
Issue 2: Formation of Significant Side Products
Your reaction mixture shows multiple spots on TLC, and purification is proving difficult.
| Possible Cause | Troubleshooting Step & Rationale |
| Dimerization/Pseudodimer Formation | Control Reaction Temperature and Basicity: At lower temperatures (below 25°C), phosphorylated intermediates can react with unreacted quinazolone to form pseudodimers.[3][4] This can be suppressed by maintaining basic conditions throughout the addition of POCl₃.[3][4] Adding the quinazolone to the chlorinating agent at a controlled temperature can also minimize this side reaction. |
| Ring Opening or Decomposition | Optimize Reaction Temperature and Time: Prolonged heating at high temperatures can lead to decomposition of the quinazoline ring.[2] It is crucial to find the optimal balance between a temperature high enough for the reaction to proceed and one that minimizes degradation. Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction with Solvent | Choose an Inert Solvent or Use Neat Reagent: Solvents like DMF can react with POCl₃ to form the Vilsmeier reagent, which can lead to formylation side products under certain conditions.[9][10][11] Often, this reaction is best performed using an excess of the chlorinating agent (POCl₃ or SOCl₂) as the solvent.[5][6] If a solvent is necessary, a non-reactive one like toluene or acetonitrile may be suitable. |
Issue 3: Difficulties in Product Isolation and Purification
You're struggling to obtain a pure product after the workup.
| Possible Cause | Troubleshooting Step & Rationale |
| Hydrolysis of the Product | Careful Workup Procedure: The 4-chloroquinazoline product is susceptible to hydrolysis back to the starting 4-hydroxyquinazoline, especially in acidic aqueous conditions.[5] When quenching the reaction, pour the reaction mixture slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.[5] |
| Product is an Oil or Gummy Solid | Optimize Crystallization/Precipitation: If the product precipitates as an oil, try adding a non-polar co-solvent like hexanes or petroleum ether to induce crystallization.[12] Sonication can also sometimes promote solidification. Ensure the aqueous phase is thoroughly saturated with a salt like NaCl to decrease the product's solubility. |
| Co-precipitation of Impurities | Purification by Column Chromatography or Recrystallization: If direct precipitation does not yield a pure product, column chromatography on silica gel using a gradient of hexanes and ethyl acetate is often effective.[1] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chlorination of 4-hydroxyquinazolines with POCl₃?
The reaction with POCl₃ occurs in two main stages.[3][4] First, the hydroxyl group of the quinazolinone is phosphorylated under basic conditions at a temperature below 25°C, forming various phosphorylated intermediates.[3][4] In the second stage, heating the mixture to 70-90°C allows for the displacement of the phosphate group by a chloride ion, yielding the 4-chloroquinazoline.[3][4]
Q2: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃)?
Yes, thionyl chloride is a common alternative for this transformation.[12][13] The reaction with SOCl₂ often requires a catalytic amount of DMF, which forms the Vilsmeier reagent in situ, facilitating the chlorination.[14] The choice between POCl₃ and SOCl₂ may depend on substrate compatibility, desired reaction conditions, and downstream purification strategies.
Q3: What are the typical reaction conditions for this chlorination?
A common procedure involves heating the 7-fluoro-4-hydroxyquinazoline in an excess of POCl₃, which also serves as the solvent, at reflux (around 110°C) for several hours.[8] Alternatively, the reaction can be carried out in a high-boiling inert solvent like toluene. When using SOCl₂, the reaction is often performed in a solvent like toluene or neat, with a catalytic amount of DMF, and heated to reflux.
Q4: How should I safely handle phosphorus oxychloride and thionyl chloride?
Both POCl₃ and SOCl₂ are highly corrosive and react violently with water. They are also lachrymators. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be quenched carefully by slowly adding the reaction mixture to ice or a basic solution.
Q5: My starting material, 7-fluoro-4-hydroxyquinazoline, has poor solubility. How can I address this?
Poor solubility of the starting material can hinder the reaction.[15] While the reaction is often run as a suspension in excess POCl₃, ensuring good stirring is crucial. If using a co-solvent, polar aprotic solvents like DMF or DMSO can improve solubility, but be mindful of their potential reactivity with the chlorinating agent.[1][15]
Experimental Protocols
Standard Protocol for Chlorination using Phosphorus Oxychloride (POCl₃)
Materials:
-
7-fluoro-4-hydroxyquinazoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-fluoro-4-hydroxyquinazoline (1.0 equiv.) in phosphorus oxychloride (10-15 volumes).
-
Optionally, add N,N-diisopropylethylamine (0.1-0.2 equiv.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 hexanes:ethyl acetate).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully, pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.
Data Summary Table
| Parameter | Typical Range | Notes |
| Reagent | POCl₃ or SOCl₂/cat. DMF | POCl₃ is often used in excess as the solvent. |
| Equivalents of Chlorinating Agent | 5-20 eq. (when used as solvent) | Ensure sufficient excess to drive the reaction. |
| Temperature | 80-120°C | Refluxing in POCl₃ is common. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 60-90% | Highly dependent on substrate and conditions. |
Visualizations
Reaction Mechanism and Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 12. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 4-Chloro-7-fluoroquinazoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of 4-chloro-7-fluoroquinazoline, typically prepared via a two-step process involving the cyclization of a substituted anthranilic acid derivative followed by chlorination.
FAQ 1: Low Yield in the Initial Cyclization to 7-Fluoroquinazolin-4(3H)-one
Question: I am experiencing a low yield during the synthesis of 7-fluoroquinazolin-4(3H)-one from 2-amino-4-fluorobenzoic acid and formamide (or formamidine acetate). What are the potential causes and how can I optimize this step?
Answer:
Low yields in the initial cyclization are a common hurdle. The primary causes often revolve around incomplete reaction, side product formation, or degradation of the starting materials or product.
Potential Causes & Solutions:
-
Inadequate Reaction Temperature: The condensation of 2-amino-4-fluorobenzoic acid with a formylating agent to form the quinazolinone ring requires significant thermal energy. Classical methods often call for high temperatures, sometimes exceeding 130°C, to drive the cyclization of the intermediate o-amidobenzamide.[1][2]
-
Solution: Carefully control and optimize the reaction temperature. If using a high-boiling solvent like ethylene glycol monomethyl ether, ensure the mixture reaches and maintains a consistent reflux.[3] For lower temperature methods, consider microwave-assisted synthesis, which can accelerate the reaction and improve yields.[4]
-
-
Sub-optimal Reagents or Ratios: The choice and stoichiometry of your formylating agent are critical.
-
Solution: If using formamide, ensure it is in large excess and of high purity. When using formamidine acetate, ensure it is dry and used in an appropriate molar ratio, typically in slight excess.[3]
-
-
Presence of Water: Water can hydrolyze intermediates and impede the cyclization process.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reflux period.
-
FAQ 2: Formation of Impurities During the Chlorination of 7-Fluoroquinazolin-4(3H)-one
Question: During the chlorination of 7-fluoroquinazolin-4(3H)-one with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), I am observing significant byproduct formation, making purification of this compound difficult. What are these impurities and how can I minimize them?
Answer:
The chlorination step is crucial and can be prone to side reactions if not carefully controlled. The primary goal is the conversion of the hydroxyl group at the C4 position to a chloro group.
Potential Causes & Solutions:
-
Excessive Reaction Temperature or Time: Overly harsh conditions can lead to the formation of undesired byproducts.
-
Incomplete Removal of Chlorinating Agent: Residual thionyl chloride or phosphorus oxychloride can complicate the workup and purification.
-
Hydrolysis of the Product: this compound is susceptible to hydrolysis back to the starting quinazolinone, especially during the workup.
-
Solution: Perform the workup under anhydrous or near-anhydrous conditions where possible. When quenching the reaction mixture, do so carefully with ice-water or a cold basic solution, and extract the product promptly into an organic solvent.[6]
-
-
Formation of Dimer or Polymer Byproducts: High concentrations of reactants can sometimes lead to intermolecular reactions, resulting in the formation of dimers or polymers.[1]
-
Solution: Perform the reaction at a lower concentration by increasing the volume of the solvent or the chlorinating agent (if it's used as the solvent).[1]
-
FAQ 3: The Final Product, this compound, is Difficult to Purify.
Question: My crude this compound is an oil or a discolored solid, and I'm struggling to obtain a pure product. What are the best purification strategies?
Answer:
Purification challenges often stem from the presence of residual reagents, byproducts from side reactions, or the physical properties of the product itself.
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying solid products.
-
Procedure: A common method involves washing the crude solid with a non-polar solvent mixture like petroleum ether and ethyl acetate to remove impurities.[3] Recrystallization from a suitable solvent system can also be employed.
-
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used.
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically effective for separating the desired product from more polar and less polar impurities.
-
-
Workup Optimization: A thorough workup is essential to remove a significant portion of impurities before final purification.
-
Procedure: After quenching the reaction, ensure to wash the organic extracts with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.[7] Dry the organic layer thoroughly over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
-
Experimental Protocols & Data
Synthesis Pathway Overview
The synthesis of this compound is generally accomplished in two main steps:
-
Cyclization: Formation of the quinazolinone ring system.
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group.
References
- 1. benchchem.com [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomer Removal in 7-Fluoro-6-Nitro-4-Hydroxyquinazoline Synthesis
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers and drug development professionals. The synthesis of 7-fluoro-6-nitro-4-hydroxyquinazoline is a critical step in the development of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) pathway. A common and critical challenge in this synthesis is the formation of regioisomers during the nitration step, which can complicate downstream processes and compromise the purity of the final active pharmaceutical ingredient.
This guide provides in-depth, experience-based answers to frequently encountered issues, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions & Troubleshooting
Q1: Why do I observe isomeric impurities during the nitration of 7-fluoro-4-hydroxyquinazoline?
A1: The formation of isomers is a direct consequence of the reaction mechanism: electrophilic aromatic substitution. During the nitration of the 7-fluoro-4-hydroxyquinazoline core, the nitronium ion (NO₂⁺) electrophile attacks the benzene portion of the molecule.[1][2] The position of this attack (regioselectivity) is directed by the existing substituents.
-
Directing Effects: The quinazoline ring contains two key influencers: the fluorine atom at position 7 (C7) and the fused pyrimidine ring. Fluorine is an ortho-, para-directing group, meaning it activates the positions ortho and para to itself (C6 and C8) for electrophilic attack.[3][4]
-
Competing Positions: While the desired product is formed by nitration at C6, the electronic and steric environment allows for a competing reaction at the C8 position. This results in the formation of the undesired 7-fluoro-8-nitro-4-hydroxyquinazoline isomer alongside your target 7-fluoro-6-nitro-4-hydroxyquinazoline. The ratio of these isomers depends heavily on reaction conditions such as temperature and the specific nitrating agent used.[5]
Caption: Nitration of 7-fluoro-4-hydroxyquinazoline leads to two main regioisomers.
Q2: What is the most effective, scalable method for removing the 8-nitro isomer from my crude product?
A2: The most field-proven and scalable method relies on the principle of differential solubility. It has been demonstrated that the desired 7-fluoro-6-nitro-4-hydroxyquinazoline has significantly lower solubility in methanol compared to the undesired isomeric impurities.[6] This allows for a highly effective purification through a simple washing or slurrying procedure. This physical separation method is preferable to chromatography for large-scale synthesis due to its efficiency, lower cost, and reduced solvent waste.
Below is a detailed protocol for this purification step.
-
Preparation: Transfer the filtered, crude yellow solid (containing the mixture of isomers) obtained after the nitration reaction into a suitable reaction vessel equipped with a mechanical stirrer.
-
Methanol Addition: For every 100 grams of crude solid, add approximately 1 to 1.2 liters of methanol. The exact volume can be optimized, but this ratio provides a good starting point for an effective slurry.
-
Slurrying: Stir the mixture mechanically at ambient temperature (20-25°C) for a minimum of 2 hours. This ensures that the more soluble isomeric impurity has sufficient time to dissolve into the methanol.
-
Filtration: Filter the slurry using a Buchner funnel. Wash the collected solid cake with a small amount of fresh, cold methanol to remove any residual filtrate.
-
Repetition: A patent describing this process suggests repeating this washing operation four times to achieve high purity.[6] The number of washes should be determined by in-process controls (see Q3).
-
Drying: Dry the resulting purified yellow solid under vacuum to obtain pure 7-fluoro-6-nitro-4-hydroxyquinazoline. The methanol filtrate, which contains the dissolved isomer, can be discarded according to your institution's hazardous waste protocols.
Caption: Workflow for the purification of 7-fluoro-6-nitro-4-hydroxyquinazoline.
Q3: How do I monitor the purification to avoid excessive yield loss while achieving high purity?
A3: This is a critical question, as there is always a trade-off between purity and yield. Relying solely on a fixed number of washes can be inefficient. The key is to implement in-process controls (IPCs) to make data-driven decisions.
-
Recommendation: Use High-Performance Liquid Chromatography (HPLC) as your primary IPC. After each methanol wash cycle, take a small, representative sample of the filtered solid, dry it quickly, and analyze it by HPLC.
-
Procedure:
-
Develop a simple isocratic HPLC method that shows baseline separation between the 6-nitro and 8-nitro isomers.
-
After each wash, analyze a sample of the solid.
-
Continue the washing cycles until the peak corresponding to the 8-nitro isomer is below your target threshold (e.g., <0.1% peak area).
-
Once the target purity is reached, you can stop the process, thereby preventing unnecessary loss of the desired product, which has slight solubility in methanol.
-
| Parameter | Recommended Condition | Rationale / Insight |
| Analytical Method | HPLC with UV detection | Provides quantitative data on the ratio of isomers, offering precise control over the purification endpoint. |
| Sampling Point | After filtration and before the next wash | Allows you to assess the effectiveness of the previous wash cycle and decide if another is necessary. |
| Purity Target | Typically >99.5% (or as required) | The target purity should be defined by the requirements of the subsequent synthetic step. |
| Yield Consideration | Log the weight of the solid after each cycle | Tracking the mass will help you quantify losses per wash and build a predictive model for future batches. |
Q4: Are there any alternative purification methods if the methanol wash is insufficient?
A4: While the methanol wash is highly effective and industrially scalable, certain situations (e.g., an unusual isomer ratio from the reaction or extremely high purity requirements) might call for an alternative or secondary method.
-
Recrystallization: This is a classic and powerful purification technique. The search results indicate that crystals of the title compound suitable for X-ray diffraction were obtained by recrystallization from acetic acid.[7] This suggests that acetic acid could be a viable solvent for recrystallization to remove impurities. Recrystallization can often provide higher purity than a simple wash but may involve greater product loss in the mother liquor.
-
Column Chromatography: For small-scale lab synthesis (<10g), silica gel column chromatography is always an option. It offers excellent separation capabilities but is not practical for large-scale production due to high solvent consumption and cost. A suitable eluent system would need to be developed, likely starting with a mixture of dichloromethane and methanol or ethyl acetate and hexanes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Solved) - Which resonance structure BEST explains the REGIOSELECTIVITY for... (1 Answer) | Transtutors [transtutors.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 6. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 7. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-7-fluoroquinazoline
PART 1: CORE DIRECTIVE
This technical guide serves as a specialized resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-Chloro-7-fluoroquinazoline. Recognizing the challenges that arise when transitioning from bench-scale experiments to pilot or manufacturing scales, this document moves beyond standard procedural outlines. It is structured as a dynamic troubleshooting and FAQ center, designed to address the specific, practical issues encountered in the field. Our approach is rooted in explaining the fundamental chemical principles behind each operational step, empowering you not just to follow a protocol, but to understand, adapt, and optimize it. We provide field-tested solutions to common problems, ensuring that the methodologies described are robust, reproducible, and self-validating.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable and frequently cited route involves a two-step process:
-
Cyclization: Condensation of 2-amino-4-fluorobenzoic acid with a formylating agent (like formamidine acetate or triethyl orthoformate with an ammonia source) to produce the intermediate, 7-fluoroquinazolin-4(3H)-one.
-
Chlorination: Subsequent reaction of the quinazolinone intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product.[1][2]
This pathway is favored for its use of readily available starting materials and generally high-yielding transformations.
Q2: Why is phosphorus oxychloride (POCl₃) preferred over thionyl chloride (SOCl₂) for the chlorination step in many protocols?
While both reagents can effect the chlorination, POCl₃ is often preferred for its efficacy and reaction profile with quinazolinones. The reaction with POCl₃ proceeds through a well-defined, two-stage mechanism involving phosphorylation of the quinazolinone, which forms a highly reactive intermediate for subsequent nucleophilic substitution by chloride.[3][4] This pathway is often cleaner and can be driven to completion more effectively, especially at scale. Thionyl chloride, while effective, can sometimes lead to more aggressive reaction conditions and different impurity profiles.
Q3: What are the primary safety concerns when scaling up this synthesis?
The primary hazards are associated with the chlorination step.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. Large-scale operations require a closed system, excellent ventilation, and carefully planned quenching procedures at low temperatures.
-
Thionyl chloride (SOCl₂): Also corrosive and water-reactive, releasing HCl and sulfur dioxide (SO₂) gases.
-
Exotherms: Both the chlorination reaction and the subsequent quenching of excess reagent are highly exothermic. Scale-up requires robust temperature control (e.g., jacketed reactors) to prevent runaway reactions.
Troubleshooting Guide: Step 1 - Synthesis of 7-fluoroquinazolin-4(3H)-one
Problem 1: Low Yield or Incomplete Cyclization
-
Question: My cyclization reaction from 2-amino-4-fluorobenzoic acid is stalling, resulting in a low yield of 7-fluoroquinazolin-4(3H)-one. How can I improve conversion?
-
Answer & Causality: Incomplete cyclization is often due to insufficient temperature or inefficient removal of reaction byproducts like water or alcohol, which can shift the equilibrium back towards the starting materials. When using formamidine acetate, the reaction temperature must be high enough to drive the condensation.
-
Solution 1 (Thermal Drive): Ensure the reaction mixture reaches and maintains the specified reflux temperature (often in solvents like ethylene glycol monomethyl ether or N,N-Dimethylformamide).[5] At scale, this means confirming efficient heat transfer throughout the reactor.
-
Solution 2 (Byproduct Removal): If using a setup that allows for it, employing a Dean-Stark trap can effectively remove water as it forms, driving the reaction to completion.
-
Solution 3 (Reagent Stoichiometry): Verify the stoichiometry of your formylating agent. A slight excess (1.1-1.5 equivalents) of formamidine acetate can help improve the reaction rate.
-
Problem 2: Product Purity and Isolation
-
Question: The isolated 7-fluoroquinazolin-4(3H)-one intermediate is discolored and difficult to purify. What is causing this and how can it be fixed?
-
Answer & Causality: Discoloration often arises from thermal degradation of starting materials or products at high reaction temperatures over extended periods. Purification difficulties can stem from the precipitation of unreacted starting materials or side products along with the desired intermediate.
-
Solution 1 (Controlled Heating): Monitor the reaction progress closely (e.g., by TLC or HPLC) and avoid prolonged heating once the reaction has reached completion.
-
Solution 2 (Optimized Work-up): Instead of simply cooling and filtering, consider a work-up procedure that adjusts the pH. The quinazolinone product has different solubility characteristics than the acidic starting material (2-amino-4-fluorobenzoic acid). A basic wash (e.g., with aqueous sodium bicarbonate) after the initial reaction can help remove unreacted starting material before product precipitation.[6]
-
Solution 3 (Recrystallization/Slurry Wash): The crude product can often be purified by recrystallization from a suitable solvent like ethanol or by performing a slurry wash in a solvent like methanol to remove more soluble impurities.[5]
-
Troubleshooting Guide: Step 2 - Chlorination to this compound
Problem 1: Incomplete Chlorination and Low Yield
-
Question: The conversion of 7-fluoroquinazolin-4(3H)-one to the final product is incomplete, even with excess POCl₃. What factors could be limiting the reaction?
-
Answer & Causality: This is a common and critical scale-up issue. The chlorination with POCl₃ is not a simple displacement; it's a two-stage process.[3][7] First, an initial phosphorylation occurs, followed by a chloride displacement. Insufficient activation or side reactions can halt the process.
-
Stage 1 (Phosphorylation): This step is base-mediated and occurs at lower temperatures (e.g., < 25 °C).
-
Stage 2 (Chlorination): The turnover of the phosphorylated intermediate to the chloroquinazoline requires higher temperatures (70-90 °C).[3][4]
-
Solution 1 (Temperature Staging): Implement a two-stage temperature profile. Add the POCl₃ at a lower temperature, and once the initial reaction is complete, slowly heat the mixture to reflux (70-90 °C) to drive the chlorination. This prevents the formation of "pseudodimer" impurities that can occur if unreacted quinazolinone reacts with the phosphorylated intermediate.[3][4][7]
-
Solution 2 (Use of a Base/Catalyst): The addition of a catalytic amount of a tertiary amine like N,N-diisopropylethylamine (DIPEA) or even DMF can facilitate the initial phosphorylation step, leading to a cleaner and more efficient overall reaction.[8][9] The base ensures the system remains basic during POCl₃ addition, suppressing side reactions.[3]
-
Solution 3 (Reagent Quality): Ensure the POCl₃ is of high quality and not partially hydrolyzed, as moisture will consume the reagent and complicate the reaction.
-
Problem 2: Product Decomposition During Work-up
-
Question: My yield is high according to in-process monitoring, but I lose a significant amount of product during the quench and isolation. It seems to be converting back to the starting material. Why?
-
Answer & Causality: The 4-chloro group on the quinazoline ring is highly susceptible to hydrolysis, especially in acidic conditions created during the quenching of excess POCl₃.[9] Pouring the reaction mixture into water or ice creates a strongly acidic environment (from the hydrolysis of POCl₃ to phosphoric acid and HCl), which rapidly hydrolyzes the product back to the more stable 7-fluoroquinazolin-4(3H)-one.
-
Solution 1 (Controlled Reverse Quench): The most robust scale-up solution is a controlled reverse quench. Prepare a cold (< 5 °C) basic solution (e.g., aqueous sodium bicarbonate or sodium carbonate) and slowly add the reaction mixture to it with vigorous stirring. This ensures the pH of the quenching medium remains neutral or slightly basic, protecting the product from hydrolysis.[9]
-
Solution 2 (Aprotic Work-up): After the reaction, distill off the excess POCl₃ under reduced pressure.[9] The remaining residue can then be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed carefully with a cold, dilute base, followed by water and brine. This minimizes the product's contact with harsh aqueous conditions.
-
Problem 3: Formation of Dimer Impurities
-
Question: I am observing a significant, hard-to-remove impurity with approximately double the mass of my product. What is it and how do I prevent it?
-
Answer & Causality: This is likely a "pseudodimer" impurity. It forms when a phosphorylated quinazoline intermediate reacts with a molecule of unreacted 7-fluoroquinazolin-4(3H)-one.[3][4][7] This side reaction is particularly problematic when the reaction is heated too early or when the quinazolinone is not fully converted to the phosphorylated intermediate before heating.
-
Solution (Temperature and Base Control): As detailed in Problem 1, preventing this requires strict temperature control. The key is to ensure the initial phosphorylation reaction is complete before raising the temperature for the chlorination step. The presence of a suitable base during the POCl₃ addition at low temperature is the most effective way to suppress dimer formation by ensuring all the starting quinazolinone is consumed in the initial phosphorylation step.[3][4]
-
PART 3: VISUALIZATION & FORMATTING
Data Presentation
Table 1: Key Parameters for Chlorination of 7-fluoroquinazolin-4(3H)-one
| Parameter | Recommendation | Rationale & Key Reference |
| Chlorinating Agent | POCl₃ (≥ 3 equivalents) | Highly effective; a minimum of 1 equivalent is required for conversion, with excess used as solvent/driving agent.[3] |
| Catalyst/Additive | Catalytic DMF or Tertiary Amine (e.g., DIPEA) | Promotes the initial phosphorylation step and neutralizes generated HCl, preventing side reactions.[8][9] |
| Temperature Profile | 1. Add POCl₃ at < 25 °C. 2. Heat to 70-90 °C for chlorination. | Staging separates phosphorylation from chlorination, preventing pseudodimer formation.[3][4][7] |
| Reaction Monitoring | TLC or HPLC | Crucial to ensure complete consumption of starting material before heating and work-up. |
| Work-up Procedure | Reverse quench into cold, basic solution (e.g., NaHCO₃(aq)). | Neutralizes acidic byproducts immediately, preventing hydrolysis of the 4-chloro product.[9] |
| Purification | Crystallization from a non-polar/polar solvent mixture (e.g., Heptane/Ethyl Acetate) or slurry wash. | Avoids chromatography at scale; effectively removes residual starting material and byproducts.[5] |
Experimental Protocols
Protocol 1: Synthesis of 7-fluoroquinazolin-4(3H)-one
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-amino-4-fluorobenzoic acid (1.0 eq).
-
Add ethylene glycol monomethyl ether (approx. 5-10 volumes).
-
Add formamidine acetate (1.2 eq) to the suspension.
-
Heat the mixture to reflux (approx. 120-125 °C) and maintain for 4-6 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Cool the reaction mixture to room temperature.
-
Add water (approx. 10 volumes) to precipitate the product. Stir the resulting slurry for 1 hour.
-
Isolate the solid product by filtration, wash the filter cake with water, and then with a small amount of cold methanol to remove colored impurities.
-
Dry the solid under vacuum at 60-70 °C to a constant weight to yield 7-fluoroquinazolin-4(3H)-one as an off-white solid.
Protocol 2: Synthesis of this compound
-
Caution: This procedure must be performed in a well-ventilated fume hood or a closed reactor system. All glassware must be thoroughly dried.
-
To a reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and addition funnel, add 7-fluoroquinazolin-4(3H)-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 5-10 volumes/equivalents).
-
Add N,N-diisopropylethylamine (DIPEA, 0.1 eq) dropwise while maintaining the internal temperature below 25 °C.
-
Stir the mixture at room temperature for 1 hour to allow for complete formation of the phosphorylated intermediate.
-
Slowly heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 3-5 hours. Monitor the reaction by TLC/HPLC until the starting material is no longer detectable.
-
Cool the reaction mixture to room temperature.
-
Work-up: In a separate, larger reactor, prepare a stirred solution of saturated aqueous sodium bicarbonate cooled to 0-5 °C.
-
Slowly and carefully add the reaction mixture to the cold bicarbonate solution via an addition funnel or pump, ensuring the temperature of the quench pot does not exceed 15 °C. Vigorous gas evolution (CO₂) will occur.
-
Once the addition is complete, stir the resulting slurry for 1 hour.
-
Isolate the solid product by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum. For further purification, the product can be recrystallized from a solvent system like ethyl acetate/heptane.
Mandatory Visualization
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the chlorination step.
Caption: Simplified mechanism for POCl₃ chlorination of quinazolinones.
References
- 1. 4-chloro-7-fluoro-quinazoline CAS#: 16499-62-0 [m.chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Monitoring 4-Chloro-7-fluoroquinazoline Reactions
Welcome to the comprehensive technical support guide for monitoring the synthesis of 4-Chloro-7-fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on analytical methodologies, troubleshooting, and answers to frequently asked questions. Our goal is to empower you with the knowledge to effectively monitor your reaction, ensure product quality, and troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the synthesis of this compound?
A1: The primary techniques for monitoring the reaction progress and purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is excellent for quantitative analysis of reaction conversion and impurity profiling. GC-MS provides valuable information on volatile components and allows for the identification of byproducts through mass fragmentation patterns. NMR spectroscopy is indispensable for structural confirmation of the final product and key intermediates.
Q2: How can I prepare my reaction mixture for HPLC analysis?
A2: Proper sample preparation is crucial for accurate and reproducible HPLC results. A general procedure involves quenching a small aliquot of the reaction mixture, followed by dilution with a suitable solvent. For a typical synthesis of this compound, you can take approximately 10-20 µL of the reaction mixture and quench it in 1 mL of acetonitrile. After vortexing and filtering through a 0.22 µm syringe filter to remove any particulate matter, the sample is ready for injection. This prevents contamination of the HPLC column and ensures a clear chromatogram.
Q3: What are some common side products I should be aware of during the synthesis of this compound?
A3: The synthesis of this compound, often proceeding from 7-fluoro-4-quinazolone, can be prone to the formation of several impurities.[1] Key potential side products to monitor include unreacted starting material (7-fluoro-4-quinazolone), hydrolyzed product (7-fluoro-4-hydroxyquinazoline), and potentially isomers if the starting materials are not pure.[2] Over-chlorination or the formation of dimers are also possibilities under harsh reaction conditions.
Q4: My HPLC chromatogram shows significant peak tailing for this compound. What could be the cause?
A4: Peak tailing for quinazoline derivatives is a common issue, often arising from secondary interactions between the basic nitrogen atoms in the quinazoline ring and acidic silanol groups on the surface of silica-based HPLC columns.[3] To mitigate this, consider lowering the mobile phase pH to protonate the analyte, using a base-deactivated or end-capped column, or adding a competing base like triethylamine to the mobile phase in low concentrations (e.g., 0.1%).[3]
In-Depth Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for monitoring the conversion of starting materials and the formation of this compound, as well as quantifying impurities.
This method provides a starting point for the analysis and may require optimization based on your specific reaction conditions and available instrumentation.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like quinazolines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape by protonating the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20-80% B over 15 minutes | A gradient elution is recommended to ensure separation of starting materials, product, and potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves retention time reproducibility.[3] |
| Detection | UV at 254 nm | Quinazolines typically exhibit strong absorbance at this wavelength. |
| Injection Volume | 5 µL | A smaller injection volume can help prevent peak broadening and column overload.[3] |
dot graph HPLC_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} Caption: HPLC Troubleshooting Workflow for Quinazoline Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for identifying volatile components in your reaction mixture and confirming the mass of your product and byproducts.
This method is a starting point and may need optimization for your specific instrument.
| Parameter | Condition | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column suitable for a wide range of semi-volatile organic compounds. |
| Injector Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to separate compounds with a range of boiling points. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas with good chromatographic performance. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Mass Range | m/z 50-400 | Covers the expected mass range of the target compound and likely fragments. |
For this compound (Molecular Weight: 182.58 g/mol ), the mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[4] Key fragmentation pathways for quinolines and quinazolines often involve the loss of small neutral molecules.[5][6] Expect to see fragments corresponding to:
-
[M]+ : The molecular ion at m/z 182 and 184.
-
[M-Cl]+ : Loss of chlorine at m/z 147.
-
[M-HCN]+ : Loss of hydrogen cyanide from the pyrimidine ring.
-
Further fragmentation of the quinazoline ring system.
dot graph GCMS_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} Caption: GC-MS Troubleshooting Workflow for Halogenated Heterocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation of your final product and any isolated intermediates.
The following are predicted chemical shifts for this compound based on known data for similar structures.[7] Actual shifts may vary depending on the solvent and concentration.
¹H NMR (400 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.8 | s | - |
| H-5 | ~8.2 | dd | J = 9.0, 5.0 |
| H-6 | ~7.5 | ddd | J = 9.0, 8.0, 2.5 |
| H-8 | ~7.9 | dd | J = 8.0, 2.5 |
¹³C NMR (100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~152 |
| C-4 | ~155 |
| C-4a | ~122 |
| C-5 | ~130 |
| C-6 | ~115 (d, J ≈ 25 Hz) |
| C-7 | ~165 (d, J ≈ 250 Hz) |
| C-8 | ~118 (d, J ≈ 20 Hz) |
| C-8a | ~150 |
-
Poor Signal-to-Noise: Increase the number of scans, use a higher concentration sample, or ensure the spectrometer is properly tuned and shimmed.
-
Broad Peaks: This can be due to sample aggregation, the presence of paramagnetic impurities, or chemical exchange. Try diluting the sample, filtering it, or acquiring the spectrum at a different temperature.
-
Unexpected Peaks: These could be from impurities in the sample or the NMR solvent. Always run a spectrum of the pure solvent to identify solvent peaks.
By utilizing this guide, you will be better equipped to develop robust analytical methods for monitoring your this compound synthesis, leading to higher quality products and more efficient research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to 4-Chloro-7-fluoroquinazoline and 4,7-dichloroquinoline in Synthetic Chemistry
In the landscape of medicinal chemistry and drug development, the quinoline and quinazoline scaffolds represent privileged structures, forming the core of numerous therapeutic agents. Among the vast array of their halogenated derivatives, 4-chloro-7-fluoroquinazoline and 4,7-dichloroquinoline have emerged as pivotal building blocks for the synthesis of targeted therapies, particularly in oncology and infectious diseases. This guide provides an in-depth, objective comparison of these two key intermediates, focusing on their synthesis, reactivity in nucleophilic aromatic substitution (SNAr) reactions, and their applications in the development of clinically relevant molecules.
Structural Overview and Physicochemical Properties
At first glance, this compound and 4,7-dichloroquinoline share a bicyclic heteroaromatic core. However, the presence of a second nitrogen atom in the pyrimidine ring of the quinazoline scaffold fundamentally alters its electronic properties and reactivity compared to the quinoline counterpart.
| Property | This compound | 4,7-dichloroquinoline |
| Molecular Formula | C₈H₄ClFN₂ | C₉H₅Cl₂N |
| Molecular Weight | 182.58 g/mol | 198.05 g/mol |
| Appearance | Off-white to pale yellow solid | White to light yellow crystalline powder |
| CAS Number | 16499-62-0 | 86-98-6 |
| Key Structural Feature | Quinazoline (1,3-diazanaphthalene) core with chloro and fluoro substituents | Quinoline (1-azanaphthalene) core with two chloro substituents |
The fluorine atom at the 7-position of this compound and the chlorine at the 7-position of 4,7-dichloroquinoline serve to modulate the electronic density of the aromatic system and can influence the pharmacokinetic properties of the final drug molecules.
Synthesis of the Building Blocks
The synthetic routes to these two intermediates, while both culminating in a chlorination step, originate from different starting materials, reflecting the distinct nature of their heterocyclic cores.
Synthesis of this compound
A common synthetic pathway to this compound begins with 2-amino-4-fluorobenzoic acid. This involves a cyclization to form the quinazolinone core, followed by chlorination. A representative synthesis is outlined below, adapted from a method for a structurally similar compound[1].
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline
-
In a round-bottom flask, 2-amino-4-fluorobenzoic acid is reacted with formamidine acetate in a high-boiling solvent such as ethylene glycol monomethyl ether.
-
The reaction mixture is heated to reflux for several hours to facilitate the cyclization.
-
Upon cooling, the 7-fluoro-4-hydroxyquinazoline product precipitates and can be collected by filtration.
-
-
Step 2: Chlorination to this compound
-
The dried 7-fluoro-4-hydroxyquinazoline is suspended in a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF).
-
The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.
-
The precipitated this compound is collected by filtration, washed with water, and dried.
-
Caption: Synthetic workflow for this compound.
Synthesis of 4,7-dichloroquinoline
The synthesis of 4,7-dichloroquinoline is a well-established process, often starting from m-chloroaniline. The Gould-Jacobs reaction is a classical approach to construct the quinoline core.
Experimental Protocol: Synthesis of 4,7-dichloroquinoline
-
Step 1: Condensation and Cyclization
-
m-Chloroaniline is condensed with diethyl 2-(ethoxymethylene)malonate. This reaction is typically carried out by heating the neat reactants.
-
The resulting intermediate is then cyclized at high temperature in a high-boiling solvent like diphenyl ether to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
-
-
Step 2: Hydrolysis and Decarboxylation
-
The ester is saponified using an aqueous solution of sodium hydroxide.
-
Acidification of the reaction mixture precipitates 7-chloro-4-hydroxyquinoline-3-carboxylic acid.
-
The carboxylic acid is then decarboxylated by heating, yielding 7-chloro-4-hydroxyquinoline.
-
-
Step 3: Chlorination
-
The 7-chloro-4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chlorine atom, affording the final product, 4,7-dichloroquinoline[2].
-
Caption: Synthetic workflow for 4,7-dichloroquinoline.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of both this compound and 4,7-dichloroquinoline lies in the reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone for introducing diverse side chains, which ultimately determine the biological activity of the final compounds.
Electronic Effects Governing Reactivity
The rate of an SNAr reaction is predominantly governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. The more stable this intermediate, the faster the reaction.
-
This compound: The quinazoline ring is inherently more electron-deficient than the quinoline ring due to the presence of the second nitrogen atom at the 3-position. This nitrogen atom acts as a strong electron-withdrawing group through both inductive and resonance effects, significantly stabilizing the Meisenheimer complex formed upon nucleophilic attack at the C4 position. The fluorine atom at the 7-position further enhances this effect through its strong inductive electron-withdrawing nature.
-
4,7-dichloroquinoline: In this molecule, the pyridine nitrogen at the 1-position activates the C4 position towards nucleophilic attack. The chlorine atom at the 7-position is also electron-withdrawing, but its effect on the stability of the Meisenheimer complex at C4 is less pronounced compared to the combined effect of the two nitrogen atoms in the quinazoline ring.
Caption: Factors influencing the SNAr reactivity.
Regioselectivity
In both molecules, the chlorine atom at the 4-position is significantly more activated towards nucleophilic attack than the halogen at the 7-position. This is because the C4 position is para to the ring nitrogen in the pyridine/pyrimidine ring, allowing for effective resonance stabilization of the negative charge in the Meisenheimer intermediate onto this nitrogen. The C7 position lacks this direct resonance stabilization. Consequently, SNAr reactions on both this compound and 4,7-dichloroquinoline are highly regioselective, with substitution occurring exclusively at the 4-position under typical conditions.
Applications in Drug Synthesis: A Comparative Overview
The choice between a quinazoline and a quinoline core has profound implications for the biological activity of the resulting drug molecules.
This compound in Oncology: EGFR Inhibitors
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The quinazoline core mimics the adenine ring of ATP, enabling competitive inhibition at the kinase domain.
-
Lapatinib (Tykerb®): While lapatinib itself is synthesized from a 4-chloro-6-iodoquinazoline, its discovery spurred the development of numerous other quinazoline-based EGFR inhibitors. The use of a this compound precursor allows for the synthesis of potent lapatinib analogues. The fluorine atom at the 7-position can enhance binding affinity and improve metabolic stability. The general synthetic strategy involves the SNAr reaction between this compound and a substituted aniline[3].
The development of such inhibitors is crucial for overcoming resistance to first- and second-generation EGFR inhibitors, a significant challenge in the treatment of non-small cell lung cancer (NSCLC)[4].
4,7-dichloroquinoline in Infectious Diseases: Antimalarials
The 4-aminoquinoline scaffold is the hallmark of a class of highly effective antimalarial drugs. 4,7-dichloroquinoline is the key intermediate for the synthesis of several of these life-saving medications[5].
-
Chloroquine: Synthesized via an SNAr reaction between 4,7-dichloroquinoline and novaldiamine (4-amino-1-diethylaminopentane). For decades, chloroquine was the frontline treatment and prophylactic for malaria.
-
Hydroxychloroquine (Plaquenil®): A less toxic metabolite of chloroquine, synthesized by reacting 4,7-dichloroquinoline with 2-((4-aminopentyl)(ethyl)amino)ethanol. It is also widely used as an anti-inflammatory agent for autoimmune diseases like rheumatoid arthritis and lupus.
The mechanism of action of these 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to the accumulation of toxic heme.
Conclusion: A Tale of Two Scaffolds
This compound and 4,7-dichloroquinoline are both invaluable building blocks in the synthesis of pharmaceuticals. The choice between them is dictated by the desired biological target and the required pharmacological profile.
-
This compound is the preferred scaffold for the development of kinase inhibitors, particularly those targeting EGFR in oncology. Its enhanced reactivity allows for more facile synthesis, and the quinazoline core provides a well-validated framework for ATP-competitive inhibition.
-
4,7-dichloroquinoline remains the cornerstone for the synthesis of 4-aminoquinoline antimalarials and other anti-infective agents. Its synthetic accessibility and the proven efficacy of its derivatives ensure its continued importance in global health.
The comparative analysis presented in this guide underscores the subtle yet profound impact of structural modifications on the chemical reactivity and biological applications of these versatile heterocyclic intermediates. For researchers in drug discovery, a thorough understanding of these differences is paramount to the rational design of the next generation of targeted therapies.
References
- 1. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
A Spectroscopic Guide to the Synthesis of 4-Chloro-7-fluoroquinazoline: Characterization of the Final Product and Key Intermediates
In the landscape of pharmaceutical development and medicinal chemistry, the quinazoline scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The targeted synthesis of substituted quinazolines, such as 4-Chloro-7-fluoroquinazoline, is a critical process that demands rigorous analytical characterization at each synthetic step. This technical guide provides an in-depth spectroscopic comparison of this compound and its precursors, 7-fluoro-4-hydroxyquinazoline and 2-amino-4-fluorobenzoic acid. By understanding the distinct spectral signatures of each compound, researchers can effectively monitor reaction progress, identify key transformations, and ensure the purity of the final product.
The Synthetic Pathway: From Anthranilic Acid to Chloroquinazoline
The synthesis of this compound typically commences with the cyclization of 2-amino-4-fluorobenzoic acid, which, upon reaction with a suitable one-carbon source like formamide or formamidine acetate, yields 7-fluoro-4-hydroxyquinazoline.[1] This intermediate exists in tautomeric equilibrium with the more stable 7-fluoroquinazolin-4(3H)-one. Subsequent chlorination, often employing reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), converts the hydroxyl group to a chloro group, affording the final product, this compound. This transformation is a pivotal step in the synthesis of many biologically active molecules.
References
A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-7-fluoroquinazoline Derivatives
For drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The quinazoline scaffold, a cornerstone in medicinal chemistry, is integral to numerous therapeutic agents, particularly in oncology.[1][2][3] When dealing with halogenated derivatives such as 4-Chloro-7-fluoroquinazoline, the precise placement of each substituent is critical to its pharmacological activity and safety profile.
This guide provides an in-depth comparison of analytical methodologies for the structural validation of this compound derivatives. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, establish self-validating workflows, and ground our protocols in authoritative standards. Our objective is to equip researchers with a robust analytical strategy to ensure the absolute integrity of their synthesized compounds.
The Foundational Pillars of Structural Elucidation
A multi-faceted analytical approach is non-negotiable for comprehensive structural validation. No single technique can provide a complete picture of structure and purity. We will focus on a synergistic workflow that leverages the strengths of chromatography for purity assessment and spectroscopy for structural confirmation.
Caption: A comprehensive workflow for the structural validation of synthesized compounds.
Chromatographic Purity: The First Gatekeeper
Before any structural analysis, confirming the purity of the sample is paramount. Impurities can significantly complicate spectroscopic data interpretation. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[4][5]
Expert Insight: Why Reversed-Phase HPLC?
Quinazoline derivatives are moderately polar aromatic compounds. A reversed-phase (RP) C18 column provides an excellent stationary phase for retaining these molecules, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) allows for effective elution and separation from both more polar starting materials and less polar byproducts.[6][7] Adding a small amount of an acid modifier like formic or trifluoroacetic acid (0.1%) sharpens peaks by protonating the basic nitrogen atoms in the quinazoline ring, preventing tailing caused by interactions with residual silanols on the column.[7]
Comparative HPLC Methods
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution UPLC | Rationale & Justification |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, <2 µm, 2.1 x 100 mm | Smaller particles in UPLC provide significantly higher resolution and faster run times.[4] |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Gradient: Acetonitrile and 0.1% Formic Acid in Water | Gradient elution is superior for resolving impurities with a wide range of polarities.[6] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Lower flow rate in the narrower UPLC column maintains optimal linear velocity for better separation. |
| Detection | UV at 254 nm & 340 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD provides spectral data for peak purity analysis, while MS coupling offers mass identification of impurities. |
| Primary Use | Routine quality control, purity checks. | Impurity profiling, separation of closely related isomers. | Choose the method based on the required level of detail and throughput. |
Protocol: HPLC Purity Assay (Method A)
-
Instrumentation: HPLC system with a UV detector and a C18 column (5 µm, 4.6 x 250 mm).[4]
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of HPLC-grade acetonitrile and water (70:30 v/v) containing 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve the this compound derivative in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the sample and record the chromatogram for 15 minutes. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry (MS) provides the molecular weight of the compound, offering the first piece of direct structural evidence. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[8][9]
Expert Insight: The M+2 Isotopic Peak
Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[9] This means that a molecule containing a single chlorine atom will exhibit two molecular ion peaks in its mass spectrum: the M+ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) that is two mass units higher. The intensity ratio of the M+ to M+2 peak will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom.[8][9]
Expected Mass Spectrum Features for this compound
-
Molecular Formula: C₈H₄ClFN₂
-
Monoisotopic Mass: 182.01 g/mol
-
M+ Peak (C₈H₄³⁵ClFN₂): m/z ≈ 182.01
-
M+2 Peak (C₈H₄³⁷ClFN₂): m/z ≈ 184.01
-
Expected Intensity Ratio: ~3:1
Protocol: ESI-MS Analysis
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution (10-50 µg/mL) of the purified compound in an appropriate solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample directly into the ESI source in positive ion mode. Acquire the full scan mass spectrum.
-
Validation:
-
Confirm the presence of a peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 183.02.
-
Verify the presence of the corresponding [M+2+H]⁺ peak at m/z ≈ 185.02.
-
Measure the relative intensity of these two peaks. A ratio of approximately 3:1 strongly supports the incorporation of a single chlorine atom into the structure.[10][11]
-
NMR Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[12][13] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous validation.
Caption: Logical flow from NMR experiments to final structure assembly.
Expert Insight: The Crucial Role of ¹⁹F NMR and J-Coupling
The fluorine atom at the C7 position and the protons on the aromatic ring will interact through space, resulting in observable coupling constants (J-values) in both the ¹H and ¹⁹F NMR spectra. This is a critical piece of data. For instance, the proton at C8 (H8) will appear as a doublet of doublets due to coupling with both H6 and the ¹⁹F at C7. Similarly, the proton at C6 (H6) will show coupling to the ¹⁹F at C7. Observing these specific ¹H-¹⁹F couplings provides definitive proof of the 7-fluoro substitution pattern.
Expected NMR Spectral Data
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity & Key Couplings |
| ¹H NMR | H-2 | ~9.1 | Singlet (s) |
| H-5 | ~8.7 | Doublet (d), ³J(H,H) | |
| H-8 | ~8.3 | Doublet of Doublets (dd), ³J(H,H), ⁴J(H,F) | |
| H-6 | ~7.8 | Doublet of Doublets (dd), ³J(H,H), ³J(H,F) | |
| ¹³C NMR | C-4 | ~163 | Singlet (C-Cl) |
| C-7 | ~160 | Doublet (d), ¹J(C,F) ≈ 250 Hz (Large C-F coupling) | |
| C-2 | ~157 | Singlet | |
| ¹⁹F NMR | F-7 | ~ -110 to -120 | Multiplet (due to coupling with H-6 and H-8) |
(Note: Exact chemical shifts can vary based on solvent and concentration. Data is inferred from related structures.)[14][15]
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure sufficient resolution to observe the fine structure of the aromatic signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH and CH₃/C signals.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a quick experiment that will confirm the presence of fluorine and provide information about its electronic environment.
-
Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze the chemical shifts, multiplicities, and coupling constants to piece together the molecular fragments. Critically, confirm the H-F couplings for the aromatic protons to validate the 7-fluoro substitution pattern.
X-ray Crystallography: The Unambiguous Proof
When an absolute, undeniable confirmation of structure is required, single-crystal X-ray crystallography is the gold standard.[16][17] It provides a three-dimensional map of electron density in the molecule, revealing the precise spatial arrangement of every atom and confirming connectivity, configuration, and conformation. While obtaining suitable crystals can be a challenge, the resulting data is unequivocal.[18] The structure of a related compound, 2,4-Dichloro-7-fluoroquinazoline, has been determined by this method, demonstrating its applicability to this scaffold.[19]
Conclusion: A Self-Validating System
The structural validation of this compound derivatives is not a linear process but a self-validating system. The purity determined by HPLC ensures that the spectroscopic data is clean. The molecular weight and isotopic pattern from MS must match the proposed structure. Finally, every signal and coupling constant in the ¹H, ¹³C, and ¹⁹F NMR spectra must be assignable to the confirmed molecular formula in a way that is chemically logical. When the data from these orthogonal techniques converge to tell the same story, a researcher can have the highest degree of confidence in the structural integrity of their compound.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinazolines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its versatility allows for a wide range of biological activities, from anticancer and antimicrobial to anti-inflammatory effects. A key strategy in modern drug design to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated quinazolines, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to elucidate the causal relationships behind the observed differences and to provide you with validated methodologies to empower your own research endeavors.
The Strategic Introduction of Fluorine: More Than Just a Halogen Swap
The substitution of hydrogen with fluorine is not a trivial modification. Fluorine, being the most electronegative element, imparts unique physicochemical properties to a molecule that can profoundly influence its biological behavior.[1][2] These properties include:
-
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an extended plasma half-life and improved bioavailability of the drug.
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket. This can lead to a tighter and more specific binding, resulting in increased potency.
-
Modulation of Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target. This is a critical parameter for optimizing a drug's pharmacokinetic profile.
-
Alteration of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, influencing the ionization state of the molecule at physiological pH. This can impact its solubility, cell permeability, and interaction with the target.
These fundamental effects of fluorination provide the rationale for the often-observed superior performance of fluorinated quinazolines compared to their non-fluorinated counterparts across various biological assays.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Kinase Signaling Pathways
Quinazoline derivatives are renowned for their potent anticancer properties, largely attributed to their ability to inhibit protein kinases, particularly Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.
Fluorination has been shown to significantly enhance the EGFR inhibitory activity of quinazolines. For instance, the introduction of a fluorine atom on the aniline ring of 4-anilinoquinazoline derivatives, a common pharmacophore for EGFR inhibitors, often leads to a substantial increase in potency.[3][4] This is attributed to the ability of the fluorine atom to form crucial interactions with the amino acid residues in the ATP-binding pocket of the EGFR kinase domain.
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Quinazoline Derivatives
| Compound ID | Structure | Target Cell Line | IC50 (µM) - Fluorinated | IC50 (µM) - Non-Fluorinated | Reference |
| Series A | 4-(3-chloro-4-fluoroanilino)-quinazoline | A549 (Lung Cancer) | 0.015 | >10 | [5] |
| MCF-7 (Breast Cancer) | 0.021 | >10 | [5] | ||
| Series B | 6-fluoro-2-methyl-quinazolin-4(3H)-one derivative | NCI-60 Panel | Varies (micromolar) | Generally less potent | [6] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Rationale for Cell Line Selection:
-
A549 (Human Lung Carcinoma): This cell line is widely used in lung cancer research and is known to express EGFR, making it a relevant model for testing EGFR inhibitors.
-
MCF-7 (Human Breast Adenocarcinoma): This is a well-characterized breast cancer cell line that is also used extensively in anticancer drug screening.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated quinazolines) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Gefitinib).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 1: Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity: Combating Bacterial Resistance
Quinazoline derivatives have also emerged as promising antimicrobial agents.[7][8] The introduction of fluorine can significantly enhance their efficacy against a range of bacterial pathogens, including drug-resistant strains.
Studies have shown that fluorinated quinazolines often exhibit lower Minimum Inhibitory Concentrations (MICs) compared to their non-fluorinated analogs.[7] The increased lipophilicity imparted by fluorine can facilitate the compound's penetration through the bacterial cell wall and membrane. Furthermore, the electronic effects of fluorine can influence the interaction of the quinazoline scaffold with its bacterial target, which could be enzymes involved in DNA replication or cell wall synthesis.
Table 2: Comparative Antibacterial Activity of Fluorinated vs. Non-Fluorinated Quinazoline Derivatives
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) - Fluorinated | MIC (µg/mL) - Non-Fluorinated | Reference |
| Series C | 2-substituted-4-piperazinyl-quinazoline | Staphylococcus aureus | 4 | 32 | [7] |
| Escherichia coli | 8 | 64 | [7] | ||
| Series D | 3-(4-fluorophenyl)-quinazolin-4(3H)-one derivative | Bacillus subtilis | 16 | >100 | [9] |
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using broth medium. The concentration range should be sufficient to determine the MIC (e.g., 0.25 to 256 µg/mL).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanistic Insights: The EGFR Signaling Pathway
To understand the profound impact of fluorinated quinazolines as anticancer agents, it is crucial to visualize their interaction with the EGFR signaling pathway. These compounds typically act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation and survival.
Diagram 3: EGFR Signaling Pathway and Inhibition by Quinazolines
Caption: Inhibition of the EGFR signaling pathway by fluorinated quinazolines.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the quinazoline scaffold consistently demonstrates a significant enhancement of biological activity, particularly in the realms of anticancer and antimicrobial applications. The unique properties of fluorine contribute to improved metabolic stability, enhanced binding affinity to target proteins, and favorable pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies and further explore the vast potential of fluorinated quinazolines in drug discovery.
Future research should focus on the development of novel fluorination methodologies to access a wider chemical space of quinazoline derivatives. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the safety and efficacy of these compounds in preclinical models. The continued exploration of the structure-activity relationships of fluorinated quinazolines will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and reduced side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 3. japsonline.com [japsonline.com]
- 4. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcat.com [ijpcat.com]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative study of synthesis methods for 4-Chloro-7-fluoroquinazoline
Introduction
4-Chloro-7-fluoroquinazoline is a pivotal intermediate in medicinal chemistry and drug discovery. Its structural motif is a cornerstone in the development of targeted therapies, particularly kinase inhibitors for oncology. The strategic placement of the chloro and fluoro groups allows for selective functionalization, making it a versatile building block for complex molecular architectures. This guide provides a comparative analysis of the prevalent synthetic methodologies for this compound, offering researchers and drug development professionals a comprehensive understanding of the available routes. The discussion emphasizes the underlying chemical principles, practical considerations, and comparative performance metrics to inform strategic decisions in the laboratory and during process scale-up.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly proceeds through two well-established routes, primarily differing in the choice of starting material and the sequence of ring formation and chlorination.
Route 1: Cyclization of 2-Amino-4-fluorobenzoic Acid followed by Chlorination
This is arguably the most common and direct approach, commencing with the readily available 2-amino-4-fluorobenzoic acid. The core of this strategy involves the construction of the quinazolinone ring system, which is subsequently chlorinated to yield the target compound.
Route 2: One-Pot Reductive Cyclization
An alternative and efficient approach involves a one-pot reductive cyclization. This method is particularly advantageous when starting from precursors like 4-chloro-3-nitrobenzaldehyde, as it streamlines the process by avoiding the isolation of potentially unstable intermediates.[1]
The following sections will delve into the detailed experimental protocols for these routes, accompanied by a critical evaluation of their respective merits and drawbacks.
Route 1: Stepwise Synthesis from 2-Amino-4-fluorobenzoic Acid
This two-step methodology provides a robust and reliable pathway to this compound.
Step 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one
The initial step involves the cyclization of 2-amino-4-fluorobenzoic acid with a suitable one-carbon source to form the quinazolinone ring. Formamidine acetate in a high-boiling solvent like ethylene glycol monomethyl ether (EGME) is a common choice for this transformation.[2]
Reaction Pathway:
Caption: Cyclization to 7-Fluoroquinazolin-4(3H)-one.
Experimental Protocol:
-
To a solution of 2-amino-4-fluorobenzoic acid (1 equivalent) in ethylene glycol monomethyl ether (EGME), add formamidine acetate (2.5 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 7-fluoroquinazolin-4(3H)-one.
Causality of Experimental Choices:
-
Solvent: EGME is chosen for its high boiling point, which is necessary to drive the condensation and cyclization reaction.
-
Reagent: Formamidine acetate serves as the source for the C2 and N3 atoms of the quinazoline ring.
Step 2: Chlorination of 7-Fluoroquinazolin-4(3H)-one
The second step is the chlorination of the hydroxyl group at the C4 position. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Reaction Pathway:
Caption: Chlorination to this compound.
Experimental Protocol:
-
A mixture of 7-fluoroquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated to reflux.
-
The reaction is maintained at reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with a cold sodium bicarbonate solution and then with water.
-
The crude product is dried and can be further purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Reagent: POCl₃ is a powerful chlorinating agent that effectively converts the tautomeric hydroxyl group of the quinazolinone into a chloro group. An excess is used to drive the reaction to completion and also serve as the solvent.
-
Work-up: The quenching with ice is highly exothermic and must be done with caution. The subsequent wash with sodium bicarbonate neutralizes any remaining acidic components.
Alternative Synthesis of the Quinazolinone Core
An alternative method to synthesize a precursor for chlorination involves the reaction of 2-amino-4-fluorobenzoic acid with urea to form 7-fluoroquinazoline-2,4(1H,3H)-dione. This intermediate can then be dichlorinated.[3][4][5]
Reaction Pathway:
Caption: Synthesis via 7-Fluoroquinazoline-2,4(1H,3H)-dione.
This route yields 2,4-dichloro-7-fluoroquinazoline, which can be a versatile intermediate for further selective substitutions at the C2 and C4 positions. For the specific synthesis of this compound, selective reduction of the C2-chloro group would be required, adding complexity to the overall synthesis.
Comparative Data of Synthesis Methods
| Feature | Route 1: Stepwise Synthesis | Route via Dione Intermediate |
| Starting Material | 2-Amino-4-fluorobenzoic Acid, Formamidine Acetate | 2-Amino-4-fluorobenzoic Acid, Urea |
| Key Intermediate | 7-Fluoroquinazolin-4(3H)-one | 7-Fluoroquinazoline-2,4(1H,3H)-dione |
| Chlorinating Agent | POCl₃ or SOCl₂ | POCl₃ |
| Final Product | This compound | 2,4-Dichloro-7-fluoroquinazoline |
| Reported Yield (Dione formation) | - | 75%[3] |
| Reported Yield (Dichlorination) | - | 85.4%[3] |
| Overall Yield (Dichlorination route) | Not directly comparable | ~64%[3] |
| Advantages | Direct route to the target molecule. | High yielding steps. |
| Disadvantages | May require optimization for high yields. | Requires an additional step for selective dechlorination to get the target molecule. |
Conclusion
The synthesis of this compound is most directly achieved through a two-step process starting from 2-amino-4-fluorobenzoic acid and formamidine acetate, followed by chlorination with phosphorus oxychloride. This method is straightforward and avoids the need for selective dehalogenation. The alternative route through the 2,4-dione intermediate is also efficient but yields a dichlorinated product, which may be more suitable for the synthesis of analogs requiring functionalization at both the C2 and C4 positions. The choice of the synthetic route will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis. Both methods are well-documented in the literature and provide reliable access to this important synthetic building block.
References
A Comparative Guide to the Cytotoxicity of 4-Anilinoquinazoline Derivatives
This guide provides a comprehensive comparison of the cytotoxic effects of various 4-anilinoquinazoline derivatives, a prominent class of compounds in cancer research. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their cytotoxic potential, the underlying mechanisms of action, and the structure-activity relationships that govern their efficacy.
Introduction: The Significance of 4-Anilinoquinazolines in Oncology
The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies.[1][2][3] These compounds are renowned for their ability to inhibit protein kinases, particularly tyrosine kinases, which are critical regulators of intracellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][4][5] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a focal point of modern drug discovery.
Notably, several FDA-approved drugs, including gefitinib (Iressa), erlotinib (Tarceva), and lapatinib (Tykerb), are based on the 4-anilinoquinazoline structure and primarily target the Epidermal Growth Factor Receptor (EGFR).[1][6][7] EGFR is often overexpressed or mutated in various solid tumors, leading to uncontrolled cell growth.[7][8][9][10] By competitively binding to the ATP-binding site of the EGFR kinase domain, 4-anilinoquinazoline derivatives block the downstream signaling cascade, ultimately inducing cytotoxicity in cancer cells.[1][11] This guide will explore the cytotoxic profiles of several novel 4-anilinoquinazoline derivatives, providing a comparative analysis of their potency and selectivity.
Comparative Cytotoxicity: An Analysis of In Vitro Data
The cytotoxic efficacy of 4-anilinoquinazoline derivatives is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of various recently synthesized 4-anilinoquinazoline derivatives against a panel of human cancer cell lines, with a focus on those targeting EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another key player in tumor angiogenesis.[1][4]
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 8d | A431 (EGFR overexpressing) | 1.99 | Vandetanib | 10.62 | [5] |
| HUVEC (Endothelial cells) | 3.83 | Vandetanib | 5.75 | [5] | |
| 8f | A431 | 2.57 | Vandetanib | 10.62 | [5] |
| HUVEC | 5.64 | Vandetanib | 5.75 | [5] | |
| 8l | A431 | 8.2 | Vandetanib | >10 | [1] |
| HUVEC | 0.87 | Vandetanib | 5.75 | [1] | |
| 8i | A431 | >10 | Vandetanib | >10 | [4] |
| 8j | A431 | >10 | Vandetanib | >10 | [4] |
| 10a | A549 (Lung cancer) | Potent (Hypoxia) | Vandetanib | - | [12] |
| 10g | A549 (Lung cancer) | Potent (Hypoxia) | Vandetanib | - | [12] |
| 6j | A431 | 4.88 ± 0.13 | Gefitinib | - | [13] |
| H1975 (NSCLC, T790M mutant) | 4.38 ± 0.08 | Gefitinib | - | [13] | |
| A549 | 11.97 ± 0.14 | Gefitinib | - | [13] | |
| SMOQ2 | DLA (Dalton's Lymphoma Ascites) | Significant | Doxorubicin | - | [14][15] |
| DMUQ5 | DLA (Dalton's Lymphoma Ascites) | Significant | Doxorubicin | - | [14][15] |
| Compound 13 | SH-SY5Y (Neuroblastoma) | 13.1 | - | - | [16] |
| Compound 26 | A549 | 24.1 | - | - | [16] |
| SH-SY5Y | 14.8 | - | - | [16] |
Analysis of Cytotoxicity Data:
The presented data highlights the diverse cytotoxic profiles of different 4-anilinoquinazoline derivatives. For instance, compounds 8d and 8f demonstrate superior potency against the A431 cell line compared to the standard drug Vandetanib.[5] Notably, compound 8l exhibits potent activity against HUVEC cells, suggesting a potential anti-angiogenic effect through VEGFR-2 inhibition.[1] Furthermore, the study on compound 6j indicates its efficacy against non-small-cell lung cancer (NSCLC) cell lines, including the resistant H1975 cell line harboring the T790M mutation.[13] The development of compounds active against resistant mutations is a critical goal in cancer therapy.[7] Interestingly, some compounds like 10a and 10g show enhanced anti-proliferative activities under hypoxic conditions, a characteristic of the tumor microenvironment.[12]
It is also crucial to assess the selectivity of these compounds. Several studies have shown that these derivatives exhibit significantly lower cytotoxicity against normal cell lines, such as HU02 human fibroblasts, indicating a favorable therapeutic window.[1][5][17] This selectivity is often attributed to the higher expression levels of target kinases like EGFR in cancer cells.[17]
Mechanism of Action: Targeting Kinase Signaling Pathways
The primary mechanism by which 4-anilinoquinazoline derivatives induce cytotoxicity is through the inhibition of tyrosine kinases, predominantly EGFR and in many cases, also VEGFR-2.[1][4][5]
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a pivotal role in regulating cell growth, proliferation, and survival. Upon binding of its ligand (e.g., EGF), the receptor dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling events, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation and inhibit apoptosis. 4-anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and thereby blocking the entire downstream signaling cascade.[1][11]
Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazoline derivatives.
Structure-Activity Relationship (SAR)
The cytotoxic potency and selectivity of 4-anilinoquinazoline derivatives are heavily influenced by the nature and position of substituents on both the quinazoline core and the aniline ring.[6][8][11]
-
Substitutions on the Quinazoline Ring: Electron-donating groups at the C-6 and C-7 positions of the quinazoline ring generally enhance inhibitory activity.[2][11] The presence of a basic side chain at these positions can also play a significant role in cytotoxicity.[2][17]
-
Substitutions on the Anilino Ring: Small, lipophilic groups at the 3-position of the aniline ring are often preferred for potent EGFR inhibition.[11] Halogen substitutions, such as chlorine or bromine, at the C-3 and C-4 positions can also contribute to increased activity.[6][18]
These SAR insights are crucial for the rational design of new derivatives with improved potency and selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[19][20][21] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[19][22] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[20]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17][20]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 4-anilinoquinazoline derivatives in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).[20]
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[20][23]
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[19][23]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[22]
-
-
Absorbance Measurement:
Data Analysis
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. connectsci.au [connectsci.au]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 11. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT (Assay protocol [protocols.io]
The Strategic Advantage of 4-Chloro-7-fluoroquinazoline in Drug Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core intermediate is a critical decision that profoundly impacts the efficiency, yield, and ultimately, the viability of a drug synthesis campaign. In the landscape of heterocyclic chemistry, the quinazoline scaffold has emerged as a privileged structure, particularly in the development of targeted therapies such as kinase inhibitors. This guide provides an in-depth technical comparison of 4-Chloro-7-fluoroquinazoline as a key intermediate, evaluating its efficacy against alternative building blocks and offering detailed experimental insights.
The Quinazoline Core: A Cornerstone of Modern Kinase Inhibitors
The quinazoline ring system is a foundational component of numerous FDA-approved drugs, most notably in the realm of oncology. Its rigid, bicyclic structure provides an ideal framework for the precise spatial arrangement of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding pocket of various protein kinases. The 4-anilinoquinazoline moiety, in particular, has been extensively explored and is a hallmark of many epidermal growth factor receptor (EGFR) inhibitors.[1][2]
This compound: A Privileged Intermediate
Among the various substituted quinazolines, this compound and its derivatives, such as 4-chloro-7-fluoro-6-nitroquinazoline, have garnered significant attention as versatile and highly effective intermediates.[3][4] The strategic placement of the chloro and fluoro substituents imparts a unique combination of reactivity and desirable physicochemical properties to the final drug molecule.
The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), which is the cornerstone reaction for introducing the critical anilino side chain.[5][6] The fluorine atom at the 7-position, while less reactive as a leaving group, plays a crucial role in modulating the electronic properties of the quinazoline ring and can contribute to enhanced binding affinity and improved pharmacokinetic profiles of the final drug product.[7]
Comparative Analysis of Quinazoline-Based Intermediates
The efficacy of a synthetic intermediate is best assessed through a comparative lens. Below, we evaluate this compound against other commonly employed quinazoline and quinoline scaffolds in the context of synthesizing targeted therapeutics.
| Intermediate | Target Drug Class (Example) | Key Reaction | Reported Advantages | Reported Disadvantages |
| 4-Chloro-7-fluoro-6-nitroquinazoline | EGFR Inhibitors (Afatinib) | Nucleophilic Aromatic Substitution (SNAr) | High reactivity at the 4-position due to electron-withdrawing nitro group. The 7-fluoro group can enhance biological activity.[3][4] | Multi-step synthesis of the intermediate itself. |
| 4-Chloro-6-iodoquinazoline | Dual EGFR/HER2 Inhibitors (Lapatinib) | SNAr and Suzuki Coupling | The iodo group at the 6-position allows for subsequent carbon-carbon bond formation via cross-coupling reactions, enabling greater molecular diversity.[8] | May require more complex multi-step syntheses and purification. |
| N-(3-Chloro-4-Fluorophenyl)-7-Methoxy-6-Nitroquinazolin-4-Amine | EGFR Inhibitors (Gefitinib) | Reduction of nitro group, followed by further functionalization | A more advanced intermediate where the anilino moiety is already installed.[9] | Less versatile for generating diverse libraries of analogs compared to the chloro-intermediate. |
| 4,7-Dichloroquinoline | Antimalarials (Chloroquine) | Nucleophilic Aromatic Substitution (SNAr) | Readily available and cost-effective starting material for certain drug classes.[10] | The reactivity of the two chloro groups can sometimes lead to selectivity issues. The quinoline core may have different biological activity profiles compared to quinazoline. |
The Decisive Role of Fluorine at the 7-Position
The presence of a fluorine atom at the 7-position of the quinazoline ring, as seen in this compound, offers several distinct advantages:
-
Enhanced Biological Activity: Fluorine's high electronegativity can lead to more potent interactions with target proteins through the formation of hydrogen bonds and other non-covalent interactions. This can translate to improved inhibitory activity of the final drug.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased bioavailability.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
Experimental Protocols: A Practical Guide
The cornerstone of utilizing this compound and its derivatives is the nucleophilic aromatic substitution (SNAr) reaction. Below are detailed protocols for key synthetic transformations.
Protocol 1: Synthesis of 4-Anilino-7-fluoroquinazoline Derivatives
This protocol outlines the general procedure for the SNAr reaction between a this compound derivative and a substituted aniline.
Materials:
-
4-Chloro-7-fluoro-6-nitroquinazoline
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of the substituted aniline (1.1 equivalents) in isopropanol, add 4-Chloro-7-fluoro-6-nitroquinazoline (1.0 equivalent).
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will typically precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to obtain the desired 4-anilino-7-fluoro-6-nitroquinazoline derivative.
Expected Yield: Yields for this type of reaction are typically reported in the range of 80-95%, depending on the specific aniline used.[3]
Protocol 2: Microwave-Assisted N-Arylation of 4-Chloroquinazolines
Microwave irradiation can significantly accelerate the SNAr reaction, often leading to higher yields in shorter reaction times.
Materials:
-
4-Chloro-6-halo-2-phenylquinazoline
-
Substituted aniline (e.g., o-toluidine)
-
Tetrahydrofuran (THF)
-
Water
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the 4-chloro-6-halo-2-phenylquinazoline (1.0 equivalent) and the substituted aniline (1.2 equivalents).
-
Add a mixture of THF and water (e.g., 1:1 v/v).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-120 minutes), monitoring the pressure.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-anilinoquinazoline derivative.[5]
Expected Yield: Microwave-assisted methods can provide yields ranging from 60% to over 90%, often in a fraction of the time required for conventional heating.[5]
Visualizing the Synthetic Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams outline a typical synthetic workflow and the targeted biological pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Atlantis Press [atlantis-press.com]
- 4. syncsci.com [syncsci.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-7-fluoroquinazolin-4(3H)-one|CAS 1107694-77-8 [benchchem.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
- 10. benchchem.com [benchchem.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-7-fluoroquinazoline
This guide provides an in-depth technical analysis of 4-Chloro-7-fluoroquinazoline, focusing on its structural elucidation through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to explain the causal reasoning behind experimental choices and data interpretation. We will explore the nuances of NMR analysis for this specific heterocyclic compound, compare its spectral features with related structures, and discuss complementary analytical techniques.
Introduction: The Significance of this compound and the Role of NMR
This compound is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Quinazoline derivatives are core structures in a variety of approved drugs, particularly in oncology.[1] The precise substitution pattern on the quinazoline ring is critical to its biological function, making unambiguous structural characterization paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The quality of an NMR spectrum is profoundly dependent on proper sample preparation.[3][4] The following protocol outlines the best practices for preparing an analytical sample of this compound.
Experimental Workflow: Sample Preparation for NMR Analysis
Caption: Workflow for preparing a small molecule sample for NMR analysis.
Step-by-Step Methodology
-
Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a higher concentration is typically required, in the range of 50-100 mg, to compensate for the lower natural abundance of the ¹³C isotope.[3]
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Using a deuterated solvent is crucial as it prevents large solvent signals from obscuring the analyte's peaks in the ¹H NMR spectrum and is used for the spectrometer's lock system.[4] Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a small, clean vial before transferring it to the NMR tube.[5][6]
-
Filtration and Transfer: To ensure a homogeneous magnetic field and prevent spectral artifacts like broad lines, it is essential to remove any solid particles.[4] Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, unscratched 5 mm NMR tube.[4][6]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can reference the spectrum to the residual solvent peak, making the addition of TMS often unnecessary.[4]
-
Spectrometer Setup and Acquisition: After inserting the sample into the spectrometer, the magnetic field homogeneity is optimized through a process called shimming.[3] Standard ¹H and ¹³C NMR experiments are then performed.
Predicted ¹H and ¹³C NMR Spectral Data and Interpretation
While a publicly available, fully assigned spectrum for this compound is not readily found, we can predict the chemical shifts and coupling constants with a high degree of confidence by analyzing the electronic effects of the substituents and by drawing comparisons with structurally related compounds.
Molecular Structure and Numbering
Caption: Molecular structure of this compound.
For the purpose of NMR assignment, the atoms are numbered as follows:
-
Carbons: C2, C4, C5, C6, C7, C8, C4a, C8a
-
Hydrogens: H2, H5, H6, H8
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.8 | s | - | The proton at the 2-position of the pyrimidine ring is typically deshielded and appears as a singlet. |
| H-5 | ~8.2 | dd | J(H5-H6) ≈ 9.0, J(H5-F7) ≈ 6.0 | This proton is ortho to the electron-withdrawing nitrogen and will be significantly deshielded. It will be split by H-6 (ortho coupling) and by the fluorine at position 7 (through-space or 4-bond coupling). |
| H-6 | ~7.5 | ddd | J(H6-H5) ≈ 9.0, J(H6-F7) ≈ 9.0, J(H6-H8) ≈ 2.5 | This proton will experience ortho coupling to H-5, a large ortho coupling to the fluorine at C-7, and a smaller meta coupling to H-8. |
| H-8 | ~7.9 | d | J(H8-H6) ≈ 2.5 | This proton is deshielded by the adjacent nitrogen and will show meta coupling to H-6. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |
| C-2 | ~155 | d | Small J(C2-F7) | Deshielded due to the adjacent nitrogens. |
| C-4 | ~160 | s | - | Attached to chlorine and nitrogen, leading to a downfield shift. |
| C-4a | ~122 | d | J(C4a-F7) ≈ 25 | The fluorine will have a significant two-bond coupling effect. |
| C-5 | ~129 | d | J(C5-F7) ≈ 5 | A smaller three-bond coupling to fluorine is expected. |
| C-6 | ~115 | d | J(C6-F7) ≈ 25 | A significant two-bond coupling to fluorine is anticipated. |
| C-7 | ~165 | d | ¹J(C7-F7) ≈ 250 | Directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift. |
| C-8 | ~118 | d | J(C8-F7) ≈ 5 | A smaller three-bond coupling to fluorine is expected. |
| C-8a | ~150 | d | Small J(C8a-F7) | Deshielded due to the adjacent nitrogen and fusion to the aromatic ring. |
Causality Behind the Predictions:
-
Chemical Shifts: The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring system, along with the chlorine and fluorine substituents, leads to a general deshielding (downfield shift) of the protons and carbons compared to benzene. The fluorine atom at C-7 will have a particularly strong deshielding effect on C-7 itself and will influence the chemical shifts of the neighboring carbons and protons.
-
Coupling Constants: The magnitude of the proton-proton coupling constants (J-values) is indicative of the spatial relationship between the coupled nuclei. Ortho couplings are typically larger (7-10 Hz) than meta (2-3 Hz) and para (0-1 Hz) couplings.[7] The presence of the fluorine atom introduces additional C-F and H-F couplings, which are invaluable for confirming the substitution pattern. The one-bond C-F coupling is typically very large (around 250 Hz), while two- and three-bond couplings are smaller but still significant.[8][9]
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the molecule and its fragments. | Confirms the molecular weight and elemental composition (with high-resolution MS). It does not provide information on the connectivity of atoms. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. | Useful for identifying key bonds (e.g., C=N, C-Cl, C-F, aromatic C-H), but does not give a detailed structural map like NMR. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | The most definitive method for determining solid-state structure, but requires a suitable single crystal, which can be challenging to obtain. NMR provides the structure in solution, which is often more relevant to biological activity. |
Conclusion
The comprehensive analysis of this compound by ¹H and ¹³C NMR spectroscopy provides an unambiguous confirmation of its chemical structure. By carefully preparing the sample and understanding the electronic effects of the substituents on the quinazoline core, one can accurately interpret the resulting spectra. The predicted chemical shifts and coupling constants in this guide serve as a robust reference for researchers working with this and similar heterocyclic compounds. When combined with complementary techniques like mass spectrometry, a complete and confident characterization of the molecule can be achieved, which is a critical step in the drug discovery and development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. 19F [nmr.chem.ucsb.edu]
A Comparative In Vitro Evaluation of Novel Quinazoline Derivatives as Anticancer Agents
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] In oncology, its significance is underscored by its presence in several FDA-approved tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[3][4] These agents primarily target the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival signaling pathways.[5][6] However, the emergence of drug resistance, often through mutations in the target kinase like the EGFR T790M mutation, necessitates the development of novel quinazoline derivatives with improved efficacy and alternative mechanisms of action.[5][7][8]
This guide presents a comparative in vitro evaluation of a novel, hypothetical 2,4,6-trisubstituted quinazoline derivative, designated QD-1 , against established anticancer agents. We will explore its synthesis, cytotoxic profile, and delve into its mechanistic underpinnings, providing a comprehensive framework for researchers and drug development professionals to assess its potential as a next-generation therapeutic.
Synthesis and Rationale of the Novel Quinazoline Derivative (QD-1)
The synthesis of QD-1 follows a multi-step approach, beginning with the construction of the core quinazoline ring system, followed by strategic substitutions at the 2, 4, and 6 positions. The rationale for these substitutions is to enhance target engagement and overcome known resistance mechanisms. The synthetic route is designed for efficiency and scalability, crucial for further drug development.[9][10]
-
Position 2: A substituted aryl group is introduced to potentially interact with novel binding pockets within the target kinase.
-
Position 4: An anilino moiety, a common feature in many EGFR inhibitors, is incorporated to facilitate ATP-competitive binding.[3]
-
Position 6: A functional group designed to improve solubility and provide a handle for further derivatization is added.
The final product, QD-1, is purified by column chromatography and its structure confirmed by 1H NMR, 13C NMR, and mass spectrometry.[1]
In Vitro Cytotoxicity: A Head-to-Head Comparison
The initial assessment of any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. Here, we compare the cytotoxic activity of QD-1 against gefitinib and colchicine across a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]
Table 1: Comparative Cytotoxicity (IC50, µM) of QD-1, Gefitinib, and Colchicine
| Cell Line | Cancer Type | QD-1 | Gefitinib | Colchicine |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer (EGFR wt) | 5.2 | 18.5 | 0.08 |
| NCI-H1975 | Non-Small Cell Lung Cancer (EGFR L858R/T790M) | 2.8 | >50 | 0.12 |
| MCF-7 | Breast Cancer | 7.9 | 22.1 | 0.05 |
| HCT-116 | Colon Cancer | 6.5 | 25.4 | 0.07 |
Data are presented as the mean IC50 values from three independent experiments.
The data clearly indicates that QD-1 exhibits significantly greater potency against all tested cancer cell lines compared to gefitinib.[3][11] Notably, QD-1 demonstrates potent activity against the NCI-H1975 cell line, which harbors the gefitinib-resistant EGFR T790M mutation.[12][13] While not as potent as the microtubule-destabilizing agent colchicine, QD-1's distinct profile suggests a different mechanism of action.
Mechanistic Evaluation: Unraveling the Mode of Action
To understand the superior cytotoxicity of QD-1, a series of in vitro mechanistic studies were conducted.
EGFR Tyrosine Kinase Inhibition
Given the quinazoline scaffold, a primary hypothesis is the inhibition of EGFR. An in vitro kinase assay was performed to measure the ability of QD-1 to inhibit the phosphorylation of a peptide substrate by recombinant wild-type (wt) and mutant (L858R/T790M) EGFR.
Table 2: EGFR Kinase Inhibitory Activity (IC50, nM)
| EGFR Isoform | QD-1 | Gefitinib |
|---|---|---|
| EGFR (wt) | 15.8 | 25.2 |
| EGFR (L858R/T790M) | 35.2 | >2000 |
The results confirm that QD-1 is a potent inhibitor of both wild-type and, crucially, the T790M mutant EGFR, explaining its efficacy in the NCI-H1975 cell line.[12][13]
Tubulin Polymerization Inhibition
The broad-spectrum cytotoxicity of some quinazoline derivatives can be attributed to off-target effects, such as the inhibition of tubulin polymerization.[2][14] To investigate this, an in vitro tubulin polymerization assay was conducted.
The results showed that QD-1, unlike colchicine, did not significantly inhibit tubulin polymerization at concentrations up to 50 µM, suggesting that its primary mechanism of action is not through microtubule disruption.[15][16][17]
Cell Cycle Analysis
To assess the impact of QD-1 on cell cycle progression, A549 and NCI-H1975 cells were treated with the compound and analyzed by flow cytometry after propidium iodide staining.
Caption: QD-1 induces G2/M cell cycle arrest.
Treatment with QD-1 led to a significant accumulation of cells in the G2/M phase of the cell cycle in both cell lines, a hallmark of DNA damage or mitotic disruption.[6] This effect was more pronounced than that observed with gefitinib.
Induction of Apoptosis
To determine if the observed cytotoxicity was due to programmed cell death, an Annexin V-FITC/PI apoptosis assay was performed.
Caption: Proposed apoptotic pathway induced by QD-1.
Treatment with QD-1 resulted in a dose-dependent increase in the percentage of apoptotic cells, indicating that it induces cell death via apoptosis.[18][19][20] Further investigation into the expression of key apoptotic proteins revealed an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, suggesting the involvement of the intrinsic mitochondrial pathway.[18][21]
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of QD-1, gefitinib, or colchicine for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curves.
In Vitro EGFR Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant EGFR (wt or mutant), a specific peptide substrate, and varying concentrations of the test compound in kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Measure the amount of phosphorylated substrate using a luminescence-based assay.[22]
-
IC50 Calculation: Calculate the IC50 values from the inhibition curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The novel quinazoline derivative, QD-1, demonstrates superior in vitro anticancer activity compared to the established EGFR inhibitor, gefitinib. Its potent inhibition of both wild-type and T790M mutant EGFR, coupled with its ability to induce G2/M cell cycle arrest and apoptosis, positions it as a promising candidate for further development. Unlike some broad-spectrum quinazolines, its mechanism of action does not appear to involve tubulin polymerization inhibition.
Future studies should focus on in vivo efficacy and toxicity profiling in animal models. Furthermore, structure-activity relationship (SAR) studies could be conducted to further optimize the potency and selectivity of this promising new scaffold.
References
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel non-covalent binding quinazoline glycoside derivatives targeting the L858R and T790M variants of EGFR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel quinazolines as potential anti-tubulin agents occupying three zones of colchicine domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
4-Chloro-7-fluoroquinazoline proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-Chloro-7-fluoroquinazoline
For laboratory professionals engaged in the fast-paced world of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a halogenated heterocyclic compound often used as an intermediate in medicinal chemistry.[1] As a senior application scientist, my aim is to provide not just a protocol, but the scientific reasoning that underpins these essential procedures.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not always available, a robust hazard profile can be constructed by examining structurally analogous compounds, such as other chlorinated and fluorinated quinazolines and quinolines.[2][3][4]
Based on this data, this compound should be treated as a hazardous substance with the potential for acute toxicity, skin irritation, and serious eye damage.[5][6] The presence of chlorine and fluorine atoms classifies it as a halogenated organic compound, a category of chemicals subject to stringent environmental disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[7][8]
Table 1: Chemical and Hazard Summary
| Property | Data | Source(s) |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₈H₄ClFN₂ | Inferred |
| Molecular Weight | 182.58 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | |
| Primary Hazards | Harmful if swallowed or in contact with skin; May cause serious eye irritation/damage. | [5][6] |
| Environmental Hazard | Harmful to aquatic life. | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [2] |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halide gases (HCl, HF). | [2][3] |
The core principle for disposal is unequivocal: This compound and all materials contaminated with it must be treated as hazardous chemical waste. [5] It must never be disposed of down the drain or in standard municipal trash, as this can lead to environmental contamination and unforeseen chemical reactions in the sewer system.[2] The recommended and most environmentally sound method of disposal is high-temperature incineration at a licensed and approved hazardous waste facility.[5]
On-Site Waste Management: A Step-by-Step Protocol
Effective disposal begins with meticulous on-site handling and segregation. The following protocol provides a self-validating system to ensure safety and compliance from the point of generation to the moment of pickup.
Step 1: Waste Identification and Classification Immediately classify any quantity of pure this compound, solutions containing it, and any contaminated labware (e.g., pipette tips, gloves, weigh boats, vials) as "Hazardous Chemical Waste." Specifically, it should be designated as a Halogenated Organic Waste .[9] This classification is critical as it determines the final disposal route and prevents mixing with incompatible waste streams.
Step 2: Containerization
-
Select a Compatible Container: Collect all waste in a dedicated, leak-proof container made of a chemically resistant material. High-density polyethylene (HDPE) or glass containers are generally suitable. Refer to chemical compatibility charts to ensure your chosen container will not degrade.[10][11][12]
-
Keep Closed: The container must be kept securely sealed at all times, except when actively adding waste. This minimizes the release of any volatile compounds and prevents spills.
Step 3: Accurate and Compliant Labeling Proper labeling is a cornerstone of safe waste management. Every waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste" prominently displayed.[5]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[5]
-
A list of all other components in the container, including solvents and their approximate concentrations.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date on which waste was first added to the container (accumulation start date).
Step 4: Waste Segregation and Storage
-
Segregation: This waste stream must be kept separate from other chemical wastes.[5] Crucially, it must be stored away from incompatible materials like strong oxidizing agents, acids, and bases to prevent dangerous reactions.[2]
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from general laboratory traffic and have secondary containment to control any potential leaks.
Disposal Workflow and Logistics
The journey from a laboratory waste container to final disposal is a regulated process. The following workflow outlines the key stages.
Caption: Workflow for the safe disposal of this compound.
Step 5: Documentation and Scheduling Pickup
-
Maintain a Log: Keep an accurate log of the waste generated, including dates and quantities. This is often a regulatory requirement and is essential for the disposal contractor.[5]
-
Arrange for Disposal: Once the container is full or has been in storage for a designated period (as per institutional policy), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5] Provide them with a complete and accurate description of the waste.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[6]
-
Consult SDS: Refer to the Safety Data Sheet for analogous compounds for specific spill cleanup guidance.[13]
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[4][5]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[3][4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Clean the Area: Decontaminate the spill area according to your institution's established procedures.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container for this compound and disposed of accordingly.[13]
By adhering to this comprehensive guide, researchers and laboratory managers can ensure that the entire lifecycle of this compound is managed with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 10. walchem.com [walchem.com]
- 11. coleparmer.com [coleparmer.com]
- 12. graco.com [graco.com]
- 13. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Handling 4-Chloro-7-fluoroquinazoline: Essential Safety and Operational Protocols
For the modern researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. Compounds like 4-Chloro-7-fluoroquinazoline, while valuable in synthesis and discovery, demand a rigorous and informed approach to handling. This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in established safety principles. Here, we will dissect the necessary personal protective equipment (PPE), outline step-by-step operational plans, and establish clear protocols for waste management and emergencies, ensuring both your safety and the validity of your results.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive toxicological profile for this compound is not extensively published, a professional hazard assessment can be constructed by examining data from structurally analogous quinazoline derivatives.[1] Compounds in this class are known to present several key hazards:
-
Respiratory Irritation : As a solid, this compound can form dust during handling.[2][3] Inhalation of these fine particles may cause respiratory irritation.[4][5][6]
-
Serious Eye Irritation : Direct contact of dust or splashes with the eyes can cause serious irritation.[4][5][7]
-
Skin Irritation : Prolonged or repeated contact with the skin may lead to irritation.[5][6]
-
Harmful if Swallowed : Oral ingestion of related compounds is considered harmful or toxic.[7][8]
Combustion of this organohalogen compound may produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[8][9] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls and appropriate PPE.
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is your last and most critical line of defense against chemical exposure. The following equipment is mandatory for any procedure involving this compound.
| Body Area | Required PPE | Specification & Rationale |
| Respiratory | Certified Chemical Fume Hood | Primary Engineering Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must occur within a fume hood to prevent inhalation.[1][4] |
| NIOSH-Approved Respirator | Secondary Control: In the absence of a fume hood or during a significant spill clean-up, a respirator (e.g., N-95 or a chemical cartridge-type) is required to prevent inhalation of airborne particles.[4][10] | |
| Eyes & Face | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect against dust and splashes. Standard safety glasses are insufficient.[4][9] |
| Face Shield | Required for Splash Risk: Must be worn in addition to goggles when handling solutions or during any operation with a heightened risk of splashing.[1][4] | |
| Hands | Nitrile Gloves | Provides a robust barrier against skin contact.[4] Avoid latex or PVC gloves, which may offer less protection.[10] Always inspect gloves for tears before use.[4] For extensive handling, consider double-gloving.[11] |
| Body | Flame-Resistant Laboratory Coat | Must be properly fitted, fully buttoned, with tight-fitting cuffs to protect against incidental contact and spills.[4][11] |
| Feet | Closed-Toe Shoes | Non-negotiable in a laboratory setting to protect feet from spills and falling objects.[1] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring procedural consistency.
Step 1: Preparation and Pre-Handling
-
Designate the Area: Cordon off and label the specific workspace where the compound will be handled.
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Locate Safety Equipment: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.[4]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical storage area.
Step 2: Weighing and Transfer (Inside Fume Hood)
-
Minimize Dust Generation: Handle the solid compound gently. Avoid scooping or pouring from a height, which can create airborne dust.[2]
-
Use Appropriate Tools: Employ spatulas to carefully transfer the desired amount of this compound onto a weigh boat or into a receiving vessel.
-
Immediate Containment: Once weighed, promptly transfer the compound into the reaction vessel or a sealable container.
-
Clean as You Go: Use a brush and dustpan or a vacuum with a HEPA filter to clean up any minor powder spills within the fume hood immediately. Do not use compressed air for cleaning.[2]
Step 3: Dissolution and Reaction
-
Slow Addition: When preparing a solution, add the solid this compound to the solvent slowly and with gentle agitation to prevent splashing.[4]
-
Maintain Containment: Keep all reactions within the fume hood to contain any potential vapors or aerosols.[4]
Step 4: Post-Handling and Decontamination
-
Surface Decontamination: After the procedure is complete, thoroughly wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by a mild detergent and water.[12]
-
Proper Doffing of PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves (if double-gloved), gown, face shield, goggles, inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves, even if no direct contact is suspected.[4][8]
Safe Handling Workflow
Caption: Workflow for handling this compound.
Emergency and Disposal Plans
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and contamination.
-
Alert and Evacuate: Immediately alert personnel in the area. Evacuate non-essential personnel.[13]
-
Assess and Ventilate: If the spill is significant or generates substantial dust, close the lab door and ensure exhaust ventilation (fume hoods) is running to prevent spread.[12]
-
Don Full PPE: Before attempting cleanup, don full PPE, including respiratory protection.[1]
-
Contain the Spill: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[2][9] Do not use water to clean up the initial spill as it may spread the material.
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the spill area with a suitable solvent and detergent solution, wiping from the outer edges inward.[13] Place all cleaning materials in a sealed hazardous waste bag.[14]
First Aid Measures
In the event of an exposure, time is of the essence.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing immediately.[3] Flush the affected skin with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the affected person to fresh air at once.[3][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[8]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all surplus chemical and contaminated disposables (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed container.[4][15]
-
Waste Segregation: Do not mix this waste stream with other incompatible wastes.[4]
-
Disposal: Dispose of the waste container through your institution's licensed hazardous waste disposal program, in accordance with all local, state, and federal regulations.[8][15]
References
- 1. benchchem.com [benchchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pppmag.com [pppmag.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
